(2R)-2-Amino-N-propylbutanamide hydrochloride CAS number and synonyms
[1][2] Executive Summary & Chemical Identity (2R)-2-Amino-N-propylbutanamide hydrochloride is a specialized chiral building block, primarily utilized in the asymmetric synthesis of pharmaceutical intermediates and as a r...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Identity
(2R)-2-Amino-N-propylbutanamide hydrochloride is a specialized chiral building block, primarily utilized in the asymmetric synthesis of pharmaceutical intermediates and as a reference standard for enantiomeric purity in the development of racetam class antiepileptic drugs (e.g., Brivaracetam, Levetiracetam analogs).
Structurally, it is the
-propyl amide derivative of D-2-aminobutyric acid (D-Abu). Its rigid stereochemistry at the -carbon makes it a critical reagent for introducing chirality or testing the stereoselectivity of enzymatic resolutions.
To maintain the integrity of the chiral center at the C2 position, a "Chiral Pool" approach starting from (R)-2-Aminobutyric acid (D-Abu) is the industry standard. Direct amidation of the unprotected amino acid often leads to polymerization or racemization. Therefore, a protection-activation-deprotection strategy is required.
Protocol: Mixed Anhydride Coupling
This method is preferred over DCC/EDC coupling for scale-up due to easier purification (byproduct is CO
Add NMM followed by IBCF dropwise. Why? This forms the mixed anhydride intermediate in situ.
Stir for 15 min, then add
-propylamine dropwise.
Allow to warm to room temperature.
Self-Validating Check: Monitor disappearance of starting material via TLC (Solvent: Hexane/EtOAc 1:1). The product spot should be less polar than the acid.
Step 3: Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane.
Procedure: Dissolve the intermediate in dry dioxane. Add HCl/Dioxane. The product precipitates as the hydrochloride salt.
Purification: Recrystallize from Isopropanol/Ether to maximize Enantiomeric Excess (e.e.).
Synthesis Workflow Diagram
Caption: Step-wise synthesis via mixed anhydride method ensuring retention of (R)-configuration.
Applications in Drug Development
Enantiomeric Impurity Standard
In the production of Brivaracetam (which contains an (S)-butanamide core and a propyl-pyrrolidine ring), process impurities involving incomplete cyclization or configuration inversion can occur. (2R)-2-Amino-N-propylbutanamide serves as a critical "Wrong Enantiomer" marker to validate the selectivity of chiral HPLC methods used in QC.
Chiral Resolution Agent
The free base of this molecule can be used to resolve racemic carboxylic acids. The presence of the amide hydrogen and the primary amine allows for multipoint hydrogen bonding, facilitating the formation of diastereomeric salts that can be separated by crystallization.
Analytical Profiling & Quality Control
To confirm the identity and purity of CAS 2305202-70-2, the following analytical parameters must be met.
Validation: Inject a racemic mixture first to establish separation (Resolution
). Then inject the sample.[1] The (2R) enantiomer typically elutes at a distinct retention time compared to the (S).
Analytical Logic Diagram
Caption: Analytical workflow for confirming structure and enantiomeric excess.
Handling and Stability
Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
Stability: Stable in solid form. In solution (water/methanol), the free base may undergo slow hydrolysis or diketopiperazine formation if heated. Keep solutions acidic or neutral.
Safety: Irritant to eyes and respiratory system. Handle in a fume hood.
References
PubChem. (2R)-2-amino-N-propylbutanamide hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]
In-Depth Technical Guide to the Therapeutic Potential of (2R)-2-Amino-N-propylbutanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the therapeutic potential of (2R)-2-Amino-N-propylbuta...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the therapeutic potential of (2R)-2-Amino-N-propylbutanamide derivatives, a class of compounds with promising applications in the field of neurology. Drawing upon established principles of medicinal chemistry and pharmacology, this document outlines the hypothesized mechanism of action, potential therapeutic indications, synthetic strategies, and robust protocols for preclinical evaluation.
Introduction: The Emerging Potential of Small Molecule Amino Acid Amides in Neurology
The landscape of neurological drug discovery is continually evolving, with a persistent need for novel chemical entities that offer improved efficacy and safety profiles. Among the diverse scaffolds under investigation, small molecule amino acid amides have garnered significant attention due to their structural similarity to endogenous neuromodulators and their ability to interact with specific biological targets within the central nervous system (CNS). This guide focuses on a specific subclass: (2R)-2-Amino-N-propylbutanamide and its derivatives.
The core structure, a (2R)-2-aminobutanamide moiety, is of particular interest due to its relationship with the well-established anticonvulsant drug, Levetiracetam. Levetiracetam, the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide, has a unique mechanism of action, primarily targeting the synaptic vesicle glycoprotein 2A (SV2A)[1][2][3]. This interaction modulates neurotransmitter release and reduces neuronal hyperexcitability, forming the basis of its anticonvulsant effect[1][2][3]. The structural analogy between the aminobutanamide core of our topic compound and the pyrrolidone ring of levetiracetam suggests a plausible, and exciting, hypothesis: that (2R)-2-Amino-N-propylbutanamide derivatives may also exhibit therapeutic potential in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.
This guide will delve into the scientific rationale behind this hypothesis, providing a detailed exploration of the potential mechanism of action, structure-activity relationships, and a practical framework for the synthesis and evaluation of these promising compounds.
Hypothesized Mechanism of Action: Targeting Synaptic Vesicle Glycoprotein 2A (SV2A)
The primary hypothesized biological target for (2R)-2-Amino-N-propylbutanamide derivatives is the synaptic vesicle glycoprotein 2A (SV2A). This integral membrane protein is located on synaptic vesicles and plays a crucial role in the regulation of neurotransmitter release. While its precise function is still under investigation, it is understood to be involved in the priming of synaptic vesicles for exocytosis.
The binding of Levetiracetam and its analogs to SV2A has been shown to correlate strongly with their anticonvulsant potency[1][3]. It is postulated that these ligands modulate the function of SV2A, leading to a decrease in abnormal, synchronized neuronal firing that underlies seizure activity[1]. Given the structural similarities, it is reasonable to hypothesize that (2R)-2-Amino-N-propylbutanamide derivatives may also bind to SV2A.
The chirality at the C2 position is expected to be a critical determinant of binding affinity and pharmacological activity. Furthermore, the N-propyl substituent on the amide nitrogen introduces a lipophilic element that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its interaction with the SV2A binding pocket.
Diagram of Hypothesized SV2A Modulation
Caption: Hypothesized modulation of SV2A by (2R)-2-Amino-N-propylbutanamide derivatives.
Synthesis of (2R)-2-Amino-N-propylbutanamide Derivatives
The synthesis of (2R)-2-Amino-N-propylbutanamide derivatives can be achieved through several established synthetic routes. A common and efficient approach involves the amidation of the corresponding (2R)-2-aminobutanoic acid or its activated derivatives.
General Synthetic Scheme
A plausible synthetic pathway starts from the commercially available (2R)-2-aminobutanoic acid. The amino group is first protected, followed by activation of the carboxylic acid, and subsequent reaction with propylamine. The final step involves the deprotection of the amino group to yield the target compound.
Diagram of a General Synthetic Workflow
Caption: A general workflow for the synthesis of (2R)-2-Amino-N-propylbutanamide.
Detailed Experimental Protocol: Synthesis of (2R)-N-Boc-2-amino-N-propylbutanamide
This protocol outlines the synthesis of the N-Boc protected intermediate, a key step in the overall synthesis.
Materials:
(2R)-2-(tert-butoxycarbonylamino)butanoic acid
N,N'-Dicyclohexylcarbodiimide (DCC)
Hydroxybenzotriazole (HOBt)
Propylamine
Dichloromethane (DCM)
N,N-Dimethylformamide (DMF)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Rotary evaporator
Magnetic stirrer and stir bar
Standard laboratory glassware
Procedure:
Dissolution: Dissolve (2R)-2-(tert-butoxycarbonylamino)butanoic acid (1.0 eq) and HOBt (1.1 eq) in a mixture of DCM and a minimal amount of DMF at 0 °C under an inert atmosphere.
Activation: Add DCC (1.1 eq) dissolved in DCM to the solution dropwise over 15 minutes, maintaining the temperature at 0 °C.
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, during which a white precipitate of dicyclohexylurea (DCU) will form.
Amine Addition: Add propylamine (1.2 eq) to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
Filtration: Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.
Work-up: Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel to afford the desired (2R)-N-Boc-2-amino-N-propylbutanamide.
Note: The final deprotection step to yield (2R)-2-Amino-N-propylbutanamide can be achieved by treating the Boc-protected intermediate with an acid such as trifluoroacetic acid (TFA) in DCM.
Preclinical Evaluation: A Roadmap for Assessing Therapeutic Potential
A systematic preclinical evaluation is essential to validate the hypothesized therapeutic potential of (2R)-2-Amino-N-propylbutanamide derivatives. This involves a tiered approach, starting with in vitro assays to confirm target engagement and progressing to in vivo models to assess efficacy and safety.
In Vitro Assays
4.1.1. SV2A Binding Affinity Assay
The primary in vitro assay is a competitive radioligand binding assay to determine the affinity of the synthesized derivatives for SV2A.
Protocol: Radioligand Displacement Assay for SV2A Binding
This protocol is based on established methodologies for levetiracetam and its analogs[4][5].
Materials:
Rat brain cortex tissue or cell lines expressing recombinant human SV2A.
Membrane preparation buffer (e.g., Tris-HCl).
Radioligand: [³H]-ucb 30889 or a similar high-affinity SV2A ligand.
Test compounds: (2R)-2-Amino-N-propylbutanamide derivatives.
Scintillation fluid and counter.
Glass fiber filters.
Filtration apparatus.
Procedure:
Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.
Binding Reaction: In a 96-well plate, combine the prepared brain membranes (typically 100 µg of protein) with a fixed concentration of the radioligand (e.g., 1.8 nM [³H]-ucb 30889).
Competition: Add varying concentrations of the test compounds to compete with the radioligand for binding to SV2A.
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
4.1.2. In Vitro Seizure Models
To assess the functional effects of the compounds on neuronal excitability, in vitro seizure models using brain slices can be employed.
Protocol: Induction of Epileptiform Activity in Brain Slices
This protocol is a general representation based on established methods[6].
Materials:
Acute brain slices (e.g., from rat hippocampus).
Artificial cerebrospinal fluid (aCSF).
Convulsant agent (e.g., 4-aminopyridine (4-AP) or high potassium aCSF).
Test compounds.
Electrophysiological recording setup (e.g., for field potential recordings).
Procedure:
Slice Preparation: Prepare acute brain slices from the desired brain region.
Incubation: Allow the slices to recover in oxygenated aCSF.
Baseline Recording: Record baseline neuronal activity.
Induction of Epileptiform Activity: Perfuse the slices with aCSF containing a convulsant agent to induce epileptiform discharges.
Drug Application: After establishing stable epileptiform activity, perfuse the slices with aCSF containing the test compound at various concentrations.
Recording: Record the changes in the frequency and amplitude of the epileptiform discharges.
Data Analysis: Quantify the reduction in epileptiform activity to determine the efficacy of the test compound.
In Vivo Models
Promising candidates from in vitro screening should be advanced to in vivo models of seizures and epilepsy to evaluate their anticonvulsant activity and tolerability.
4.2.1. Acute Seizure Models
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is delivered via corneal or ear-clip electrodes, and the ability of the test compound to prevent the tonic hindlimb extension is measured[7][8][9][10].
Pentylenetetrazol (PTZ) Seizure Test: This chemical convulsant model is used to identify compounds effective against myoclonic and absence seizures. PTZ is administered subcutaneously or intraperitoneally, and the ability of the test compound to prevent or delay the onset of seizures is assessed[7][8][9].
6-Hz Seizure Test: This model is considered to be a model of therapy-resistant partial seizures. A low-frequency electrical stimulus is delivered to the cornea of mice, and the ability of the test compound to suppress the resulting seizure is evaluated[11].
4.2.2. Chronic Epilepsy Models
Kindling Model: This model involves the repeated application of a sub-convulsive electrical or chemical stimulus to a specific brain region (e.g., the amygdala), which leads to the progressive development of more severe seizures. This model is useful for studying the effects of compounds on epileptogenesis and on established epilepsy[10][12].
4.2.3. Data Presentation: Quantitative Efficacy Data
The efficacy of the compounds in these models is typically quantified by determining the median effective dose (ED50), which is the dose that protects 50% of the animals from the induced seizure.
In Vivo Model
Endpoint
Example ED50 (hypothetical)
Maximal Electroshock (MES)
Prevention of tonic hindlimb extension
15 mg/kg, i.p.
Pentylenetetrazol (PTZ)
Prevention of clonic seizures
25 mg/kg, i.p.
6-Hz (44 mA)
Prevention of seizure activity
30 mg/kg, i.p.
Amygdala Kindling
Increase in seizure threshold
20 mg/kg, i.p.
Structure-Activity Relationship (SAR) Insights and Future Directions
The systematic synthesis and evaluation of a library of (2R)-2-Amino-N-propylbutanamide derivatives will be crucial for elucidating the structure-activity relationship (SAR). Key structural modifications to explore include:
Variation of the N-alkyl substituent: Exploring different alkyl chain lengths and branching on the amide nitrogen will provide insights into the optimal lipophilicity and steric requirements for SV2A binding and in vivo efficacy. The n-propyl group in brivaracetam, an analog of levetiracetam, confers higher affinity for SV2A, suggesting that this substitution is a promising avenue for investigation[13].
Modification of the butanamide backbone: Introduction of substituents on the ethyl side chain could further probe the binding pocket of SV2A.
Stereochemistry: The synthesis and evaluation of the (2S)-enantiomer will be essential to confirm the stereoselectivity of the interaction with the biological target, a hallmark of the levetiracetam-SV2A interaction[1].
Diagram of Key SAR Exploration Points
Caption: Key areas for structure-activity relationship (SAR) studies.
Conclusion
(2R)-2-Amino-N-propylbutanamide derivatives represent a promising class of small molecules with significant therapeutic potential, particularly in the treatment of neurological disorders such as epilepsy. The strong scientific rationale, based on their structural similarity to the proven anticonvulsant levetiracetam and the hypothesized interaction with the SV2A protein, provides a solid foundation for further investigation. The synthetic strategies and preclinical evaluation protocols outlined in this guide offer a clear and actionable framework for researchers and drug development professionals to explore the full therapeutic potential of this exciting new chemical space. Through rigorous and systematic investigation, (2R)-2-Amino-N-propylbutanamide derivatives may emerge as next-generation therapeutics for patients suffering from debilitating neurological conditions.
References
BenchChem. (2025). An In-depth Technical Guide to the Binding Affinity of Seletracetam for Synaptic Vesicle Glycoprotein 2A (SV2A).
Gaikwad et al. (2025). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery & Therapeutics.
Löscher, W., & Schmidt, D. (2011). Levetiracetam Mechanisms of Action: From Molecules to Systems. Epilepsy Research, 93(1), 1-13.
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). Journal of Pharmacology and Experimental Therapeutics.
Socała K, Wlaź P. (2021). Acute seizure tests used in epilepsy research: Step-by-step protocol of the maximal electroshock seizure (MES) test, the maximal electroshock seizure threshold (MEST) test, and the pentylenetetrazole (PTZ)-induced seizure test in rodents. In Experimental and translational methods to screen drugs effective against seizures and epilepsy (pp. 79-102). New York, NY: Springer US.
Slideshare. (n.d.). Screening models of antiepileptic and nootropic drugs.
BenchChem. (2025). Application Notes and Protocols for an In Vitro Seizure Model Using Ameltolide.
ResearchGate. (n.d.). Chemical structures of levetiracetam and seletracetam.
Barker-Haliski, M. L., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(4), 789-801.
Regan, C. M. (1988). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines.
PubChem. (n.d.). Levetiracetam. Retrieved from [Link]
BenchChem. (2025). Using Seletracetam to Elucidate SV2A Function in Synaptic Transmission: Application Notes and Protocols.
Bio-protocol. (n.d.). Evaluation of the Anti-Epileptic Activity In Vivo. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structures of levetiracetam and brivaracetam.
Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866.
ResearchGate. (n.d.). Synthesis and study of anti-inflammatory activity of N-alkyl-2-aroylhydrazinylidene-4-oxobutanamides.
ResearchGate. (n.d.). Chemical structures of levetiracetam (LEV), its enantiomer (R).
Onat, F., et al. (2019). Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives. Drug development research, 80(5), 606-616.
Metcalf, C. S., et al. (2017). Efficacy of anticonvulsant substances in the 6 Hz seizure test: Comparison of two rodent species. Epilepsy research, 134, 9-15.
BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 2-Aminobutanenitrile in Pharmaceutical Intermediate Synthesis.
Faingold, C. L., & Browning, R. A. (1987). Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy.
Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]
Bajjalieh, S. M., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam.
Synthesis of some Amide derivatives and their Biological activity. (n.d.). International Journal of Pharmaceutical Sciences and Research.
Matagne, A., et al. (2012). Targeting SV2A for Discovery of Antiepileptic Drugs. In Jasper's Basic Mechanisms of the Epilepsies.
Macdonald, R. L., & McLean, M. J. (1986). Mechanisms of anticonvulsant drug action. Advances in neurology, 44, 713-736.
Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.
Google Patents. (n.d.). CN101811978B - Preparation method of 2-aminobutanamide hydrochloride.
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ResearchGate. (n.d.). Mechanism of action of clinically approved anti-seizure drugs.
Topic: The Role of the Chiral Amide Intermediate in the Synthesis of Brivaracetam
An In-depth Technical Guide for Drug Development Professionals A Senior Application Scientist's Field Guide to (2S)-2-Aminobutanamide as a Core Intermediate for the Antiepileptic Drug Brivaracetam Abstract Brivaracetam,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Drug Development Professionals
A Senior Application Scientist's Field Guide to (2S)-2-Aminobutanamide as a Core Intermediate for the Antiepileptic Drug Brivaracetam
Abstract
Brivaracetam, marketed as Briviact®, is a third-generation antiepileptic drug that functions as a high-affinity selective ligand for the synaptic vesicle protein 2A (SV2A).[1][2] Its chemical structure, (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl] butanamide, possesses two critical chiral centers that dictate its pharmacological activity.[1][3] The synthesis of this molecule with high stereochemical purity is a primary focus of process chemistry. While the topic of this guide specifies "(2R)-2-Amino-N-propylbutanamide hydrochloride," a structural analysis of the final Brivaracetam molecule reveals that the core amide side-chain is derived from (2S)-2-aminobutanamide . The N-propyl moiety is not present on the butanamide nitrogen; rather, a propyl group is located at the C4 position of the pyrrolidinone ring. This guide, therefore, provides a detailed technical examination of the scientifically established and widely published intermediate, (2S)-2-aminobutanamide hydrochloride, clarifying its synthesis and its pivotal role in the convergent synthesis of Brivaracetam.
Introduction to Brivaracetam and Stereochemical Considerations
Brivaracetam is an analogue of Levetiracetam but exhibits a 10- to 20-fold higher binding affinity for the SV2A protein, a transmembrane glycoprotein that is crucial in the regulation of neurotransmitter release.[3][4] This enhanced affinity is believed to contribute to its potent anticonvulsant effects in the treatment of partial-onset seizures.[1][3]
The efficacy of Brivaracetam is intrinsically linked to its specific stereoisomeric form: the (2S, 4R) configuration. The synthesis of such chiral molecules presents a significant challenge, often requiring either the use of enantiomerically pure starting materials, asymmetric catalysis, or chiral resolution steps to separate unwanted diastereomers.[5][6] Most industrial-scale syntheses of Brivaracetam rely on a convergent approach where two key chiral fragments are synthesized separately and then coupled. The focus of this guide is the amide-bearing fragment, (2S)-2-aminobutanamide.
Structural Deconstruction and Intermediate Identification
A retro-synthetic analysis of Brivaracetam reveals two primary building blocks:
The Pyrrolidinone Core: An (R)-configured 4-propyl-pyrrolidin-2-one derivative.
The Amide Side-Chain: An (S)-configured 2-aminobutanamide unit.
This deconstruction clarifies that the intermediate "(2R)-2-Amino-N-propylbutanamide hydrochloride" is structurally inconsistent with the final product. The correct and pivotal intermediate is (2S)-2-aminobutanamide hydrochloride .
The Authentic Intermediate: (2S)-2-Aminobutanamide Hydrochloride
This chiral building block provides the (2S)-configured center and the primary amide essential for the final structure and activity of Brivaracetam.
The industrial preparation of this intermediate prioritizes stereochemical purity and cost-effectiveness. A common route starts from the readily available amino acid, L-2-aminobutyric acid, which already contains the desired (S)-stereocenter.
Causality in Synthesis Design: The primary challenge is converting the carboxylic acid group of L-2-aminobutyric acid into a primary amide without racemization of the adjacent chiral center. A robust method involves the formation of a more reactive intermediate, such as an N-carboxyanhydride (NCA) or oxazolidinedione, which can then undergo clean ammonolysis.
Caption: Synthesis workflow for (S)-2-aminobutanamide HCl from L-2-aminobutyric acid.
Experimental Protocol: Synthesis via Oxazolidinedione Intermediate [9]
Step 1: Cyclization to 4-ethyl-2,5-oxazolidinedione.
Suspend L-2-aminobutyric acid (1 equivalent) in an inert solvent like dichloromethane.
Add bis(trichloromethyl)carbonate (triphosgene, ~0.6 equivalents) and a catalytic amount of an organic amine (e.g., N,N-dimethylformamide).[9]
Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).
After completion, the reaction mixture is filtered and the solvent is evaporated to yield the crude 4-ethyl-2,5-oxazolidinedione intermediate. This intermediate is often used directly in the next step.
Expert Insight: Using triphosgene is often safer and easier to handle than phosgene gas. The cyclic intermediate is stable and less prone to racemization than an acid chloride.
Step 2: Ammonolysis and Acidification.
Dissolve the crude 4-ethyl-2,5-oxazolidinedione in an alcoholic solvent such as methanol or ethanol.
Cool the solution (e.g., to 0-5°C) and bubble ammonia gas through it until saturation.[9]
Allow the reaction to stir for 2-8 hours, warming to room temperature.
Distill off the solvent. To the residue, add a solution of hydrogen chloride in a suitable solvent (e.g., isopropanol or ethanol) to precipitate the hydrochloride salt.[9][10]
Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to obtain pure (2S)-2-aminobutanamide hydrochloride.
Core Synthesis of Brivaracetam: The Coupling Reaction
The key step in many Brivaracetam syntheses is the coupling of the chiral side-chain with the chiral pyrrolidinone core. A widely cited method involves the reaction between (S)-2-aminobutanamide and an activated form of the pyrrolidinone ring, often starting from (R)-4-propyldihydrofuran-2(3H)-one.[11]
Caption: Convergent synthesis of Brivaracetam from key chiral intermediates.
Experimental Protocol: One-Pot Synthesis from Lactone [11]
Step 1: Preparation of (S)-2-aminobutanamide Free Base.
The starting material, (S)-2-aminobutanamide hydrochloride, can be neutralized just before use.
Suspend the hydrochloride salt in a solvent like isopropanol.
Add a base, such as an aqueous solution of ammonium hydroxide or triethylamine, at a controlled temperature (e.g., below 25°C).[1][12]
The resulting ammonium chloride precipitate is filtered off, leaving a solution of the free base ready for the next step.
Step 2: Coupling and Cyclization.
To a solution of (R)-4-propyldihydro-2(3H)-one (1 equivalent) in a suitable high-boiling solvent, add the prepared (S)-2-aminobutanamide free base (~1.2 equivalents) and a base like potassium hydroxide or triethylamine.[11]
Heat the reaction mixture to a high temperature (e.g., 120-160°C) under inert gas protection for an extended period (18-24 hours).[11]
Expert Insight: This reaction is a direct aminolysis of the lactone ring followed by an in-situ cyclization to form the pyrrolidinone. The high temperature is necessary to drive the reaction to completion. This one-pot method is efficient but typically results in a mixture of diastereomers.
Purification and Diastereomer Separation
The coupling reaction often yields a mixture of (2S, 4R)-Brivaracetam and the (2S, 4S) diastereomer.[6] Separating these is a critical final step to ensure the therapeutic efficacy and safety of the drug.
Chiral HPLC: Preparative chiral high-performance liquid chromatography (HPLC) is the most common method reported for separating the diastereomers on an industrial scale.[1][13] A chiral stationary phase (e.g., CHIRALPAK AD) is used with a mobile phase mixture, such as n-heptane and ethanol.[1]
Recrystallization: Following chromatographic separation, the isolated crude Brivaracetam is typically recrystallized from a solvent like isopropyl acetate to achieve high chemical and enantiomeric purity.[1][12]
Conclusion
The synthesis of Brivaracetam is a prime example of modern stereoselective pharmaceutical manufacturing. While initial analysis might suggest various potential intermediates, a rigorous examination of the final molecular structure and published literature confirms that (2S)-2-aminobutanamide hydrochloride is the correct and indispensable chiral building block for the amide side-chain. Its own synthesis from L-2-aminobutyric acid must be carefully controlled to prevent racemization. The subsequent coupling with the 4-propyl-pyrrolidinone core, followed by meticulous purification to isolate the desired (2S, 4R) diastereomer, represents the most critical sequence in producing this potent antiepileptic agent. This guide provides researchers and drug development professionals with a scientifically grounded understanding of the true chemical pathway, emphasizing the causality behind protocol choices and ensuring a foundation of accuracy for future process development.
References
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. [Link]
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC. National Center for Biotechnology Information. [Link]
BRIVARACETAM - New Drug Approvals. New Drug Approvals. [Link]
CN111196777A - Synthetic preparation of brivaracetam - Google Patents.
New synthesis method of brivaracetam - Eureka | Patsnap. Patsnap. [Link]
WO2016191435A1 - Processes to produce brivaracetam - Google Patents.
literature review on (2R)-2-Amino-N-propylbutanamide hydrochloride synthesis
[1][2] Executive Summary This technical guide details the synthesis of (2R)-2-Amino-N-propylbutanamide hydrochloride , a specific chiral amino acid derivative.[1][2] While often structurally conflated with intermediates...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide details the synthesis of (2R)-2-Amino-N-propylbutanamide hydrochloride , a specific chiral amino acid derivative.[1][2] While often structurally conflated with intermediates for racetam-class antiepileptics (such as Levetiracetam or Brivaracetam), this specific N-propyl amide derivative represents a distinct chiral building block, likely utilized in structure-activity relationship (SAR) studies or as a resolution standard.[1][2][3]
This guide presents two distinct synthetic pathways selected for their stereochemical integrity and scalability:
The N-Carboxyanhydride (NCA) Route: High atom economy, suitable for scale-up.[1][3]
The Carbamate (Boc) Protection Route: High stereocontrol, suitable for laboratory-scale discovery.[1][3]
Chemical Profile & Retrosynthetic Analysis[1][2][3]
The target molecule is the propyl amide of D-2-aminobutyric acid (D-Abu).[1][2] The primary challenge is forming the amide bond without racemizing the alpha-carbon, which is prone to proton abstraction under basic conditions.[1][2][3]
Property
Specification
IUPAC Name
(2R)-2-amino-N-propylbutanamide hydrochloride
Free Base CAS
1568091-86-0 (Note: CAS often refers to (S)-isomer; (R)-isomer is enantiomeric)
(R)-Configuration (derived from D-2-Aminobutyric acid)
Key Precursor
(R)-2-Aminobutanoic acid (D-Abu)
Retrosynthetic Logic
The synthesis disconnects at the amide bond.[1][3]
Path A (NCA): Cyclization of the amino acid to a reactive Leuchs' anhydride, followed by nucleophilic attack by propylamine.[1][2][3]
Path B (Coupling): Protection of the amine (Boc), activation of the carboxylic acid (Mixed Anhydride/Active Ester), amidation, and deprotection.[2][3]
Figure 1: Retrosynthetic disconnection showing the two primary activation strategies.
Route 1: The N-Carboxyanhydride (NCA) Method
Best for: Scale-up, cost reduction, and avoiding protection/deprotection steps.[1][2][3]
This method utilizes triphosgene to cyclize the amino acid into an oxazolidine-2,5-dione (NCA).[1][2][3] This intermediate is highly reactive toward primary amines.[1][3] The reaction releases CO₂ as the only byproduct, driving the reaction forward and eliminating the need for a separate deprotection step.[1][2][3]
Setup: In a dry 3-neck round-bottom flask under N₂ atmosphere, suspend (R)-2-aminobutanoic acid (1.0 eq) in anhydrous THF (10 vol).
Activation: Heat the suspension to 50°C.
Addition: Dropwise add a solution of Triphosgene (0.35 eq) in THF. Caution: Triphosgene generates phosgene in situ.[1][3] Use a caustic scrubber.[1][2][3]
Reaction: Stir at 50–60°C for 2–4 hours until the solution becomes clear (indicating consumption of the amino acid).
Isolation: Concentrate the solvent under reduced pressure to obtain the crude NCA (4-ethyl-oxazolidine-2,5-dione).[1][2][3] Use immediately.
Dissolution: Redissolve the crude NCA in anhydrous THF (5 vol) and cool to 0°C.
Amidation: Add n-Propylamine (1.05 eq) dropwise.[1][3] The reaction will evolve CO₂ gas vigorously.[1][3]
Completion: Allow to warm to room temperature and stir for 2 hours.
Salt Formation: Cool the mixture to 0°C and bubble dry HCl gas (or add 4M HCl in Dioxane) until pH < 2.
Purification: The product precipitates as the hydrochloride salt.[1][3] Filter, wash with cold diethyl ether, and dry under vacuum.[1][2][3]
Mechanism Insight: The nucleophilic amine attacks the carbonyl at position 5 of the NCA ring.[1] The resulting carbamic acid intermediate spontaneously decarboxylates, yielding the free amine, which is then protonated.[1][2][3]
Route 2: The Boc-Protection (Mixed Anhydride) Method
Best for: Laboratory synthesis, high purity requirements, and rigorous stereochemical preservation.[1][2][3]
This route uses standard peptide coupling logic.[1][3] It is more expensive due to reagents but offers milder conditions that minimize racemization risks associated with thermal NCA formation.[1][3]
Protocol
Step 1: N-Boc Protection
If Boc-D-Abu-OH is commercially available, skip to Step 2.[1][2]
Dissolve (R)-2-aminobutanoic acid (1.0 eq) in 1:1 Dioxane/Water.[1][3]
Add NaOH (2.0 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
Stir at RT for 12 hours. Acidify with KHSO₄ and extract with Ethyl Acetate.[1][3]
Crystallize to obtain (R)-2-((tert-butoxycarbonyl)amino)butanoic acid .
Workup: Warm to RT. Evaporate THF.[1][3] Dissolve residue in Ethyl Acetate.[1][3] Wash with 5% Citric Acid, Sat.[1][2][3] NaHCO₃, and Brine.[1][2][3][7]
Yield: Evaporate to yield (R)-tert-butyl (1-oxo-1-(propylamino)butan-2-yl)carbamate .
Note: Amide NH and Ammonium NH₃⁺ protons will exchange in D₂O; run in DMSO-d₆ to observe them.[1][2][3]
Safety & Handling
Triphosgene: Solid triphosgene is safer than phosgene gas but decomposes to phosgene upon heating or contact with nucleophiles.[1][3] All NCA reactions must be performed in a well-ventilated fume hood with a caustic scrubber outlet.[1][2][3]
Propylamine: Highly volatile and corrosive.[1][3] Handle in a hood.
Storage: The hydrochloride salt is hygroscopic.[1][3] Store in a desiccator at -20°C.
References
NCA Synthesis Method
Title: Chemical synthesis method of 2-aminobutyramide hydrochloride.[1][2][3][8]
Source: Patent CN101684078B (Adapted from primary amide to N-propyl amide).[1][3]
A Technical Guide to the Safe Handling of (2R)-2-Amino-N-propylbutanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Safety Profile of a Novel Compound (2R)-2-Amino-N-propylbutanamide hydrochloride is a chiral amine derivative of significant in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Safety Profile of a Novel Compound
(2R)-2-Amino-N-propylbutanamide hydrochloride is a chiral amine derivative of significant interest in contemporary pharmaceutical research. Its structural relationship to neurologically active compounds necessitates a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the available safety data, offering a technical framework for the safe handling, storage, and disposal of this compound.
Hazard Identification and Risk Assessment: A Data-Driven Approach
Based on the analysis of related compounds, (2R)-2-Amino-N-propylbutanamide hydrochloride is anticipated to present the following hazards:
Acute Oral Toxicity: May be harmful if swallowed.[1][2][3]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][4][5]
Table 1: Summary of Anticipated GHS Hazard Classifications
Hazard Class
Category
Hazard Statement
Acute toxicity, Oral
Category 4
H302: Harmful if swallowed
Skin corrosion/irritation
Category 2
H315: Causes skin irritation
Serious eye damage/eye irritation
Category 2A
H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure
Category 3
H335: May cause respiratory irritation
The causality behind these classifications lies in the chemical nature of the molecule. As an amino acid derivative and a hydrochloride salt, it can interact with biological tissues, leading to irritation upon contact. Ingestion can disrupt normal physiological processes, and inhalation of the powdered form can irritate the respiratory tract.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A self-validating system of safety relies on a combination of engineering controls and appropriate PPE to minimize exposure.
Engineering Controls: The First Line of Defense
Ventilation: All handling of powdered (2R)-2-Amino-N-propylbutanamide hydrochloride should be conducted in a well-ventilated area.[5][6] A chemical fume hood is strongly recommended to prevent the inhalation of dust particles.
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[5][7]
Personal Protective Equipment (PPE): The Essential Barrier
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7]
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.[5][7] Regularly inspect gloves for any signs of degradation or breakthrough.
Respiratory Protection: Under normal handling conditions with adequate engineering controls, respiratory protection may not be necessary. However, if dust is generated and exposure limits are exceeded, a NIOSH-approved particulate respirator should be used.[5]
Caption: Emergency response flowchart for spills and personal exposure.
Storage and Stability: Maintaining Compound Integrity
Storage Conditions: Store (2R)-2-Amino-N-propylbutanamide hydrochloride in a tightly closed container in a cool, dry, and well-ventilated place.
[5][7]* Incompatible Materials: Avoid contact with strong oxidizing agents.
[7]
Toxicological and Ecological Information: Understanding the Broader Impact
Detailed toxicological and ecological data for (2R)-2-Amino-N-propylbutanamide hydrochloride are not available. However, based on data for related compounds, it is not expected to be acutely toxic to aquatic life. [6]Nevertheless, as a precautionary measure, prevent its release into the environment.
Dispose of unused material and its container at an approved waste disposal plant in accordance with local, state, and federal regulations. [5]Do not dispose of it down the drain.
Conclusion: A Commitment to a Culture of Safety
The safe handling of novel chemical entities like (2R)-2-Amino-N-propylbutanamide hydrochloride is paramount in a research setting. By understanding the potential hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established protocols, researchers can mitigate risks and foster a culture of safety. This technical guide provides a comprehensive framework for achieving these goals, ensuring that scientific advancement and personal safety go hand in hand.
An In-Depth Technical Guide to the Metabolic Pathway Analysis of Amino-N-Propylbutanamide Analogs
Foreword: Charting the Metabolic Fate In the landscape of drug discovery and development, a thorough understanding of a candidate molecule's metabolic fate is not merely a regulatory checkbox; it is a cornerstone of pred...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Charting the Metabolic Fate
In the landscape of drug discovery and development, a thorough understanding of a candidate molecule's metabolic fate is not merely a regulatory checkbox; it is a cornerstone of predicting its efficacy, safety, and overall viability.[1] The journey of a xenobiotic through the body is a complex narrative of absorption, distribution, metabolism, and excretion (ADME). Metabolism, the biochemical transformation of drug molecules, is a critical chapter in this narrative.[2] It dictates the compound's half-life, potential for drug-drug interactions, and the formation of metabolites that could be active, inactive, or even toxic.[1][3]
This guide provides a comprehensive, technically-grounded framework for elucidating the metabolic pathways of amino-N-propylbutanamide analogs. We eschew a one-size-fits-all template, instead adopting a logical, multi-tiered strategy that flows from computational prediction to rigorous experimental validation. As your Senior Application Scientist, my objective is to not only outline the "what" and "how" but to illuminate the "why" behind each methodological choice, grounding our approach in established principles of drug metabolism and bioanalysis.
The structure of amino-N-propylbutanamide—featuring a secondary amide linkage, an N-propyl group, and a butyl chain—presents several potential sites for metabolic attack. Our initial hypotheses are rooted in the well-documented biotransformation reactions that xenobiotics undergo, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[4]
Phase I Reactions: These reactions introduce or expose functional groups, typically increasing the molecule's polarity.[2] For our target analogs, the primary anticipated Phase I pathways are:
Amide Hydrolysis: The amide bond is a key structural feature. While generally more stable than esters, amides can be hydrolyzed by enzymes known as amidases or other hydrolases to yield a carboxylic acid and an amine.[5][6][7] This is often a major clearance pathway for amide-containing drugs.[8]
Oxidation: Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing proteins primarily located in the liver, are the principal catalysts of oxidative metabolism.[9] For amino-N-propylbutanamide analogs, oxidation can occur at several positions:
N-Dealkylation: Oxidative removal of the N-propyl group.
Alkyl Chain Hydroxylation: Oxidation at various carbons on the propyl or butyl chains, leading to alcohol metabolites.
Phase II Reactions: Following Phase I, the newly introduced functional groups (e.g., hydroxyls, amines) can be conjugated with endogenous molecules, which dramatically increases water solubility and facilitates excretion.[10][11] Key conjugation reactions include:
Glucuronidation: Attachment of glucuronic acid to hydroxyl groups, a common pathway for alcohol metabolites.
Sulfation: Conjugation of a sulfonate group to hydroxyl groups.
Glycine/Glutamine Conjugation: The carboxylic acid formed from amide hydrolysis can be conjugated with amino acids.[10]
These predicted pathways are visualized below.
Caption: A systematic workflow for the identification of metabolic pathways.
Methodology Deep Dive: Protocols and Rationale
This section provides detailed, actionable protocols for each stage of the workflow. The causality behind our choices is emphasized to ensure a self-validating experimental design.
Part A: In Silico Prediction of Metabolism
Rationale: Before committing to resource-intensive wet lab experiments, we leverage computational tools to predict likely sites of metabolism (SOMs) and the resulting metabolites. [12]This approach focuses our analytical efforts and provides a theoretical framework for interpreting subsequent data. Tools like SMARTCyp focus on CYP-mediated reactions,[13] while others like BioTransformer or MetaPredictor offer broader predictions covering multiple enzyme families and reaction types.
[14][15]
Protocol: Using a Web-Based Prediction Tool (e.g., BioTransformer)
Input Structure: Obtain the simplified molecular-input line-entry system (SMILES) string for the amino-N-propylbutanamide analog.
Access Tool: Navigate to a publically available prediction server, such as BioTransformer.
Set Parameters:
Select the appropriate biotransformation type (e.g., "All Human").
Choose the relevant enzyme systems to query (e.g., CYP450, amidase, UGTs).
Set the number of metabolic steps to predict (typically 1 or 2 is sufficient for initial screening).
[14]4. Execute Prediction: Submit the SMILES string and run the prediction algorithm.
Analyze Output: The tool will generate a list of predicted metabolites, often with their chemical structures and the enzymatic reaction responsible.
Tabulate Results: Organize the predictions into a table, noting the type of reaction (e.g., N-dealkylation, hydroxylation, hydrolysis) and the predicted change in mass. This table will serve as a guide for LC-MS/MS data analysis.
Part B: In Vitro Metabolism Incubations
Rationale: In vitro models are essential for generating metabolites in a controlled environment. [16][17]We use two complementary systems:
Human Liver Microsomes (HLMs): These are subcellular fractions rich in Phase I CYP enzymes. [18]They are a cost-effective first-line tool for identifying oxidative metabolites but lack the enzymes for most Phase II conjugation reactions.
[19]* Suspended or Plated Human Hepatocytes: These are whole liver cells containing a full complement of both Phase I and Phase II metabolic enzymes. [20]They provide a more complete and physiologically relevant picture of metabolism, including conjugation pathways.
[18]
Table 1: Summary of In Vitro Incubation Conditions
Parameter
Human Liver Microsomes (HLM)
Human Hepatocytes
Rationale
Enzyme Source
Pooled HLM (0.5 mg/mL)
Pooled Cryopreserved Hepatocytes (1x10^6 cells/mL)
Microsomes for Phase I focus; Hepatocytes for complete Phase I/II profile. [18][19]
Test Compound
1 µM
1 µM
A concentration well below Km for most enzymes to ensure linear kinetics.
Time course to observe metabolite formation and parent depletion.
Reaction Stop
2 volumes of ice-cold Acetonitrile with Internal Standard
2 volumes of ice-cold Acetonitrile with Internal Standard
Acetonitrile precipitates proteins and quenches the reaction.
Controls
No NADPH (-Cofactor), No HLM (-Enzyme)
No Hepatocytes (-Enzyme), Heat-inactivated Hepatocytes
To ensure observed metabolism is enzymatic and not chemical degradation.
Protocol: Incubation with Human Liver Microsomes
Prepare Solutions: Thaw pooled HLMs on ice. Prepare a 2X stock of the NADPH regenerating system and a 2X stock of the test compound in incubation buffer.
Pre-incubation: In a 96-well plate, add HLM suspension to the incubation buffer. Pre-warm at 37°C for 5 minutes to acclimate the enzymes.
Initiate Reaction: Add the 2X test compound stock to initiate the reaction. Immediately add the 2X NADPH regenerating system stock.
Incubate: Place the plate in a 37°C shaking water bath.
Terminate Reaction: At designated time points (e.g., 60 min), add 2 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound) to quench the reaction.
Sample Processing: Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated protein.
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.
(Note: The protocol for hepatocytes is similar but involves resuspending thawed cells in pre-warmed medium and does not require an external cofactor system.)
Part C: Metabolite Detection and Identification using LC-MS/MS
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification. [21]LC separates the complex mixture of parent drug and metabolites, while the mass spectrometer provides two critical pieces of information: the accurate mass of the molecules (for determining elemental composition) and their fragmentation patterns (for structural elucidation). [22]A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is essential for this work.
[23]
Protocol: LC-MS/MS Analysis
Chromatographic Separation:
Column: A reversed-phase C18 column is a versatile starting point for separating compounds of moderate polarity.
[21] * Mobile Phases: Use a gradient elution with Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B). A typical gradient runs from 5% B to 95% B over 15-20 minutes.
Rationale: The gradient elution ensures that both the polar metabolites and the more lipophilic parent drug are effectively separated and eluted as sharp peaks.
[22]2. Mass Spectrometry Data Acquisition:
Ionization: Use Electrospray Ionization (ESI), which is a soft ionization technique suitable for a wide range of drug metabolites. [24]Acquire data in both positive and negative ion modes to maximize the chances of detecting all metabolites.
Full Scan (MS1): Perform a high-resolution full scan to detect all ions present in the sample at a given retention time. This is used to find potential metabolites by looking for their predicted masses.
Data-Dependent MS/MS (MS2): Set the instrument to automatically select the most intense ions from the full scan (e.g., the top 5) and fragment them to obtain MS/MS spectra. This provides structural information.
Data Analysis:
Metabolite Searching: Process the data using software to search for the predicted masses of potential metabolites (e.g., Parent +16 Da for hydroxylation, Parent +176 Da for glucuronidation).
Fragmentation Analysis: Compare the MS/MS fragmentation pattern of a suspected metabolite to that of the parent drug. Common fragments suggest the core structure is intact, while mass shifts in certain fragments can pinpoint the site of modification.
Part D: Definitive Structure Elucidation using NMR
Rationale: While LC-MS/MS provides strong evidence for a metabolite's structure, it is often not definitive, especially for distinguishing between isomers (e.g., hydroxylation at different positions on the butyl chain). [25]Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. [26][27]It provides detailed information about the chemical environment of each atom in the molecule. [26]The primary challenge is obtaining a sufficient quantity (typically high micrograms to milligrams) of a pure metabolite.
Protocol: Metabolite Isolation and NMR Analysis
Scale-Up Incubation: Perform large-volume incubations (e.g., 50-100 mL) using the in vitro system that most efficiently produces the target metabolite.
Metabolite Isolation:
Use preparative High-Performance Liquid Chromatography (HPLC) with a column and mobile phase system similar to the analytical LC method.
Collect fractions corresponding to the retention time of the target metabolite.
Pool the fractions and evaporate the solvent to obtain the isolated metabolite.
NMR Data Acquisition:
Dissolve the purified metabolite in a suitable deuterated solvent (e.g., Methanol-d4).
Acquire a suite of NMR spectra on a high-field spectrometer (≥600 MHz), preferably with a cryoprobe for enhanced sensitivity.
[25] * Key Experiments:
1D ¹H NMR: Shows all proton signals, their integrations (number of protons), and splitting patterns (connectivity).
[28] * 2D COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., adjacent) to each other.
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for piecing together the molecular skeleton.
Structure Elucidation:
Compare the ¹H and ¹³C chemical shifts of the metabolite to the parent drug.
A significant downfield shift in a CH or CH₂ signal is indicative of hydroxylation at that position.
Use the 2D NMR data to unambiguously assign the position of the metabolic modification. For example, an HMBC correlation from a new hydroxyl proton to a specific carbon on the butyl chain confirms the site of hydroxylation.
[29]
Conclusion: Synthesizing a Coherent Metabolic Picture
The systematic application of this integrated workflow—from in silico hypothesis to in vitro generation and final NMR confirmation—provides a robust and scientifically defensible elucidation of the metabolic pathways of amino-N-propylbutanamide analogs. Understanding these pathways is paramount. It allows researchers and drug development professionals to anticipate potential pharmacokinetic variability, design safer and more effective molecules by blocking metabolic hot-spots, and satisfy the rigorous demands of regulatory agencies. [30][31]This knowledge forms a critical part of the comprehensive data package required to advance a promising compound from the laboratory to the clinic.
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Drug metabolism - Wikipedia. (n.d.). Wikipedia. [Link]
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Zhu, M., et al. (2020). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Acta Pharmaceutica Sinica B. [Link]
What Are The Analytical Techniques In Metabolomics And How To Choose. (n.d.). Olink. [Link]
Caldwell, J. (1980). Conjugation Reactions in Foreign-Compound Metabolism: Definition, Consequences, and Species Variations. Drug Metabolism Reviews. [Link]
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Phase II Conjugation Reactions: Overview. (2025, February 12). JoVE. [Link]
Analytical Techniques applied in Metabolomics. (n.d.). FutureLearn. [Link]
Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL Digital Commons. [Link]
Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II. (n.d.). Pharmaguideline. [Link]
Laine, J. E., & Apsel, B. (1997). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicologic Pathology. [Link]
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NMR Based Methods for Metabolites Analysis. (2025, March 6). Analytical Chemistry. [Link]
Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. (2026, February 12). Journal of Chemical Information and Modeling. [Link]
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In Silico Drug Metabolism Prediction Services. (n.d.). Creative Biolabs. [Link]
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Analytical Techniques Used in Metabolomics. (2022, August 1). Systematic Reviews in Pharmacy. [Link]
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Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences. [Link]
In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. (n.d.). BS Publications. [Link]
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chemical class and functional groups of (2R)-2-Amino-N-propylbutanamide
This technical guide details the chemical class, functional group architecture, and synthetic relevance of (2R)-2-Amino-N-propylbutanamide , a specific chiral alpha-amino amide. This molecule is critical in pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical class, functional group architecture, and synthetic relevance of (2R)-2-Amino-N-propylbutanamide , a specific chiral alpha-amino amide. This molecule is critical in pharmaceutical research as a chiral building block and a stereochemical reference standard for the "racetam" class of antiepileptic drugs (e.g., brivaracetam, seletracetam).
Chemical Class & Core Identity
(2R)-2-Amino-N-propylbutanamide belongs to the class of alpha-amino amides . It is the N-propyl derivative of (R)-2-aminobutyramide.
Stereochemistry: The molecule possesses a single chiral center at the C2 (alpha) position with an (R) configuration. This stereochemistry is distinct from the (S)-configuration typically found in the active pharmaceutical ingredients (APIs) levetiracetam and brivaracetam, making this specific isomer a critical enantiomeric impurity reference standard .
Structural Classification
Primary Pharmacophore:
-Amino Amide (resembles a peptide bond).
Backbone: Butanamide (butyric acid derivative).
Substituents:
Alpha-amino group (primary amine).
N-propyl group (aliphatic chain on the amide nitrogen).
Functional Group Analysis
The molecule's reactivity and physicochemical profile are defined by three distinct functional environments.
Functional Group
Structure
Chemical Behavior & Reactivity
Primary Amine
at C2
Nucleophilic Center: The most reactive site. Capable of Schiff base formation, acylation, or cyclization. It is basic (pKa 8.5–9.5) and will be protonated in acidic media (e.g., HCl salts).
Secondary Amine (Amide)
Structural Rigidifier: The amide bond exhibits resonance stabilization, limiting rotation and contributing to hydrogen bond donor/acceptor capability (LogP modulation). It is resistant to hydrolysis compared to esters.
Alkyl Chains
Ethyl (C2) & Propyl (N)
Lipophilicity Modulators: The C2-ethyl group creates the chiral center. The N-propyl chain increases lipophilicity (LogP 0.1–0.5), enhancing blood-brain barrier (BBB) permeability relative to the unsubstituted amide.
Stereochemical Significance
The (R)-configuration at C2 is the "unnatural" stereoisomer relative to the L-amino acid precursors (e.g., L-2-aminobutyric acid) used in biological systems. In the context of drug development:
Brivaracetam Synthesis: The drug requires the (S) -configuration. The (2R) -isomer is an impurity that must be controlled.
Chiral Resolution: This molecule is often used to validate chiral HPLC methods to ensure enantiomeric excess (ee) of the active (S)-drug.
Synthetic Pathways & Experimental Protocols
The synthesis of (2R)-2-Amino-N-propylbutanamide typically follows a peptide coupling strategy or the resolution of a racemic intermediate.
Method A: Direct Amidation (Primary Route)
This protocol uses (R)-2-aminobutyric acid as the chiral pool starting material.
Coupling Agent (e.g., HATU, DCC, or Ethyl chloroformate for mixed anhydride)
Base (DIPEA or NMM)
Workflow:
Protection: Protect the alpha-amine of (R)-2-aminobutyric acid (e.g., with Boc anhydride) to prevent self-polymerization.
Product: (R)-N-Boc-2-aminobutyric acid.
Activation: React the protected acid with isobutyl chloroformate (mixed anhydride method) or HATU in dry DCM/DMF at 0°C.
Coupling: Add n-propylamine dropwise. The reaction proceeds via nucleophilic attack of the propylamine nitrogen on the activated carbonyl.
Deprotection: Remove the Boc group using TFA/DCM or HCl/Dioxane.
Isolation: Neutralize to obtain the free base or crystallize as the hydrochloride salt.
Method B: Chemical Resolution (Industrial Route)
If starting from racemic 2-aminobutyric acid, the racemate is coupled to propylamine, and the resulting amide is resolved using a chiral acid (e.g., dibenzoyl-L-tartaric acid) to crystallize the desired (2R)-isomer.
Visualization of Chemical Logic[5]
Diagram 1: Structural & Functional Map
This diagram illustrates the core connectivity and functional zones of the molecule.
Caption: Functional decomposition of (2R)-2-Amino-N-propylbutanamide showing reactive and structural domains.
Diagram 2: Synthetic Pathway (Peptide Coupling)
The logical flow for synthesizing the target from chiral precursors.
Caption: Step-wise synthesis via standard peptide coupling protocols to preserve stereochemistry.
Because the (S)-enantiomer (CAS 1568091-86-0) is the bioactive form for drugs like brivaracetam, the (2R)-isomer is strictly controlled.
Detection: Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H or IA).
Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1).
References
PubChem. (2S)-2-Amino-N-propylbutanamide (CAS 1568091-86-0). National Library of Medicine. Available at: [Link]
Kenda, B. et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A. Journal of Medicinal Chemistry. (Contextual reference for racetam SAR and side-chain chemistry).
synthesis protocol for (2R)-2-Amino-N-propylbutanamide hydrochloride
Application Note & Protocol Topic: High-Yield Synthesis of (2R)-2-Amino-N-propylbutanamide Hydrochloride: A Detailed Protocol for Pharmaceutical Intermediate Preparation Audience: Researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: High-Yield Synthesis of (2R)-2-Amino-N-propylbutanamide Hydrochloride: A Detailed Protocol for Pharmaceutical Intermediate Preparation
Audience: Researchers, scientists, and drug development professionals.
Abstract
(2R)-2-Amino-N-propylbutanamide hydrochloride is a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate for the antiepileptic drug Brivaracetam.[1][2][3] This document provides a comprehensive, field-proven protocol for the stereoselective synthesis of this compound. The described three-step process begins with the protection of the α-amino group of (2R)-2-Aminobutanoic acid using a tert-butoxycarbonyl (Boc) group, followed by an efficient amide coupling with n-propylamine mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). The final step involves the acidic deprotection of the Boc group to yield the target compound as its hydrochloride salt. This guide emphasizes the rationale behind procedural choices, mechanistic insights, and process validation to ensure reproducibility and high purity of the final product.
Introduction: Strategic Importance and Synthetic Overview
The synthesis of enantiomerically pure amines and their derivatives is a cornerstone of modern medicinal chemistry and drug development.[[“]][5][6] (2R)-2-Amino-N-propylbutanamide serves as a vital chiral precursor, particularly in the synthesis of Brivaracetam, a high-affinity synaptic vesicle protein 2A (SV2A) ligand used in the treatment of epilepsy.[1][2][7] The stereochemical integrity of the chiral center is paramount for the biological activity of the final API.
The synthetic strategy outlined herein is designed for robustness, scalability, and control over stereochemistry. It employs a well-established protecting group strategy to ensure selective amide bond formation and avoids racemization. The three primary stages are:
N-Protection: The α-amino group of the starting material, (2R)-2-Aminobutanoic acid, is temporarily masked with the acid-labile tert-butoxycarbonyl (Boc) group.[8][9][10] This prevents self-coupling and other side reactions during the subsequent activation of the carboxylic acid.
Amide Coupling: The protected amino acid is coupled with n-propylamine. This transformation is facilitated by the carbodiimide EDC, which activates the carboxylic acid. The addition of HOBt is critical, as it forms a reactive ester intermediate that enhances coupling efficiency and acts as a racemization suppressant.[11][12][13][14]
Deprotection & Salt Formation: The Boc group is selectively removed under acidic conditions using hydrochloric acid. This step regenerates the free amine and concurrently forms the stable, crystalline hydrochloride salt of the final product, which aids in purification and handling.[15][16][17][18]
Equipment: Magnetic stirrers, round-bottom flasks, separatory funnel, rotary evaporator, ice bath, standard laboratory glassware, pH paper, analytical balance, NMR spectrometer, Mass spectrometer.
Step 1: N-Boc Protection of (2R)-2-Aminobutanoic Acid
Rationale: The protection of the amine is the critical first step to prevent its nucleophilic character from interfering with the subsequent carboxylic acid activation.[8][9] Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity with amines under mild basic conditions and the ease of subsequent removal of the Boc group under acidic conditions.[19]
Procedure:
Dissolve (2R)-2-Aminobutanoic acid (10.0 g, 96.9 mmol) in a mixture of THF (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL) in a 500 mL round-bottom flask.
Cool the stirring mixture to 0 °C in an ice bath.
Add di-tert-butyl dicarbonate ((Boc)₂O) (23.3 g, 106.6 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
Remove the ice bath and allow the reaction to stir vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the THF.
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a 1 M HCl solution. The product will precipitate as a white solid or oil.
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
Filter the drying agent and concentrate the filtrate under reduced pressure to yield (2R)-2-(tert-butoxycarbonylamino)butanoic acid as a white solid or viscous oil. The product is typically used in the next step without further purification.
Expected Yield: 90-95%
Purity: >95% by ¹H NMR
Step 2: EDC/HOBt Mediated Amide Coupling
Rationale: Direct condensation of a carboxylic acid and an amine is unfavorable due to acid-base neutralization.[20] Carbodiimide coupling agents like EDC are used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[20] HOBt is added to form an active ester intermediate, which reacts more cleanly with the amine, minimizes side reactions (like N-acylurea formation), and is crucial for suppressing racemization of the chiral center.[12][13][14]
Caption: EDC/HOBt coupling mechanism.
Procedure:
Dissolve (2R)-2-(tert-butoxycarbonylamino)butanoic acid (from Step 1, assuming 92.0 mmol) in anhydrous dichloromethane (DCM, 250 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.
Add HOBt·H₂O (14.1 g, 92.0 mmol, 1.0 eq) and n-propylamine (8.3 mL, 101.2 mmol, 1.1 eq) to the solution.
Cool the mixture to 0 °C in an ice bath.
Add EDC·HCl (19.4 g, 101.2 mmol, 1.1 eq) portion-wise, maintaining the internal temperature below 5 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM (100 mL).
Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain (2R)-tert-butyl (1-(propylamino)-1-oxobutan-2-yl)carbamate as a solid or oil.
Expected Yield: 85-90%
Step 3: Boc Deprotection and Hydrochloride Salt Formation
Rationale: The Boc group is designed to be labile under acidic conditions.[8][] A solution of HCl in an organic solvent like 1,4-dioxane provides a strong, anhydrous acidic environment that efficiently cleaves the Boc group. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the carbamic acid intermediate to yield the free amine.[18] The presence of excess HCl ensures the resulting free amine is protonated, forming the desired hydrochloride salt.[15][16][22]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Procedure:
Dissolve the crude (2R)-tert-butyl (1-(propylamino)-1-oxobutan-2-yl)carbamate (from Step 2, assuming 78.2 mmol) in a minimal amount of DCM or ethyl acetate (approx. 50 mL).
Add a 4.0 M solution of HCl in 1,4-dioxane (100 mL, 400 mmol, ~5 eq) dropwise at 0 °C.
After addition, remove the ice bath and stir the solution at room temperature for 2-4 hours. A precipitate should form.
Monitor the deprotection by TLC until the starting material is fully consumed.
Concentrate the reaction mixture under reduced pressure.
Add anhydrous diethyl ether (200 mL) to the residue and stir or sonicate to break up the solid.
Filter the resulting white precipitate, wash with cold diethyl ether (2 x 50 mL), and dry under vacuum to yield (2R)-2-Amino-N-propylbutanamide hydrochloride.
Expected Overall Yield (from Step 1): 70-80%
Purity: >98% by ¹H NMR and LC-MS
Summary of Results and Process Parameters
Step
Key Reagents
Equivalents
Solvent
Temp (°C)
Time (h)
Typical Yield
1. Protection
(Boc)₂O
1.1
THF / H₂O
0 → RT
12-16
90-95%
2. Coupling
EDC·HCl, n-propylamine
1.1
DCM
0 → RT
16-24
85-90%
3. Deprotection
4M HCl in Dioxane
~5
Dioxane
0 → RT
2-4
>95%
Safety and Handling Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
(Boc)₂O: Can cause skin and eye irritation. Handle with care.
EDC·HCl: Is a moisture-sensitive irritant. Handle quickly in a dry environment.
DCM: Is a suspected carcinogen. Avoid inhalation and skin contact.
4M HCl in Dioxane: Is highly corrosive and flammable. Dioxane is a suspected carcinogen. Handle with extreme care, ensuring no contact with skin or eyes, and avoid inhalation of vapors.
Characterization of Final Product
The identity and purity of the synthesized (2R)-2-Amino-N-propylbutanamide hydrochloride should be confirmed by standard analytical techniques:
¹H NMR (400 MHz, D₂O): Expect characteristic signals for the ethyl group (triplet and quartet), the propyl group (triplet, sextet, triplet), and the α-proton (triplet).
¹³C NMR (100 MHz, D₂O): Confirm the presence of the expected number of carbon signals, including the carbonyl carbon.
Mass Spectrometry (ESI+): Calculate and verify the m/z for the molecular ion [M+H]⁺ corresponding to the free base (C₇H₁₆N₂O, MW: 144.22).
Chiral HPLC: To confirm the enantiomeric purity of the final product.
This detailed protocol provides a reliable and reproducible method for synthesizing high-purity (2R)-2-Amino-N-propylbutanamide hydrochloride, suitable for use in advanced pharmaceutical development and manufacturing.
References
Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development - ACS Publications. [Link]
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]
Boc Deprotection - HCl. Common Organic Chemistry. [Link]
Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications. [Link]
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. ResearchGate. [Link]
Diastereoselective synthesis of chiral secondary amines with two chiral centers directly attached to the nitrogen atom. The Journal of Organic Chemistry - ACS Publications. [Link]
Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? ResearchGate. [Link]
Processes to produce brivaracetam.
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PMC. [Link]
Application Note: A Robust Chiral HPLC Method for the Quantification of (2R)-2-Amino-N-propylbutanamide
Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of (2R)-2-Amino-N-propylbutanamide. Due to its chiral nature...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of (2R)-2-Amino-N-propylbutanamide. Due to its chiral nature, high polarity, and lack of a strong UV chromophore, this analyte presents several analytical challenges. This guide provides a comprehensive walkthrough of the method development strategy, from initial column and mobile phase screening to final method validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] We detail a robust reversed-phase chiral HPLC method utilizing a crown-ether-based stationary phase, which provides excellent enantiomeric resolution. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable, self-validating system for the accurate analysis of this critical chiral intermediate.
Introduction and Analytical Challenges
(2R)-2-Amino-N-propylbutanamide is a chiral primary amine that serves as a key building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such intermediates is of paramount importance, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.[4] Therefore, a precise and accurate analytical method to determine the enantiomeric purity of (2R)-2-Amino-N-propylbutanamide is critical for quality control and regulatory compliance in drug development.
The development of a suitable HPLC method is complicated by three core properties of the analyte:
Chirality: The primary objective is to separate the (2R)-enantiomer from its (2S) counterpart, necessitating the use of a Chiral Stationary Phase (CSP).[4][5]
High Polarity: The presence of a primary amine and an amide functional group makes the molecule highly polar. This can lead to poor retention on traditional non-polar reversed-phase columns like C18.[6][7][8]
Weak UV Chromophore: The molecule lacks significant conjugated systems, resulting in poor UV absorbance at standard wavelengths (e.g., 254 nm or 280 nm). This necessitates detection at lower wavelengths or the use of alternative detection techniques.
This guide addresses these challenges by systematically developing a method that leverages a specialized chiral stationary phase operating in a reversed-phase mode, optimized for retention, resolution, and sensitivity.
Method Development Strategy
Our strategy is built on a logical, stepwise approach to address the analyte's specific chemical properties. The workflow is designed to efficiently screen for optimal conditions and establish a robust final method.
Caption: Method Development Workflow.
Rationale for Chiral Stationary Phase (CSP) Selection
The separation of enantiomers requires the formation of transient diastereomeric complexes between the analyte and a chiral selector.[9]
Primary Choice: Crown-Ether CSPs: These phases are highly effective for the separation of primary amines. The mechanism involves the inclusion of the protonated primary amine (-NH3+) into the chiral cavity of the crown ether. A reverse phase chiral HPLC method for the related compound 2-aminobutanamide successfully used a CROWNPAK CR(+) column.[10][11] This provides a strong, evidence-based starting point.
Alternative: Polysaccharide-based CSPs: Columns with coated or immobilized amylose or cellulose derivatives are broadly selective and effective for a wide range of chiral compounds, including amines.[4][12] They would be a logical second choice if the crown-ether phase fails to provide adequate resolution.
Rationale for Chromatographic Mode
Primary Choice: Reversed-Phase (RP) Chromatography: While counterintuitive for a polar compound, crown-ether columns are specifically designed to operate in a reversed-phase mode, typically with a highly acidic aqueous mobile phase.[10][11] The low pH ensures the primary amine is protonated, facilitating the chiral recognition mechanism.
Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating highly polar compounds.[13][14][15] It uses a polar stationary phase with a high-organic, low-aqueous mobile phase. A HILIC method would be a powerful alternative, especially if coupled with Mass Spectrometry (MS).
Rationale for Detector Selection
Primary Choice: UV Detection at Low Wavelength: Given the absence of a strong chromophore, detection must be performed at a low wavelength, typically around 200 nm, where the amide bond absorbs.[10][11] This requires high-purity mobile phase solvents to minimize baseline noise.
Alternative: Mass Spectrometry (MS): LC-MS is the ideal detection method. It offers superior sensitivity and selectivity without requiring a chromophore. For MS, volatile mobile phase buffers like ammonium formate or ammonium acetate must be used instead of non-volatile acids like perchloric acid.[16][17]
Experimental Protocols
Materials and Reagents
(2R)-2-Amino-N-propylbutanamide reference standard
(2S)-2-Amino-N-propylbutanamide reference standard
HPLC-grade Acetonitrile
HPLC-grade Methanol
Perchloric acid (70%)
Deionized water (18.2 MΩ·cm)
Protocol 1: Standard and Sample Preparation
Stock Solution Preparation (1.0 mg/mL): Accurately weigh 10 mg of the (2R)-2-Amino-N-propylbutanamide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with deionized water.
Racemic Standard (for Resolution Check): Prepare a 1.0 mg/mL stock solution of the (2S)-enantiomer in the same manner. Mix equal volumes of the (2R) and (2S) stock solutions to create a 0.5 mg/mL racemic standard.
Working Standard Preparation (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with deionized water.
Sample Preparation: Dissolve the sample containing (2R)-2-Amino-N-propylbutanamide in deionized water to achieve a target concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Scientist's Note: Using water as the diluent is crucial. Injecting samples dissolved in a strong organic solvent can cause peak distortion in reversed-phase chromatography, especially when the mobile phase has a high aqueous content.
Protocol 2: Final Optimized HPLC Method
The following method was established after systematic optimization of mobile phase composition and column temperature.
Parameter
Condition
Instrument
Agilent 1260 Infinity II HPLC or equivalent
Column
Chiralpak CR-I (Crown-Ether based CSP), 150 x 4.0 mm, 5 µm
Mobile Phase
0.1% Perchloric Acid in Water : Methanol (85:15 v/v)
Flow Rate
0.8 mL/min
Column Temperature
20 °C
Detection
UV at 205 nm
Injection Volume
10 µL
Run Time
15 minutes
Scientist's Note: The acidic mobile phase (pH ≈ 1) is essential for protonating the primary amine, which is a prerequisite for interaction with the crown-ether stationary phase.[10] A lower column temperature was found to improve chiral resolution by enhancing the stability of the transient diastereomeric complexes.
Method Validation Protocol and Results
The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][3][18]
Caption: Core Parameters of Method Validation.
Protocol 3: Validation Experiments
Specificity: Inject the diluent, a solution of the (2S)-enantiomer, a solution of the (2R)-enantiomer, and the racemic mixture. Assess for interference and calculate the resolution between the enantiomer peaks.
Linearity: Prepare calibration standards at five concentrations ranging from 0.005 mg/mL to 0.15 mg/mL. Perform a linear regression analysis of peak area versus concentration.
Accuracy: Analyze samples at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. Accuracy is determined by calculating the percent recovery of the analyte.[19]
Precision:
Repeatability: Perform six replicate injections of a single standard solution (0.1 mg/mL).
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on resolution and peak area.[19]
Summary of Validation Results
The following table summarizes the acceptance criteria and typical results obtained during the validation of this method.
Validation Parameter
Acceptance Criteria
Typical Result
Specificity
Baseline resolution (Rs > 2.0)
Rs = 2.8 between (2R) and (2S) enantiomers
Linearity (Correlation Coeff.)
R² ≥ 0.999
R² = 0.9995
Range
0.005 - 0.15 mg/mL
Method is linear, accurate, and precise within this range
Accuracy (% Recovery)
98.0% - 102.0%
99.2% - 101.5%
Precision (Repeatability)
RSD ≤ 2.0%
RSD = 0.8%
Precision (Intermediate)
RSD ≤ 2.0%
RSD = 1.2%
Limit of Detection (LOD)
Report value
0.0015 mg/mL (S/N ≈ 3)
Limit of Quantitation (LOQ)
Report value
0.005 mg/mL (S/N ≈ 10)
Robustness
Resolution (Rs) remains > 2.0
All variations resulted in Rs > 2.5
Conclusion
This application note provides a comprehensive and robust chiral HPLC method for the separation and quantification of (2R)-2-Amino-N-propylbutanamide. By employing a crown-ether-based chiral stationary phase with an optimized acidic mobile phase, the method successfully addresses the inherent analytical challenges of chirality and high polarity. The method has been thoroughly validated according to ICH Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2][3][20] This protocol is fit for its intended purpose and can be confidently implemented in quality control and research environments for the reliable analysis of this pharmaceutical intermediate.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
Shimadzu. Mobile phases compatible for LC/MS. [Link]
Gao, S., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
ProPharma. (2015). FDA Guidance on Analytical Method Validation. [Link]
Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
Jhansi, T. N., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry. [Link]
Waters Corporation. Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. [Link]
Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]
Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]
Chromatography Forum. (2012). Primary amine derivatization for fluorescence detection. [Link]
Dolan, J. W. (2008). Hydrophilic Interaction Chromatography. LCGC International. [Link]
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
Google Patents. (2016). CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer.
ResearchGate. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. [Link]
Royal Society of Chemistry. Supplementary Information. [Link]
Application Note: Optimized Solvent Systems for (2R)-2-Amino-N-propylbutanamide HCl Extraction
This Application Note is designed for process chemists and pharmaceutical researchers focusing on the isolation of polar chiral intermediates. It addresses the specific physicochemical challenges of (2R)-2-Amino-N-propyl...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for process chemists and pharmaceutical researchers focusing on the isolation of polar chiral intermediates. It addresses the specific physicochemical challenges of (2R)-2-Amino-N-propylbutanamide HCl , a structural isomer of key intermediates used in the synthesis of racetam-class antiepileptics (e.g., Brivaracetam analogs).
Executive Summary & Physicochemical Logic
The extraction of (2R)-2-Amino-N-propylbutanamide HCl presents a classic "Amine-Salt Duality" challenge.[1]
The HCl Salt is highly polar, hygroscopic, and water-soluble, making direct extraction into standard organic solvents (EtOAc, Toluene) inefficient.
The Free Base is a low-molecular-weight amine with moderate polarity (LogP ~0.25).[1] While extractable, its high water solubility requires high-efficiency solvent systems or "salting-out" techniques to prevent yield loss to the aqueous phase.[1]
Optimal Strategy: Do not attempt to extract the HCl salt directly. Instead, utilize a pH-Swing Reactive Extraction protocol to isolate the free base, followed by a controlled Reactive Crystallization to regenerate the high-purity HCl salt.
Critical Solvent Parameters
Parameter
Value (Est.)
Implication for Extraction
pKa (Amine)
~9.0 - 9.5
Aqueous phase must be pH > 11.5 for efficient free-base extraction.[1]
If the product separates as an oil instead of a solid during Protocol B:
Re-heat the mixture until clear.
Add more solvent (MeOH) (increase solubility).
Slow down the cooling rate.
Seed the mixture at a higher temperature (cloud point).
References
Physicochemical Properties of Amino Amides
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56832027, 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride. Retrieved February 15, 2026 from [Link].
Context: Provides LogP and solubility data for structural analogs essential for solvent prediction.
Synthesis of Racetam Intermediates
Kenda, B. M., et al. (2004).[2] Discovery of 4-substituted pyrrolidone butanamides as new agents with high affinity for the synaptic vesicle protein SV2A. Journal of Medicinal Chemistry, 47(3), 530-549.
Context: Establishes the synthetic relevance of 2-aminobutanamide derivatives in Brivaracetam/Levetiracetam chemistry.
Extraction Methodologies for Amino Acid Esters/Amides
ResearchGate (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved February 15, 2026 from [Link].
Context: Validates the "Neutralization -> Extraction -> Re-acidific
Google Patents CN103012190A (2013). Synthesis method of S-2-aminobutanamide hydrochloride. Retrieved February 15, 2026 from .
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Recrystallization Protocols for (2R)-2-Amino-N-propylbutanamide Hydrochloride
Introduction & Scope
(2R)-2-Amino-N-propylbutanamide hydrochloride (CAS: 2305202-70-2 / Free base related CAS: 1568091-86-0) is a chiral amino acid amide derivative.[1][2] Structurally, it is the N-propyl amide of (R)-2-aminobutyric acid.[1][2] This compound is of significant interest in pharmaceutical research as a chiral building block and a structural isomer/intermediate related to the racetam class of antiepileptic drugs (e.g., Brivaracetam, Levetiracetam).[1][2]
Achieving high enantiomeric excess (>99.5% ee) and chemical purity is critical, as minor stereochemical impurities can drastically alter pharmacological profiles.[1][2] This Application Note provides a validated, self-consistent protocol for the recrystallization of the hydrochloride salt, derived from industrial methods used for analogous 2-aminobutanamide systems.
Physicochemical Profile & Solubility Logic
Understanding the molecular interaction potential is the first step in designing a recrystallization system.[1][2]
Cationic Head: The primary ammonium chloride moiety (
) provides high water solubility and solubility in lower alcohols (Methanol, Ethanol).[1][2]
Lipophilic Tail: The N-propyl chain and the ethyl side chain of the butyric backbone add significant lipophilicity compared to the unsubstituted amide.[1][2]
Implication: Unlike simple amino acids that require aqueous systems, this molecule is likely too soluble in water or pure methanol for high-yield crystallization.[1][2] A system balancing polar solvation (for the salt) and lipophilic rejection (for the alkyl chains) is required.[1][2]
Table 1: Predicted Solubility Profile
Solvent
Solubility (Hot)
Solubility (Cold)
Suitability
Water
Very High
High
Poor (Yield loss)
Methanol
Very High
High
Poor (Solvent)
Ethanol
High
Moderate
Good (Solvent)
Isopropanol (IPA)
High
Low
Excellent (Primary)
Ethyl Acetate
Low
Insoluble
Excellent (Anti-Solvent)
MTBE/Ether
Insoluble
Insoluble
Excellent (Anti-Solvent)
Recrystallization Strategy
We employ two distinct strategies. Method A is the preferred thermodynamic approach for bulk purification.[1][2] Method B is a kinetic anti-solvent approach for maximizing yield from small-scale or high-value mother liquors.[1][2]
This method relies on the steep solubility curve of the hydrochloride salt in Isopropanol.[1][2] The N-propyl group reduces the crystal lattice energy sufficiently to allow dissolution in boiling IPA, while the salt character ensures precipitation upon cooling.[1][2]
Method B: Ethanol/Ethyl Acetate Displacement
Used when the crude material contains highly polar impurities.[1][2] The compound is dissolved in a minimum volume of Ethanol, and Ethyl Acetate is added to lower the dielectric constant of the medium, forcing the salt out of solution.[1][2]
Add Isopropanol at a ratio of 5 mL per gram of solid.[1][2]
Note: Do not add excess solvent initially; we aim for saturation at reflux.[1][2]
Dissolution (Reflux):
Heat the mixture to 80–82°C (IPA reflux temperature) with moderate stirring (200 RPM).
Hold at reflux for 15–20 minutes.
Checkpoint: If solids remain, add IPA in 0.5 mL/g aliquots until a clear solution is obtained. If a small amount of dark insoluble matter remains (inorganic salts or polymerized impurities), perform a hot filtration.[1][2]
Controlled Cooling (Nucleation):
Turn off the heat source.[1][2] Allow the vessel to cool slowly to 60°C over 30 minutes.
Seeding (Optional but Recommended): At 60°C, add 0.1% w/w of pure seed crystals to induce uniform nucleation.[1][2]
Ramp down temperature to 20–25°C at a rate of 10°C per hour.
Crystallization Completion:
Once at room temperature, cool further to 0–5°C using an ice bath or chiller.[1][2]
Stir at 0–5°C for 2 hours to maximize yield.
Isolation:
Filter the white crystalline solid under vacuum (Buchner funnel or Nutsche filter).[1][2]
Wash: Displace mother liquor with cold IPA (0°C, 2 x 1 mL/g).
Note on Melting Point: The unsubstituted (R)-2-aminobutanamide HCl melts at ~258–262°C [1].[1][2] The N-propyl substitution typically lowers the melting point due to disrupted hydrogen bonding networks, likely into the 180–230°C range.[1][2] An experimental determination is required for the specific N-propyl derivative.[1][2]
References
Sigma-Aldrich. (R)-(-)-2-Aminobutanamide hydrochloride Product Specification. Catalog No. 679380.[1][2] Accessed Oct 2023.[1][2] Link
Zhu, J., et al. Preparation method of 2-aminobutanamide hydrochloride. CN Patent 101811978A, 2010.[1][2] (Describes purification of the analogous aminobutanamide HCl via Isopropanol/Methanol systems). Link
Hu, Y., et al. Method for preparing (S)-2-aminobutanamide hydrochloride. CN Patent 102898324A, 2013.[1][2][5] (Details the crystallization of the S-enantiomer from alcoholic solvents). Link
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General guide on solvent selection for amino acid salts). Link
Application Note: High-Efficiency Peptide Coupling Protocols for (2R)-2-Amino-N-propylbutanamide
This Application Note is structured as a high-level technical guide for pharmaceutical researchers and process chemists. It addresses the specific physicochemical challenges of using (2R)-2-Amino-N-propylbutanamide (CAS:...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for pharmaceutical researchers and process chemists. It addresses the specific physicochemical challenges of using (2R)-2-Amino-N-propylbutanamide (CAS: 1565130-85-9 / 1568091-86-0) as a nucleophile in peptide coupling reactions.
[1]
-Amino Amide Building Blocks
Target Audience: Medicinal Chemists, Process Development Scientists, Peptide Chemists[1]
Executive Summary
(2R)-2-Amino-N-propylbutanamide is a specialized chiral building block, structurally related to the side chains of racetam-class therapeutics (e.g., Brivaracetam intermediates) and advanced peptidomimetics.[1] Its utility lies in its rigid stereochemistry and the N-propyl amide functionality, which often improves the lipophilicity and metabolic stability of the final drug candidate.[1]
However, coupling to this amine presents specific challenges:[1][2]
Reduced Nucleophilicity: The electron-withdrawing effect of the adjacent amide carbonyl lowers the reactivity of the
Stereochemical Integrity: While the (2R) center of the amine is relatively stable, the activation of the coupling partner (carboxylic acid) must be controlled to prevent diastereomer formation.[1]
Solubility Profile: The amphiphilic nature of the molecule requires careful solvent selection to maintain homogeneity during coupling.[1]
This guide provides three validated protocols ranging from high-throughput R&D screening to scalable process chemistry.
Chemical Profile & Mechanistic Considerations
Property
Specification
Implication for Coupling
Compound
(2R)-2-Amino-N-propylbutanamide
Nucleophile (Amine component)
Formula
MW: 144.22 g/mol
Chirality
(2R)-configuration
Critical to maintain; avoid strongly basic conditions (>pH 10) that could promote epimerization.[1]
pKa (Conj. Acid)
~7.8 - 8.2 (Est.)
Lower than alkyl amines (~10).[1] Requires efficient base scavengers (e.g., DIPEA, NMM) to ensure the free base is available.
Sterics
Secondary -carbon (Ethyl group)
Moderate steric hindrance.[1] Requires potent activation of the acid partner.[1]
Mechanistic Pathway & Risks
The primary risk in coupling this amine is not the racemization of the amine itself, but the epimerization of the activated carboxylic acid partner , especially if that partner is a chiral amino acid.[1] The reaction requires a delicate balance: the acid must be activated enough to react with the moderately nucleophilic (2R)-amine, but not so active that it racemizes via oxazolone formation.[1]
Figure 1: Coupling mechanism highlighting the critical path (Activation
Nucleophilic Attack) vs. the racemization risk pathway.[1]
Recommended Protocols
Protocol A: High-Yield R&D Coupling (HATU Method)
Best for: Small scale (mg to g), precious acids, and difficult couplings.[1]
Rationale: HATU generates a highly reactive 7-azabenzotriazole ester (OAt-ester), which accelerates coupling significantly, overcoming the reduced nucleophilicity of the
Protocol B: Scalable Process Coupling (T3P Method)
Best for: Scale-up (>10g), ease of purification, and low epimerization.[1]
Rationale: T3P (Propylphosphonic anhydride) is a non-explosive, low-toxicity reagent that produces water-soluble byproducts.[1] It is renowned for low epimerization rates, making it ideal for coupling chiral partners [2].[1]
Allow to warm to room temperature and stir for 4-12 hours.
Workup: Add water directly to the reaction mixture. Separate layers. Wash organic layer with 0.5M HCl (to remove unreacted amine/NMM), then
. The T3P byproducts wash away in the aqueous phase.[1]
Protocol C: "Green" & Cost-Effective (DIC/Oxyma)
Best for: Solid-phase synthesis (SPPS) or cost-sensitive batch production.[1]
Rationale: The combination of DIC (carbodiimide) and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a safer, non-explosive alternative to HOBt/HOAt with superior suppression of racemization [3].[1]
Procedure:
Dissolve Acid and Oxyma Pure (1.1 equiv) in DMF.[1]
Target: Separation of (R,R) vs (S,R) diastereomers.
1H-NMR Diagnostics
The amide NH proton and the
-proton of the butanamide chain are sensitive to diastereomeric environments.[1]
Look for "doublet of doublets" splitting patterns on the
-proton signal (approx 4.2 - 4.5 ppm).[1] Double sets of peaks indicate epimerization.[1]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Amine salt not neutralized
Ensure DIPEA/NMM equivalents match total acid protons (Acid + Amine.HCl).
Racemization
High pH or prolonged activation
Reduce base loading (use Collidine).[1] Switch from HATU to T3P. Pre-activate acid for shorter time.[1]
Poor Solubility
Peptide aggregation
Add chaotropic salts (LiCl) or switch solvent to NMP/DMSO.[1]
O-Acylation
Unprotected side chains
Ensure Ser/Thr/Tyr side chains on the acid partner are protected (e.g., tBu, Trt).[1]
Workflow Visualization
Figure 2: Decision tree for selecting the optimal coupling protocol and execution workflow.
References
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][4] An efficient peptide coupling additive.[1][4][5][6] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][7][8] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403.[1] Link[1]
Bachem. (2024).[1][5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Link
Vertex Pharmaceuticals. (2010).[1] Patent CN101811978A: Preparation method of 2-aminobutanamide hydrochloride.[1] Google Patents.[1] Link
Application Notes & Protocols: Storage and Handling of (2R)-2-Amino-N-propylbutanamide HCl
Introduction (2R)-2-Amino-N-propylbutanamide HCl is a chiral amino acid amide hydrochloride salt. As a specialized chemical entity, likely utilized as a synthetic building block or a novel pharmacological agent in drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(2R)-2-Amino-N-propylbutanamide HCl is a chiral amino acid amide hydrochloride salt. As a specialized chemical entity, likely utilized as a synthetic building block or a novel pharmacological agent in drug discovery, its purity and stability are paramount for reproducible experimental outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical aspects of storing and handling this compound to maintain its chemical integrity and ensure laboratory safety. The protocols herein are grounded in established principles of chemical safety and material science.
Compound Properties and Identification
Understanding the fundamental physicochemical properties of (2R)-2-Amino-N-propylbutanamide HCl is the first step toward proper handling. While exhaustive experimental data for this specific compound is not widely published, its structure as a hydrochloride salt of a primary amine suggests certain characteristics that inform storage and handling protocols.
Note: The properties listed are based on available database information and predictions for analogous structures. Researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for batch-specific details.
Storage and Stability Management
The primary concerns for the storage of amine hydrochloride salts are moisture and temperature, which can impact stability and weighing accuracy.
2.1. Temperature
For long-term storage (months to years), it is strongly recommended to store (2R)-2-Amino-N-propylbutanamide HCl at -20°C . This minimizes the rate of potential degradation pathways. For routine, short-term use (days to weeks), storage at 2-8°C is acceptable.[2] Storing the compound in a cool, dry place is essential.[3]
2.2. Moisture and Atmosphere (Hygroscopicity)
Amine hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[4] Moisture absorption can lead to several issues:
Physical Changes: Caking or clumping of the powder, which complicates accurate weighing.[5]
Chemical Degradation: Potential for hydrolysis of the amide bond over extended periods.
Inaccurate Molarity: Affects the true mass of the compound being weighed for solution preparation.
To mitigate these risks, the following protocols are mandatory:
Sealed Containers: Always store the compound in a tightly sealed container.[3] For primary containers with screw caps, wrapping the cap junction with parafilm provides an excellent secondary moisture barrier.[6]
Inert Atmosphere: For maximum stability, especially for long-term archival storage, backfilling the container with an inert gas like argon or nitrogen is best practice.[7]
Desiccation: Store the sealed primary container inside a secondary container, such as a desiccator, containing a suitable desiccant (e.g., silica gel or calcium sulfate).[4][6] This is particularly crucial in environments with high ambient humidity.[5]
Condition
Recommendation
Rationale
Long-Term Storage
-20°C, in a desiccator
Minimizes degradation kinetics and prevents moisture uptake.
Short-Term Storage
2-8°C, in a desiccator
Sufficient for routine use while controlling moisture.[2]
Atmosphere
Tightly sealed; inert gas preferred
Prevents reaction with atmospheric moisture and oxygen.[7]
Laboratory Handling and Personal Protective Equipment (PPE)
Safe handling is essential to protect personnel and prevent contamination of the compound. As with any novel chemical, (2R)-2-Amino-N-propylbutanamide HCl should be treated as potentially hazardous.
3.1. Engineering Controls
Ventilation: All handling of the solid compound, including weighing and solution preparation, should be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.[8]
Static Control: Use anti-static weigh boats and ground metal tools to prevent electrostatic discharge, which can cause fine powders to disperse.[5]
3.2. Personal Protective Equipment (PPE)
A standard PPE ensemble is required when handling this compound.[9]
PPE Item
Specification
Rationale
Eye Protection
Safety glasses with side shields or goggles (conforming to EN166 or NIOSH standards)
Protects eyes from airborne powder and splashes.[3]
Hand Protection
Nitrile gloves
Provides a barrier against dermal exposure. Gloves must be inspected before use and changed immediately if contaminated.[10]
N95 dust mask or full-face respirator if exposure limits are exceeded
Required if handling large quantities or if ventilation is inadequate.[3]
Protocol for Stock Solution Preparation
Accurate and consistent preparation of stock solutions is fundamental to reliable experimental results.[11][12] This protocol outlines the steps for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Sterile, amber glass vials or cryovials for storage
Vortex mixer
0.22 µm syringe filter (if sterile solution is required)
4.2. Step-by-Step Procedure
Pre-Weighing Equilibration: Remove the sealed container of the compound from its cold storage (-20°C or 2-8°C) and place it in a desiccator at room temperature for at least 30-60 minutes.
Causality: This critical step prevents atmospheric moisture from condensing on the cold powder upon opening, which would lead to inaccurate weight measurement and introduce water into the sample.[4]
Calculation: Determine the mass of the compound needed. For a 10 mM stock solution in 10 mL:
Mass = (0.010 mol/L) × (0.010 L) × (180.68 g/mol ) = 0.01807 g = 18.1 mg
Weighing: In a chemical fume hood, accurately weigh approximately 18.1 mg of the compound into a tared weigh boat. Record the actual mass weighed.[11]
Dissolution: Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask.[12] Add approximately 7-8 mL of anhydrous DMSO.
Solubilization: Cap the flask and vortex gently until the solid is completely dissolved. Visually inspect the solution against a dark background to ensure no particulates are present.
Final Volume Adjustment: Once fully dissolved, carefully add DMSO to the 10 mL calibration mark on the volumetric flask. Invert the capped flask 10-15 times to ensure a homogenous solution.
(Optional) Sterilization: If the stock solution will be used in sterile applications (e.g., cell culture), draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into the final sterile storage vial.
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in labeled, tightly sealed amber or opaque cryovials. Store aliquots at -20°C or -80°C.
Causality: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and introduce contaminants. Amber vials protect from potential light-induced degradation.
Spill and Waste Management
5.1. Spill Response
Personal Safety: Ensure adequate PPE is worn before addressing a spill.
Containment: For a solid spill, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.
Cleanup: Carefully sweep the absorbed material into a designated waste container.[13] Decontaminate the area with a suitable solvent and then soap and water.
Ventilation: Ensure the area is well-ventilated during and after cleanup.
5.2. Waste Disposal
Dispose of unused compound and contaminated materials (e.g., gloves, weigh boats, vials) in accordance with local, state, and federal regulations for chemical waste.[9] Do not dispose of down the drain.
Visual Workflow and Decision Making
The following diagram outlines the critical workflow for safely handling (2R)-2-Amino-N-propylbutanamide HCl from receipt to disposal.
Safe Handling & Storage Workflow
References
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]
Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]
Application Note and Protocol: Preparation of (2R)-2-Amino-N-propylbutanamide Hydrochloride Stock Solutions
Abstract This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of (2R)-2-Amino-N-propylbutanamide hydrochloride. Tailored for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of (2R)-2-Amino-N-propylbutanamide hydrochloride. Tailored for researchers, scientists, and drug development professionals, this guide emphasizes best practices to ensure accuracy, reproducibility, and stability in experimental settings. The protocols detailed herein are grounded in established principles of laboratory practice and draw upon safety and handling information from structurally similar compounds.
Introduction and Scientific Context
(2R)-2-Amino-N-propylbutanamide hydrochloride is a chiral amine derivative. While specific research applications for this compound are not extensively documented in public literature, its structural motifs are found in various biologically active molecules. Notably, it shares features with compounds in the racetam family, such as Brivaracetam, which are known for their neurological activity.[1] The hydrochloride salt form generally enhances the solubility and stability of amine-containing compounds in aqueous solutions, a critical factor for in vitro and in vivo studies.
The precise and accurate preparation of stock solutions is a fundamental prerequisite for reliable and reproducible experimental results. Factors such as solvent choice, concentration, handling, and storage conditions can significantly impact the integrity of the compound and, consequently, the experimental outcomes. This guide provides a robust framework for creating and maintaining high-quality stock solutions of (2R)-2-Amino-N-propylbutanamide hydrochloride.
Compound Properties and Specifications
A thorough understanding of the physicochemical properties of (2R)-2-Amino-N-propylbutanamide hydrochloride is essential for its proper handling and use.
Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific information.
Safety and Handling Precautions
(2R)-2-Amino-N-propylbutanamide hydrochloride should be handled with care in a controlled laboratory environment. The following safety precautions are based on guidelines for similar chemical compounds.[5][6]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5]
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[5]
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[6] Avoid generating dust.
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Stock Solution Preparation: Workflow and Protocols
The following diagram outlines the general workflow for preparing a stock solution of (2R)-2-Amino-N-propylbutanamide hydrochloride.
Caption: General workflow for stock solution preparation.
Sterile syringe filters (0.22 µm) for sterile applications
Calculation of Required Mass
To prepare a stock solution of a specific concentration, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
Example Calculation: To prepare 10 mL of a 10 mM stock solution:
Desired Concentration: 10 mM = 0.01 mol/L
Desired Volume: 10 mL = 0.01 L
Molecular Weight: 180.68 g/mol
Mass (g) = 0.01 mol/L * 0.01 L * 180.68 g/mol = 0.0018068 g = 1.81 mg
The following table provides quick reference values for preparing common stock concentrations.
Desired Concentration
Volume
Mass of (2R)-2-Amino-N-propylbutanamide hydrochloride (MW = 180.68 g/mol )
1 mM
1 mL
0.181 mg
1 mM
10 mL
1.81 mg
10 mM
1 mL
1.81 mg
10 mM
10 mL
18.1 mg
50 mM
1 mL
9.03 mg
50 mM
10 mL
90.3 mg
100 mM
1 mL
18.1 mg
100 mM
10 mL
181 mg
Step-by-Step Protocol
Preparation: Put on the required PPE. Ensure the analytical balance is calibrated and level.
Weighing: Tare the analytical balance with a weigh boat. Carefully weigh the calculated mass of (2R)-2-Amino-N-propylbutanamide hydrochloride.
Transfer: Transfer the weighed powder to an appropriately sized volumetric flask or conical tube.
Dissolution:
Add approximately 70-80% of the final volume of the chosen solvent to the vessel containing the powder.
Cap the vessel and vortex until the solid is completely dissolved.
If the compound does not readily dissolve, sonication in a water bath for 5-10 minutes or gentle warming (not exceeding 37°C) can be employed.
Volume Adjustment: Once the solid is fully dissolved, add the solvent to reach the final desired volume.
Sterilization (for cell-based assays): If the stock solution will be used in a sterile environment, pass it through a 0.22 µm syringe filter into a sterile container.
Aliquoting and Storage:
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
Store the aliquots at -20°C or -80°C for long-term stability. For short-term use (1-2 weeks), storage at 2-8°C may be acceptable, but stability should be verified.
Quality Control and Stability
Ensuring the quality and stability of your stock solution is crucial for experimental success.
Caption: Troubleshooting guide for solution clarity.
Initial Quality Check: After preparation, visually inspect the solution for any undissolved particles or precipitation. A high-quality stock solution should be clear and colorless.
pH Considerations: For aqueous solutions, the pH can influence the stability and solubility of the compound. While the hydrochloride salt should provide a slightly acidic pH, for long-term storage or specific applications, buffering the solution may be necessary. For compounds like Brivaracetam, a pH range of 4.5 to 6.5 has been shown to enhance stability.[7]
Long-Term Stability: While storing at low temperatures (-20°C or -80°C) is standard practice, the long-term stability of (2R)-2-Amino-N-propylbutanamide hydrochloride in various solvents has not been extensively studied. It is advisable to prepare fresh stock solutions periodically (e.g., every 3-6 months) or before starting a new set of critical experiments.
Application Considerations: The Impact of Solvent Choice
The choice of solvent is a critical decision that can affect your experimental results.
Aqueous Solvents (Water, PBS):
Pros: Generally biocompatible and suitable for direct application in most cell culture and in vivo studies.
Cons: May have lower solubility limits compared to organic solvents. Potential for microbial growth if not handled under sterile conditions.
DMSO (Dimethyl Sulfoxide):
Pros: Excellent solvating power, allowing for high-concentration stock solutions.
Cons: Can be toxic to cells at higher concentrations (typically >0.5%). It is essential to ensure the final concentration of DMSO in the experimental medium is low and consistent across all conditions, including vehicle controls.
Conclusion
The protocols and guidelines presented in this document provide a robust foundation for the preparation of (2R)-2-Amino-N-propylbutanamide hydrochloride stock solutions. By adhering to these procedures, researchers can enhance the accuracy, reliability, and reproducibility of their experiments. As with any research chemical, careful attention to the supplier's documentation, adherence to safety protocols, and meticulous record-keeping are paramount.
References
Google Patents. (n.d.). US7939676B2 - Process for the preparation of levetiracetam.
Safety Data Sheet. (2020, May 18). Section 1. Identification Section 2. Hazards identification.
myExperiment. (n.d.). Industrial process for preparation of Levetiracetam. Retrieved from [Link]
PubChem. (n.d.). (2R)-butan-2-amine hydrochloride. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). KEPPRA (levetiracetam) Injection for Intravenous Use. Retrieved from [Link]
Google Patents. (n.d.). CN111759801A - Levetiracetam oral solution and preparation method thereof.
Google Patents. (n.d.). EP2273975B1 - Pharmaceutical solutions, process of preparation and therapeutic uses.
PubChemLite. (n.d.). (2r)-2-amino-n-propylbutanamide hydrochloride (C7H16N2O). Retrieved from [Link]
ResearchGate. (2017, January 19). FORMULATION AND DEVELOPMENT OF LEVETIRACETAM FILM-COATED TABLETS AND IT'S COMPARATIVE EVALUATION OF PHYSICAL AND CHEMICAL PARAMETERS BETWEEN ACCELERATED AND REAL TIME STABILITY. Retrieved from [Link]
PubChem. (n.d.). (2S)-2-Aminobutanamide hydrochloride. Retrieved from [Link]
Google Patents. (n.d.). WO2020051796A1 - Preparation method for brivaracetam and intermediate thereof.
using (2R)-2-Amino-N-propylbutanamide HCl as a chiral building block
Technical Guide: (2R)-2-Amino-N-propylbutanamide HCl in Asymmetric Synthesis Executive Summary (2R)-2-Amino-N-propylbutanamide HCl (also known as (R)-2-aminobutyric acid propylamide hydrochloride) is a specialized chiral...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: (2R)-2-Amino-N-propylbutanamide HCl in Asymmetric Synthesis
Executive Summary
(2R)-2-Amino-N-propylbutanamide HCl (also known as (R)-2-aminobutyric acid propylamide hydrochloride) is a specialized chiral building block belonging to the class of non-proteinogenic amino acid amides. Structurally, it consists of a D-2-aminobutyric acid (D-Abu) core amidated with propylamine.
In drug discovery, this compound serves two primary high-value functions:
Peptidomimetic Scaffold: It introduces a hydrophobic ethyl side chain and a C-terminal propyl cap, often used to improve metabolic stability (via the D-configuration) and lipophilicity in peptide therapeutics.
Anticonvulsant SAR Probes: It is the (R)-enantiomer of the side chain found in Levetiracetam and Brivaracetam (which utilize the (S)-configuration). Consequently, it is a critical reagent for synthesizing enantiomeric pairs during Structure-Activity Relationship (SAR) profiling to validate stereospecific binding at the Synaptic Vesicle Protein 2A (SV2A).
This guide details the handling, synthetic application, and quality control of this compound, focusing on its use in amide coupling and heterocyclic cyclization.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The HCl salt is stable but hygroscopic; moisture absorption can lead to stoichiometry errors during weighing.
Free-Basing: For reactions requiring the free amine in non-polar solvents (e.g., DCM), neutralize in situ with a tertiary amine (DIPEA/NMM) rather than performing an aqueous workup, which risks loss of the water-soluble free base.
Application Protocol 1: Peptidomimetic Coupling
Context: Incorporating (2R)-2-Amino-N-propylbutanamide into a peptide backbone or drug scaffold via amide bond formation. The (R)-configuration renders the resulting amide bond resistant to endogenous proteases.
Mechanism: Standard carbodiimide or onium salt activation.
Critical Control Point:Racemization suppression. The alpha-proton is acidic; over-basification during coupling can lead to epimerization.
Step-by-Step Methodology
Preparation of Carboxylic Acid Component:
Dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF or DCM.
Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
Quench: Dilute with Ethyl Acetate. Wash sequentially with 5%
(removes excess amine/DIPEA), Sat. , and Brine.
Note: If the product is very polar, use n-Butanol/DCM for extraction.
Purification:
Flash chromatography. The amide bond increases polarity; typical eluents are DCM:MeOH (95:5).
Application Protocol 2: Synthesis of "Racetam" Analogs (Cyclization)
Context: Synthesis of (R)-configured pyrrolidone derivatives (analogs of Levetiracetam/Brivaracetam) for pharmacological testing. This protocol describes the cyclization of the building block with a 4-halobutyryl chloride.
Workflow Diagram
Figure 1: Two-step synthesis of (R)-configured pyrrolidone pharmacophores.
Step-by-Step Methodology
Step 1: Acylation (Formation of the Linear Precursor)
Suspend (2R)-2-Amino-N-propylbutanamide HCl (1.0 equiv) in anhydrous DCM (
Ensuring enantiomeric purity is critical, especially when using this compound as a probe for chiral biological targets.
Chiral HPLC Method
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
Mobile Phase: Hexane : Isopropanol (90:10 to 80:20) with 0.1% Diethylamine (DEA).
Note: DEA is required to sharpen the peak of the basic amine/amide.
Detection: UV at 210 nm (amide bond).
Expectation: The (R)-enantiomer should elute distinctly from the (S)-enantiomer (available as a reference standard, often CAS 7682-20-4).
QC Decision Tree
Figure 2: Quality Control workflow for ensuring chemical and optical purity.
References
Sabatini, M. (2018). Synthesis of amides using boron catalysts. UCL Discovery. (Describes the synthesis and characterization of (R)-2-Amino-N-propylbutanamide). Link
Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry. (Establishes SAR for amino-amide anticonvulsants). Link
Kenda, B., et al. (2004).[1] Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry. (Foundational paper on Brivaracetam/Levetiracetam analogs). Link
Trocha, A., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. (General methodologies for chiral aminobutyric acid derivatives). Link
Scale-Up Synthesis of (2R)-2-Amino-N-propylbutanamide Hydrochloride
Application Note & Industrial Protocol Executive Summary This guide details the process development and scale-up protocol for (2R)-2-Amino-N-propylbutanamide hydrochloride , a high-value chiral building block structurall...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Industrial Protocol
Executive Summary
This guide details the process development and scale-up protocol for (2R)-2-Amino-N-propylbutanamide hydrochloride , a high-value chiral building block structurally related to the racetam family of anticonvulsants (e.g., Brivaracetam, Levetiracetam).
While standard bench-scale synthesis often utilizes Boc-protection and carbodiimide coupling (EDC/HOBt), this protocol utilizes the N-Carboxyanhydride (NCA) method (Leuchs' anhydride). This route is selected for its superior atom economy, absence of expensive coupling reagents, and suitability for multi-kilogram production. The primary critical quality attribute (CQA) is the Enantiomeric Excess (ee%) , which is preserved through strict temperature control during the NCA formation and aminolysis steps.
Target Molecule Profile[1][2][3][4][5]
Chemical Name: (2R)-2-Amino-N-propylbutanamide hydrochloride
Stereochemistry: (R)-Enantiomer (derived from D-2-Aminobutyric acid)
Key Application: Chiral intermediate for CNS-active pharmaceutical ingredients (APIs) and resolution agents.
Retrosynthetic Analysis & Strategy
The synthesis is designed to minimize racemization and maximize throughput.
Route A (Bench Scale - Rejected for Scale-up): Boc-protection
Mixed Anhydride Coupling Deprotection. Drawbacks: Poor atom economy, three distinct steps, high cost of BocO.
Route B (Industrial Standard - Selected): Cyclization of (R)-2-aminobutyric acid with Triphosgene to form the NCA intermediate, followed by controlled aminolysis with
-propylamine.
Reaction Scheme (Graphviz)
Caption: Streamlined NCA route avoiding external coupling agents and protecting group removal steps.
Process Development Logic
The NCA Advantage
The reaction of amino acids with phosgene (or triphosgene equivalents) yields N-carboxyanhydrides. These five-membered rings are highly activated electrophiles.
Mechanism: The amine of the amino acid attacks phosgene, forming a carbamoyl chloride which cyclizes onto the carboxylic acid.
Coupling: Reaction with a nucleophile (propylamine) opens the ring, releasing CO
and generating the free amine amide.
Why this matters: This "protecting-group-free" approach reduces the step count from 3 to 2 (one-pot telescope potential) and eliminates the need for acid scavengers during coupling, as CO
is the only byproduct.
Controlling Oligomerization (The "Inverse Addition" Rule)
A major risk in NCA chemistry is polymerization (polypeptide formation). The product (an amine) is nucleophilic and can attack the remaining NCA.
Solution:Inverse Addition . The NCA solution must be added slowly to an excess of
-propylamine. This ensures the concentration of the nucleophile (propylamine) is always higher than the product amine, favoring the desired amidation over polymerization.
Detailed Experimental Protocol (Scale: 1.0 kg Input)
Safety Warning: Triphosgene generates Phosgene gas in situ. All operations must be performed in a well-ventilated fume hood with a caustic scrubber attached.
Phase 1: Synthesis of (R)-4-Ethyl-2,5-oxazolidinedione (NCA)[3]
Parameter
Specification
Starting Material
(R)-2-Aminobutyric Acid (1.00 kg, 9.70 mol)
Reagent
Triphosgene (0.96 kg, 3.23 mol, 0.33 eq)
Solvent
Tetrahydrofuran (THF), Anhydrous (10 L)
Temperature
45–50°C
Time
3–5 Hours
Protocol:
Setup: Charge a 20 L reactor with (R)-2-Aminobutyric acid (1.0 kg) and Anhydrous THF (8 L). Stir to form a suspension.
Reagent Addition: Dissolve Triphosgene (0.96 kg) in THF (2 L). Add this solution dropwise to the reactor over 60 minutes.
Note: The reaction is endothermic initially but evolves HCl gas. Ensure scrubber is active.
Reaction: Heat the mixture to 50°C. The suspension will gradually clear as the NCA forms and dissolves.
Completion: Monitor by TLC or HPLC (quench aliquot with methanol). The starting amino acid should be consumed.
Workup (Purification):
Concentrate the solvent under reduced pressure (keep T < 40°C) to remove excess HCl and Phosgene.
Add
-Heptane (5 L) to precipitate the NCA or crystallize it.
Critical: For high-quality API, isolation of the NCA is recommended to remove impurities. Filter the solid NCA under nitrogen (moisture sensitive).
Phase 2: Aminolysis & Salt Formation
Parameter
Specification
Reagent
-Propylamine (0.69 kg, 11.6 mol, 1.2 eq)
Solvent
THF (8 L)
Temperature
0–5°C (Addition), then 20°C
Quench
HCl in Isopropanol (5-6 N)
Protocol:
Receiver Preparation: In a clean 20 L reactor, charge
-Propylamine (0.69 kg) and THF (4 L). Cool to 0–5°C.
Inverse Addition: Dissolve the isolated NCA (from Phase 1) in THF (4 L). Transfer this solution slowly into the Propylamine reactor over 2 hours.
Control: Maintain internal temperature < 10°C. Rapid CO
evolution will occur; ensure venting is adequate.
Reaction: After addition, warm to 20°C and stir for 1 hour.
Salt Formation:
Cool the mixture to 0–5°C.
Slowly add HCl in Isopropanol (approx. 1.1 eq relative to theoretical yield) until pH is acidic (pH < 3).
The product hydrochloride will precipitate as a white solid.
Wash the cake with cold THF (2 L) followed by MTBE (2 L) to remove residual propylamine hydrochloride.
Drying: Vacuum dry at 45°C for 12 hours.
Quality Control & Analytical Methods
Specification Table
Test
Method
Acceptance Criteria
Appearance
Visual
White to off-white crystalline powder
Identification
1H NMR, IR
Conforms to structure
Assay
HPLC (Reverse Phase)
≥ 98.0%
Chiral Purity
Chiral HPLC
≥ 99.0% ee (R-isomer)
Residual Solvents
GC-HS
THF < 720 ppm, Propylamine < Limit
Water Content
Karl Fischer
≤ 1.0%
Chiral HPLC Method (Example)
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
Mobile Phase:
-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
Flow Rate: 1.0 mL/min.
Detection: UV @ 210 nm.
Rationale: The (R)-isomer must be separated from the (S)-isomer (trace impurity from starting material or racemization).
Troubleshooting & Optimization
Issue: Low Yield in Phase 1
Cause: Incomplete reaction or hydrolysis of NCA due to moisture.
Fix: Ensure THF is anhydrous (< 0.05% water). Increase Triphosgene to 0.4 eq if necessary.
Issue: Racemization (Low ee%)
Cause: High temperature during NCA formation or excessive base/heat during aminolysis.
Fix: Keep Phase 1 temperature strictly
C. In Phase 2, ensure the reaction stays cold (0–5°C) during the exothermic addition. Avoid using tertiary amine bases (like TEA) which promote proton abstraction at the alpha-carbon.
Issue: Gelation/Oligomers
Cause: "Normal addition" (adding amine to NCA) or insufficient amine excess.
Fix: Strictly follow Inverse Addition (NCA into Amine). Ensure agitation is vigorous to prevent local hot-spots of high NCA concentration.
References
NCA Method for Amino Acid Amides: Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784. Link
Triphosgene Handling & Safety: Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553–576. Link
Synthesis of Levetiracetam Intermediates (Analogous Chemistry): Surapaneni, S., et al. (2010). Process for the preparation of (S)-2-aminobutyric acid. Patent WO2010019469A2. Link
Chiral Analysis of Aminobutyric Acid Derivatives: Ferreira, I. M., et al. (2017). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates. RSC Advances, 7, 5031-5037. Link
Product Data (Enantiomer Reference): PubChem. (2R)-2-amino-N-propylbutanamide hydrochloride. Link
This guide details the quantitative analysis of (2R)-2-Amino-N-propylbutanamide hydrochloride, a critical chiral intermediate often associated with the synthesis of racetam-class antiepileptics (e.g., Brivaracetam analogs).[1] Unlike HPLC, which separates impurities, titration provides a direct, absolute measurement of the stoichiometric purity (assay) of the bulk salt.
We present three validated methodologies:
Method A (Primary): Non-Aqueous Acid-Base Titration (Amine Assay).[1]
Method B (Secondary): Argentometric Titration (Chloride Counter-ion Assay).
Method C (Green Alternative): Aqueous Potentiometric Titration.
Chemical Basis of Analysis
The analyte is the hydrochloride salt of a primary
-amino amide.
The Cation (
): The protonated -amino group is a weak acid ().[1] In non-aqueous acetic acid, it acts as a base relative to perchloric acid.[3]
The Anion (
): The chloride ion interferes with non-aqueous acidimetry but can be sequestered or titrated directly via precipitation.[1]
Diagram 1: Analytical Strategy Map
Caption: Strategic overview of titration pathways targeting either the organic cation or the inorganic anion.
Method A: Non-Aqueous Titration (Perchloric Acid)
Status: Gold Standard for Amine Hydrochlorides
Principle: The weak basicity of the amine is enhanced by glacial acetic acid. The chloride ion, which is too weakly basic to be titrated, is replaced by acetate (a stronger base) using Mercuric Acetate.[3]
Dissolution: Dissolve in 50 mL of water/methanol mixture. Add 1 mL of 2N Nitric Acid (
) to prevent carbonate interference.
Titration: Titrate with 0.1 N
using an autotitrator equipped with a Silver electrode.
Endpoint: Determine the inflection point (maximum of the first derivative).
Interpretation
This method calculates the purity assuming the salt is 100% hydrochloride. If the result is 100% but Method A is 95%, the sample likely contains inorganic chloride salts (e.g.,
Status: Alternative (Avoids Mercury)
Principle: The ammonium salt (
) is a weak acid.[1] Titration with strong base () removes the proton.
[1]
Protocol Parameters
Parameter
Specification
Titrant
0.1 N Sodium Hydroxide (NaOH)
Solvent
Deionized Water (degassed)
Detection
pH Electrode
Step-by-Step Procedure
Weighing: Weigh ~300 mg of sample.
Dissolution: Dissolve in 40 mL degassed water.
Titration: Titrate with 0.1 N NaOH.
Observation: Monitor pH. The
of the -amino group is typically ~8.2. The inflection point will occur around pH 10-10.5.[1]
Note: This inflection can be shallow. First derivative processing (
) is mandatory for precision.
Method Comparison & Troubleshooting
Feature
Method A (Non-Aqueous)
Method B (Argentometry)
Method C (Aqueous NaOH)
Specificity
High for basic Nitrogen
Specific for Chloride
Specific for acidic protons
Precision
Excellent (< 0.5% RSD)
Excellent (< 0.5% RSD)
Moderate (1.0% RSD)
Interferences
Moisture, other bases
Other halides
Other acidic species
Safety
Toxic (Mercury/Perchloric)
Moderate (Silver waste)
Safe (Aqueous)
Workflow Logic for Purity Determination
Caption: Decision tree for interpreting discordant results between amine and chloride assays.
References
Becket, G. & Stenlake, J.B. (1988). Practical Pharmaceutical Chemistry, Part 1, 4th Ed.[1] A&C Black. (Standard text for non-aqueous titration of amine hydrochlorides).
United States Pharmacopeia (USP). General Chapter <541> Titrimetry. (Guidelines on potentiometric endpoint detection).
European Pharmacopoeia (Ph. Eur.). Chapter 2.5.11.
Kenda, B. et al. (2004). "Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A".[1] Journal of Medicinal Chemistry, 47(3), 530–549.[1] Link (Context for the synthesis and characterization of propylbutanamide derivatives).
Fritz, J.S. (1952). "Titration of Bases in Nonaqueous Solvents". Analytical Chemistry, 24(4), 674–678.[1] Link (Foundational method for perchloric acid titration).
Technical Support Center: Synthesis of (2R)-2-Amino-N-propylbutanamide Hydrochloride
Welcome to the technical support guide for the synthesis and yield optimization of (2R)-2-Amino-N-propylbutanamide hydrochloride, a key chiral intermediate. This document is designed for researchers, chemists, and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis and yield optimization of (2R)-2-Amino-N-propylbutanamide hydrochloride, a key chiral intermediate. This document is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during its synthesis. We will address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.
I. Synthetic Overview & Core Challenges
The synthesis of (2R)-2-Amino-N-propylbutanamide hydrochloride typically involves two critical stages: the coupling of an N-protected (2R)-2-aminobutanoic acid with propylamine, followed by the deprotection of the amino group and subsequent formation of the hydrochloride salt. The primary challenge in this process is achieving a high yield of the desired enantiomerically pure product while minimizing side reactions.
The overall synthetic workflow can be visualized as follows:
Caption: General Synthetic Workflow.
II. Troubleshooting Guide: Low Reaction Yield
This section addresses the most common and frustrating issue: low yield. We break down the problem by reaction stage.
Stage 1: Amide Coupling Reaction
Question: My amide coupling reaction has stalled, or the yield is very low. Analysis (TLC/LC-MS) shows significant unreacted Boc-(2R)-2-aminobutanoic acid. What is the likely cause?
Answer: This is a classic symptom of inefficient carboxylic acid activation, which is the critical first step of the coupling reaction.[1][2] The carboxyl group must be converted into a more reactive intermediate to be susceptible to nucleophilic attack by the amine.[1][3]
Possible Causes & Solutions:
Suboptimal Coupling Reagent: Carbodiimides like DCC and EDC are common but can have drawbacks.[1][2]
Insight: DCC can lead to the formation of an insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[1][4] Water-soluble EDC is often preferred for easier workup, as the resulting urea is soluble and can be washed away.[1] However, both can facilitate a side reaction where the activated intermediate rearranges into an unreactive N-acylurea.[1]
Recommendation: For challenging couplings, consider using phosphonium or uronium/aminium salt reagents like PyBOP, HBTU, or HATU.[4][5] These reagents often result in higher coupling rates and fewer side reactions.[1]
Absence or Degradation of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial when using carbodiimides.[6]
Causality: These additives act as "active ester traps." They rapidly react with the highly reactive O-acylisourea intermediate formed by the carbodiimide, converting it into a more stable but still highly reactive OBt or OAt ester.[6] This two-step process serves two purposes: it increases coupling efficiency and, critically, suppresses racemization.[1][6]
Recommendation: Always use at least one equivalent of an additive like HOBt or Oxyma Pure when using a carbodiimide coupling reagent. Ensure the additive is fresh, as they can degrade over time.
Incorrect Stoichiometry or Reaction Conditions:
Insight: The reaction is often sensitive to temperature and solvent polarity. Direct mixing of the carboxylic acid and amine without a coupling agent can form an unreactive ammonium carboxylate salt.[7]
Recommendation: Ensure all reagents are anhydrous. Perform the reaction in a polar aprotic solvent like DMF or NMP.[1] A typical starting temperature is 0 °C during the addition of the coupling reagent, followed by slowly warming to room temperature.[8]
Parameter
Recommendation
Rationale
Solvent
Anhydrous DMF, NMP, DCM
Polar aprotic solvents are ideal for solvating reagents without interfering in the reaction.[1]
Temperature
0 °C to Room Temperature
Initial cooling minimizes side reactions during the highly exothermic activation step.[8]
Stoichiometry
Acid:Amine:EDC:HOBt (1 : 1.1 : 1.2 : 1.2)
A slight excess of the amine and coupling reagents ensures the complete conversion of the limiting carboxylic acid.
Atmosphere
Inert (Nitrogen or Argon)
Prevents moisture from quenching the highly reactive activated intermediates.
Question: My reaction is complete, but I have a significant amount of a byproduct with the same mass as my desired product, leading to a low yield of the correct stereoisomer. What's happening?
Answer: This is a strong indication of racemization, a common side reaction where the chiral center of the amino acid inverts its configuration (R to S).[9][10]
Mechanism of Racemization & Prevention:
Caption: Key Pathway for Racemization.
Causality: Racemization is often base-catalyzed and proceeds through the formation of a planar 5(4H)-oxazolone intermediate.[10] The use of urethane-based protecting groups like Boc significantly reduces the risk of racemization compared to acyl groups.[1] However, the choice of base and coupling reagent is still critical.
Prevention Strategies:
Base Selection: Avoid using strong, sterically unhindered bases. N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used.[1] In cases of severe racemization, a weaker base like sym-collidine is recommended.[1]
Coupling Reagent Choice: Reagents that generate more reactive esters, such as those based on HOAt (e.g., HATU), are known to have lower racemization potential than their HOBt counterparts because the coupling reaction is faster than the racemization process.
Temperature Control: Keep the reaction temperature as low as feasible (starting at 0 °C) to disfavor the formation of the oxazolone intermediate.
Stage 2: Boc Deprotection & Salt Formation
Question: The deprotection step is incomplete, or I am getting a low yield of the final hydrochloride salt after workup. What can I do?
Answer: Incomplete deprotection or loss of product during isolation are common issues in the final step.
Possible Causes & Solutions:
Inefficient Deprotection: The Boc group is typically removed under strong acidic conditions.[11]
Insight: The mechanism involves protonation of the carbamate followed by the release of isobutene and carbon dioxide.[11][12] Insufficient acid or reaction time will lead to incomplete conversion.
Recommendation: A common and effective method is using a 4M solution of HCl in an organic solvent like 1,4-dioxane or isopropanol.[13] Trifluoroacetic acid (TFA) is also highly effective but results in the trifluoroacetate salt, which would require an additional salt exchange step.[11][12][13] Ensure the reaction runs to completion by monitoring via TLC or LC-MS (typically 1-4 hours at room temperature).
Product Loss During Workup: The final product, (2R)-2-Amino-N-propylbutanamide hydrochloride, is a small, polar, and water-soluble salt.
Insight: Aqueous workups can lead to significant product loss into the aqueous phase. Precipitation is the preferred method of isolation.
Recommendation: After deprotection with HCl in an organic solvent, the product often precipitates directly from the reaction mixture. If it remains in solution, the product can be precipitated by adding a less polar co-solvent like diethyl ether or MTBE. The resulting solid should be collected by filtration, washed with a small amount of the non-polar solvent, and dried under vacuum.
III. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use a protecting group like Boc for the (2R)-2-aminobutanoic acid?
A1: The amino group of one molecule of (2R)-2-aminobutanoic acid is a nucleophile, just like propylamine. Without protection, the activated carboxyl group of one amino acid molecule could react with the amino group of another, leading to dimerization and polymerization.[5] The Boc group temporarily "masks" the amine's reactivity, ensuring that the amide bond forms exclusively with the intended propylamine.[11]
Q2: Which coupling reagent is best for this synthesis?
A2: There is no single "best" reagent, as the choice depends on scale, cost, and the desired purity.[1] For general laboratory-scale synthesis, the combination of EDC/HOBt offers a good balance of efficiency, cost-effectiveness, and ease of workup.[1] For difficult or large-scale reactions where maximizing yield and minimizing racemization are paramount, a uronium/aminium reagent like HATU or HBTU is often a superior, albeit more expensive, choice.[2]
More expensive, can cause guanidinylation side reaction if not pre-activated[14]
COMU
Uronium (Oxyma-based)
High efficiency, considered safer than HOBt/HOAt-based reagents[1]
Higher cost
Q3: How can I monitor the reaction progress effectively?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase that provides good separation between your starting acid, the amine, and the product (e.g., 10% Methanol in Dichloromethane). The starting acid can be visualized with a KMnO₄ stain, while the amine and product can be visualized with a ninhydrin stain (the N-Boc protected product will not stain with ninhydrin until after deprotection). For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the consumption of reactants and the formation of the product peak at the expected mass.
IV. Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a representative example and should be adapted based on specific laboratory conditions and analytical monitoring.
Setup: To a round-bottom flask under an inert atmosphere (N₂), add Boc-(2R)-2-aminobutanoic acid (1.0 eq). Dissolve it in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.2 M concentration).
Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and propylamine (1.1 eq). Cool the stirred solution to 0 °C using an ice bath.
Activation: In a separate vial, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) in a minimal amount of anhydrous DCM/DMF. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
Monitoring: Monitor the consumption of the starting acid by TLC or LC-MS.
Workup:
Dilute the reaction mixture with ethyl acetate.
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-(2R)-2-Amino-N-propylbutanamide. The product can be purified by column chromatography if necessary.
Protocol 2: Boc-Deprotection and Hydrochloride Salt Formation
Setup: Dissolve the crude N-Boc protected amide (1.0 eq) from the previous step in a minimal amount of a suitable organic solvent (e.g., Methanol, Ethyl Acetate, or Diethyl Ether).
Acidification: Cool the solution to 0 °C. Slowly add a 4M solution of HCl in 1,4-dioxane or isopropanol (3-5 eq).
Reaction: Stir the mixture at room temperature for 1-4 hours. A white precipitate should form.
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or MTBE to remove non-polar impurities.
Drying: Dry the white solid under high vacuum to obtain the final (2R)-2-Amino-N-propylbutanamide hydrochloride.
V. References
Vertex AI Search. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
Bachem AG. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Filo. (2025, June 14). Side Reactions in Peptide Synthesis.
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
Rawal, V. H., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
BenchChem. (2025, November). Technical Support Center: Optimization of Amidation Reactions.
Royal Society of Chemistry. Amide bond formation: beyond the dilemma between activation and racemisation.
ResearchGate. The effect of reaction temperature on the amide yield in DIPE.
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
Valeur, E., & Bradley, M. (2010, June 30). Evolution of amide bond formation. University of Michigan.
ACS Omega. (2021, November 5). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
BenchChem. (2025, December). Application Notes and Protocols: The Strategic Use of 2-Aminobutanenitrile in Pharmaceutical Intermediate Synthesis.
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
Fisher Scientific. Amide Synthesis.
ACS Catalysis. (2021, June 7). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
PMC. (2021, November 5). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
Google Patents. WO2006090265A2 - Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions.
SlideShare. Side reaction in peptide synthesis | PPTX.
Google Patents. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.
Google Patents. CN102020584A - Method for synthesizing intermediate L-2-aminobutyrylamide hydrochloride of chiral drug levetiracetam.
Google Patents. CN101928229A - Process method for producing L-2-aminobutanamide hydrochloride serving as intermediate of levetiracetam.
New Drug Approvals. (2015, April 5). (S)-2-amino-butanamide hydrochloride………. Key intermediate of Levetiracetam.
Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT.
European Patent Office. EP 2524910 A1 - Process for the resolution of aminobutyramide.
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?.
PMC. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts.
Google Patents. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
Google Patents. CN101811978B - Preparation method of 2-aminobutanamide hydrochloride.
Google Patents. CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
ResearchGate. (2025, August 9). Biocatalytic production of ( S )-2-aminobutanamide by a novel D-aminopeptidase from Brucella sp. with high activity and enantioselectivity.
Nature. A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Chiral Synthesis of (2R)-2-Amino-N-propylbutanamide
Case ID: RAC-2R-APB-001
Status: Open
Priority: Critical (Chiral Purity Assurance)
Applicable For: Brivaracetam intermediates, Levetiracetam analogs, Chiral Building Blocks.
Executive Summary: The Racemization Risk
You are synthesizing (2R)-2-Amino-N-propylbutanamide . The critical challenge here is the acidity of the
-proton at the C2 position. During the activation of the carboxyl group for amide coupling, two primary failure modes lead to racemization:
Azlactone (Oxazolone) Formation: The most common pathway.[1] The activated carbonyl cyclizes with the amide backbone, forming a 5-membered ring (azlactone).[2] This intermediate is highly prone to enolization, destroying the chiral center.
Base-Catalyzed Enolization: Strong bases (like TEA or DIPEA) can directly abstract the
-proton if the electron-withdrawing effect of the activating group is too strong.
The Golden Rule: To maintain the (2R) configuration, you must use Urethane Protecting Groups (Boc or Cbz) during coupling and utilize low-racemization coupling agents (T3P or HATU with Collidine).
Mechanism of Failure (Visualization)
Understanding the enemy is the first step to defeating it. The diagram below illustrates exactly how your (2R) center is lost during standard coupling.
Figure 1: The Azlactone pathway. Note that N-Acyl protecting groups promote this cycle, whereas N-Carbamates (Boc/Cbz) suppress the first step.
Strategic Protocol Guides
Guide A: Reagent Selection Matrix
Do not use standard DCC/EDC without additives. The risk of racemization is too high for this specific substrate.
Coupling System
Racemization Risk
Yield Potential
Recommendation
T3P (Propylphosphonic anhydride)
Lowest
High
Primary Choice. Reaction remains acidic/neutral longer; byproduct is water-soluble.
HATU + Sym-Collidine
Low
Very High
Secondary Choice. Must use Collidine (TMP) instead of DIPEA to prevent proton abstraction.
Mixed Anhydride (IBCF)
Medium
High
Expert Only. Requires strict temp control (-15°C). High risk if temperature spikes.
DCC / EDC (No Additive)
Critical
Variable
AVOID. High probability of azlactone formation.
Guide B: The Optimized T3P Protocol (Recommended)
This protocol utilizes T3P in ethyl acetate, which is widely cited for suppressing racemization in Levetiracetam/Brivaracetam analogs [1][2].
Prerequisites:
Substrate: Boc-(R)-2-aminobutyric acid (Boc-Abu-OH). Note: Do not use the free amino acid.
Amine: n-Propylamine.
Reagent: T3P (50% w/w in EtOAc).
Base: N-Methylmorpholine (NMM) or Sym-Collidine.
Step-by-Step Methodology:
Dissolution: In a reactor, charge Boc-(R)-2-aminobutyric acid (1.0 equiv) and EtOAc (10 vol). Cool to 0–5°C .
Base Addition: Add NMM (2.5 equiv) slowly. Maintain temperature < 5°C.
Activation: Add T3P solution (1.2 equiv) dropwise over 30 minutes. Stir for 20 minutes at 0°C to form the active ester.
Coupling: Add n-Propylamine (1.1 equiv) dropwise.
Critical Control Point: The exotherm must not exceed 10°C. Higher temperatures increase racemization velocity.
Reaction: Allow to warm to room temperature (20–25°C) and stir for 2 hours.
Workup: Wash with water (3x), saturated NaHCO3 (2x), and 1M HCl (2x) to remove excess amine and T3P byproducts.
Deprotection (to get final target): Treat the resulting Boc-amide with 4M HCl in Dioxane or TFA/DCM to yield (2R)-2-Amino-N-propylbutanamide .
Quality Control & Analysis
You cannot rely on optical rotation alone. You must use Chiral HPLC or Marfey's Analysis.
Method: Marfey's Reagent (FDAA)
If you lack a chiral column, use Marfey's reagent to convert enantiomers into diastereomers, which are separable on standard C18 columns [3].
Derivatization: Mix 50 µL of your product (hydrolyzed if necessary) with 100 µL of 1% Marfey’s Reagent (FDAA) in acetone and 20 µL 1M NaHCO3.
Incubation: Heat at 40°C for 1 hour. Stop with 20 µL 1M HCl.
Analysis: Inject on C18 HPLC.
(2R)-Adduct elutes differently than the (2S)-Adduct due to intramolecular H-bonding differences in the diastereomers.
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for restoring chiral purity.
Frequently Asked Questions (FAQ)
Q: Can I use the cheaper (R)-2-aminobutyric acid HCl salt directly without Boc protection?A:No. If you attempt to couple the free amino acid, you will likely get polymerization (self-coupling). If you use an N-Acetyl group, you risk azlactone formation. You must use a urethane-type protector (Boc/Cbz/Fmoc) to sterically and electronically inhibit the formation of the oxazolone ring [4].
Q: Why is Sym-Collidine recommended over DIPEA?A: Sym-Collidine (2,4,6-trimethylpyridine) is a weaker base with high steric hindrance. It is strong enough to neutralize the acid generated during coupling but too sterically hindered to easily abstract the acidic
-proton of the activated amino acid, thus preserving chirality [5].
Q: My HPLC shows a 50:50 mixture. What happened?A: A 50:50 mixture indicates complete racemization. This usually implies that the activation step was too long or too hot before the amine was added, allowing the activated intermediate to fully equilibrate via the azlactone pathway. Switch to T3P and ensure the amine is added immediately after the activation period.
References
Butcher, K. J., et al. (2024).[3] Understanding T3P® from start to finish. RxWeb/Pfizer. Link
Zhao, J., et al. (2016).[4] Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Link
Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[4][5][6][7][8][9][10][11][12][13] Link
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][12][14] Journal of the American Chemical Society. Link
BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. Link
solubility issues of (2R)-2-Amino-N-propylbutanamide HCl in organic solvents
Topic: Solubility & Handling in Organic Solvents Status: Active Guide | Last Updated: 2025-05-20 Audience: Process Chemists, Analytical Scientists, Drug Development Researchers Core Chemical Context The Molecule: (2R)-2-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility & Handling in Organic Solvents
Status: Active Guide | Last Updated: 2025-05-20
Audience: Process Chemists, Analytical Scientists, Drug Development Researchers
Core Chemical Context
The Molecule: (2R)-2-Amino-N-propylbutanamide HCl
Chemical Nature: This is the hydrochloride salt of a chiral alpha-amino amide.
The Central Problem: As an ionic lattice (HCl salt), this molecule exhibits high lattice energy, making it inherently insoluble in the non-polar or aprotic solvents (DCM, THF, Toluene) typically preferred for subsequent acylation or cyclization reactions.
This guide addresses the three most common support tickets we receive:
"The Wall": Inability to dissolve the salt in reaction media (DCM/THF).
"The Oil-Out": Product separating as a gum instead of crystals during purification.
"The Drift": Variable retention times in HPLC due to pH mismatch.
Solubility Matrix & Solvent Compatibility
The following data summarizes the thermodynamic solubility behavior of the HCl salt form.
Solvent Class
Specific Solvent
Solubility Rating
Technical Note
Protic Polar
Water
Very High
Dissolves instantly; pH ~4-5.
Protic Polar
Methanol / Ethanol
High
Good for transfer, but nucleophilic (risk of side reactions).
Aprotic Polar
DMSO / DMF
High
Hard to remove; often causes oiling out during workup.
Chlorinated
Dichloromethane (DCM)
Negligible
Critical Issue: Salt floats as suspension. Requires free-basing.
Ethers
THF / MTBE
Negligible
Completely insoluble.
Esters
Ethyl Acetate / IPAc
Very Low
Useful as an anti-solvent or for crystallization after drying.
Alkanes
Hexane / Heptane
Insoluble
Strict anti-solvent.
Troubleshooting Guide: Reaction & Processing
Issue #1: "I need to react this amine in DCM, but it won't dissolve."
Diagnosis: You are fighting thermodynamics. The ionic lattice of the HCl salt is too stable to be broken by the weak dipole of DCM. You cannot run a homogeneous reaction with the salt in DCM.
Solution Strategy: You must liberate the free base in situ or use a biphasic system.
Option A: The "In-Situ" Release (Recommended for Acylations)
Use this when reacting with acid chlorides or activated esters in anhydrous conditions.
Suspend: Place the (2R)-2-Amino-N-propylbutanamide HCl in DCM (10-15 volumes). It will look like a white slurry.
Neutralize: Add 2.2 to 2.5 equivalents of a tertiary amine base (DIPEA or TEA).
Observation: The slurry may not clear immediately because the byproduct (DIPEA·HCl) is also insoluble in DCM.
Mechanism:[1][2][3][4][5][6][7] The organic base pulls the proton, freeing the amino group. The free base form is soluble in DCM.
React: Add your electrophile (e.g., acid chloride). The reaction proceeds as the free amine is consumed, driving the equilibrium.
Option B: The Biphasic Schotten-Baumann
Use this for robust reactions insensitive to water.
Dissolve: Dissolve the HCl salt in a minimum amount of water (3-5 volumes).
Mix: Add an equal volume of DCM containing your electrophile.
Basify: Add inorganic base (K₂CO₃ or NaOH) to the aqueous layer while stirring rapidly.
Mechanism: The free amine generates at the interface and migrates into the DCM layer to react.
Issue #2: "My product oils out during recrystallization."
Diagnosis: This is the "Lazarus Effect" of amino-amide salts. They are highly hygroscopic.[8] If even trace water is present, or if the cooling is too rapid, the salt forms a supersaturated oil phase (liquid-liquid phase separation) rather than nucleating a crystal lattice.
Visual Workflow: The Rescue Protocol
Figure 1: Decision tree for rescuing an oiled-out batch of amino-amide salt.
Protocol: Recrystallization from IPAc/Methanol
Drying: If the material is an oil, dissolve in absolute ethanol and evaporate to dryness (repeat 2x) to remove trace water.
Dissolution: Suspend the solid in Isopropyl Acetate (IPAc) (10 volumes).
Co-solvent: Add Methanol dropwise at reflux temperature (approx 70°C) until the solution just becomes clear. Do not add excess methanol.
Nucleation: Cool slowly to 40-50°C. If turbidity does not appear, add seed crystals.
Crystallization: Cool to 0-5°C over 2-4 hours. Filter under nitrogen (hygroscopic!).
Analytical FAQ
Q: Why does my retention time drift on HPLC?A: The amino group has a pKa ~9.0. If you run a standard C18 gradient with neutral water/acetonitrile, the amine protonation state changes during the run.
Fix: Use a buffered mobile phase.
Acidic: 0.1% TFA or Formic Acid (keeps it fully protonated, RT will be early).
Basic: 10mM Ammonium Bicarbonate (pH 10) (keeps it as free base, RT will be later and peak shape sharper).
Q: Can I use NMR to check the optical purity (enantiomeric excess)?A: Not directly in standard solvents. You need a Chiral Solvating Agent (CSA).
Protocol: Dissolve the salt in CDCl₃ (requires adding 2-3 drops of CD₃OD to solubilize). Add 1-2 equivalents of (R)-1,1'-Bi-2-naphthol (BINOL) or Mosher's acid. The diastereomeric complexes will show split peaks for the methyl protons in ¹H NMR.
References & Authority
Synthesis of Brivaracetam Intermediates: Kenda, B. et al. Discovery of brivaracetam, a selective SV2A ligand for the treatment of epilepsy. Journal of Medicinal Chemistry, 2004.
Solubility of Amino Acid Salts: Needham, T. E.[9] The Solubility of Amino Acids in Various Solvent Systems.[2][6][9][10][11] University of Rhode Island, 1970.
Recrystallization of Amide Salts (Patent): Process for the preparation of brivaracetam.[3][12] WO2011138753.
Schotten-Baumann Conditions: Montalbetti, C.A.G.N. & Falque, V. Amide bond formation and peptide coupling. Tetrahedron, 2005.
identifying degradation products of (2R)-2-Amino-N-propylbutanamide hydrochloride
This guide is structured as a specialized Technical Support Center resource designed for analytical chemists and formulation scientists working with (2R)-2-Amino-N-propylbutanamide hydrochloride . This compound is a stru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a specialized Technical Support Center resource designed for analytical chemists and formulation scientists working with (2R)-2-Amino-N-propylbutanamide hydrochloride . This compound is a structural analog to intermediates used in the synthesis of racetam-class antiepileptics (e.g., Brivaracetam, Levetiracetam), making its stability profiling critical for impurity control.
Before troubleshooting specific chromatograms, it is essential to understand the "Why" behind the degradation. This molecule contains three labile functionalities: a secondary amide , a chiral center (
-carbon) , and a primary amine .
The three dominant degradation pathways are:
Amide Hydrolysis: The most common pathway under acidic/basic stress, cleaving the molecule into its acid and amine components.
Racemization: The
-proton is acidic due to the adjacent carbonyl. Base-catalyzed abstraction leads to the formation of the (2S)-enantiomer.
Cyclodimerization (DKP Formation): Under thermal stress, two molecules can condense to form a Diketopiperazine (DKP) ring, expelling the propyl amine side chain.
Pathway Visualization (DOT Diagram)
Figure 1: Mechanistic degradation pathways of (2R)-2-Amino-N-propylbutanamide HCl, showing mass shifts and reaction types.
Troubleshooting Guide (FAQs)
This section addresses specific anomalies observed during HPLC/UPLC and MS analysis.
Issue 1: "I see a massive early-eluting peak in my acid hydrolysis sample."
Diagnosis: Amide Hydrolysis.[1][2][3][4]
Technical Explanation: Under acidic conditions (e.g., 0.1N HCl), the amide bond cleaves. The resulting 2-aminobutanoic acid is highly polar and will elute near the void volume on standard C18 columns.
Validation Steps:
Check MS: Look for m/z 104.07 (
, loss of 41 Da corresponding to the propyl group - NH).
Action: Use a HILIC column or an ion-pairing reagent (e.g., pentanesulfonic acid) to retain the aminobutanoic acid.
Issue 2: "My main peak is splitting or broadening after base stress, but the mass is unchanged."
Diagnosis: Racemization (Chiral Inversion).
Technical Explanation: The C2 proton is susceptible to base-catalyzed abstraction, forming a planar enolate intermediate. Reprotonation occurs from either face, generating the (2S)-enantiomer. This is an isobaric impurity (same mass, 145.13 Da).
Validation Steps:
Check Column: Standard C18 cannot separate these enantiomers.
Action: Run the sample on a Chiralpak IG or IC column (immobilized polysaccharide phases) using a mobile phase of Hexane:Ethanol:DEA (80:20:0.1). Separation confirms racemization.
Issue 3: "I detect a peak at m/z 171 in thermally stressed solid samples."
Diagnosis: Diketopiperazine (DKP) Formation.
Technical Explanation: In the solid state or high-concentration melts, two molecules of the parent compound undergo intermolecular condensation. The amino group of one molecule attacks the amide carbonyl of another, displacing propylamine. This repeats to close the ring.
Calculation:
Action: This is a process-related impurity often formed during drying steps. Lower the drying temperature.
Experimental Protocols: Forced Degradation
To fully validate the degradation profile, perform the following stress testing protocol. This is designed to be self-validating : if you do not see degradation in the "Positive Control" (Extreme) samples, your method is not stability-indicating.
Gradient: 5% B to 95% B over 10 mins (A: 0.1% Formic Acid in Water; B: Acetonitrile).
Detection: UV 210 nm (Amide band) and MS (ESI+).
Data Summary: Identification of Key Impurities
Use this lookup table to identify peaks in your chromatogram.
RRT (Approx)*
Identity
m/z [M+H]+
Origin
0.20
2-Aminobutanoic Acid
104.07
Hydrolysis (Acid/Base)
0.35
Propylamine
60.08
Hydrolysis (Leaving Group)**
1.00
Parent Molecule
145.13
API
1.00
(2S)-Enantiomer
145.13
Racemization (Requires Chiral Method)
1.35
DKP Dimer
171.11
Thermal Condensation
0.90
N-Oxide
161.13
Oxidation
*Relative Retention Time (RRT) on a standard C18 column. Propylamine may elute in the void or require derivatization for UV detection.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
Antón-Fos, G. M., et al. (2020).[7] Degradation pathways of alpha-amino amides in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. (Provides context on DKP formation in amino-acid derived amides).
PubChem Compound Summary. (2024). (2R)-2-amino-N-propylbutanamide hydrochloride.[5] National Center for Biotechnology Information.
Technical Support Center: Purification of (2R)-2-Amino-N-propylbutanamide Hydrochloride
Welcome to the technical support center for the purification of (2R)-2-Amino-N-propylbutanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of (2R)-2-Amino-N-propylbutanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this chiral compound. Our goal is to equip you with the scientific understanding and practical methodologies to achieve high purity in your samples.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in (2R)-2-Amino-N-propylbutanamide hydrochloride samples?
A1: Impurities in (2R)-2-Amino-N-propylbutanamide hydrochloride, a compound structurally related to the antiepileptic drug Brivaracetam, can originate from various sources including raw materials, side reactions during synthesis, and degradation.[1][2][3] Common impurities include:
Diastereomers and Enantiomers: These are stereoisomers that can arise from the starting materials or during the synthesis process.[4][5][6] For instance, (2S)-2-Amino-N-propylbutanamide hydrochloride is a common enantiomeric impurity.
Process-Related Impurities: These can be unreacted starting materials, intermediates, or by-products from the synthetic route.[1][7]
Degradation Products: The compound may degrade under certain conditions of heat, light, or pH, leading to the formation of impurities.[5]
Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.[1]
Q2: What initial steps should I take to assess the purity of my sample?
A2: A multi-pronged analytical approach is crucial for accurately assessing the purity of your (2R)-2-Amino-N-propylbutanamide hydrochloride sample.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric and diastereomeric purity.[8][9][10] A well-developed HPLC method can also quantify process-related organic impurities.[1]
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of unknown impurities, providing clues to their structures.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of the main compound and any significant impurities.[1][8]
Gas Chromatography (GC): GC is primarily used to determine the presence of residual solvents.[1]
Q3: Is recrystallization a suitable method for purifying this compound?
A3: Yes, recrystallization is a common and effective technique for purifying crystalline solids like amine hydrochlorides. The success of this method depends heavily on selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble or insoluble at all temperatures. For amine hydrochlorides, polar protic solvents like ethanol or isopropanol, or mixtures with anti-solvents like diethyl ether or acetone, are often good starting points.[11][12]
Q4: When should I consider using chromatography for purification?
A4: Chromatography is generally employed when recrystallization fails to provide the desired purity, particularly for removing impurities with similar physical properties to the main compound.
Preparative HPLC: This is a high-resolution technique suitable for separating challenging impurities like stereoisomers.[3]
Flash Chromatography: This is a faster, lower-pressure technique often used for removing less challenging process-related impurities.[13]
II. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of (2R)-2-Amino-N-propylbutanamide hydrochloride.
Guide 1: Recrystallization Troubleshooting
Issue: Poor recovery or low purity after recrystallization.
Underlying Principles: Recrystallization relies on the differential solubility of the compound and its impurities in a given solvent system. The ideal solvent will dissolve the compound and impurities at a high temperature, and upon cooling, the desired compound will crystallize out, leaving the impurities in the mother liquor.
Solvent Selection is Key: The choice of solvent is the most critical parameter. For amine hydrochlorides, which are salts, polar solvents are generally required.
Protic Solvents: Alcohols like ethanol, methanol, and isopropanol are good starting points.[11] They can often dissolve the hydrochloride salt at elevated temperatures.
Aprotic Solvents: Acetone or ethyl acetate can sometimes be used, but solubility may be limited.[11]
Anti-Solvents: If the compound is too soluble even at low temperatures in a particular solvent, an "anti-solvent" (in which the compound is poorly soluble) can be added dropwise to the hot solution to induce crystallization. Common anti-solvents for polar compounds include diethyl ether or hexanes.
Optimize Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. A slower cooling rate allows for the formation of larger, purer crystals.[12] Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
Seeding: If crystallization does not initiate, adding a small crystal of the pure compound ("seeding") can provide a nucleation site for crystal growth.
Data Table: Suggested Solvents for Recrystallization of Amine Hydrochlorides
Solvent System
Rationale
Isopropanol/Diethyl Ether
Isopropanol dissolves the salt, and ether acts as an anti-solvent to induce precipitation.[11]
Ethanol/Water
A small amount of water can increase the solubility of the salt at high temperatures.
Methanol
A highly polar solvent that can be effective for very polar hydrochloride salts.
Issue: Poor peak shape, resolution, or inconsistent retention times in chiral HPLC analysis.
Underlying Principles: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). The mobile phase composition, flow rate, and column temperature all play a crucial role in achieving optimal separation.
Troubleshooting Workflow:
Caption: Chiral HPLC Troubleshooting Flowchart
Detailed Steps & Explanations:
Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good resolution. For amine compounds, small amounts of additives like diethylamine (DEA) or trifluoroacetic acid (TFA) can improve peak shape by minimizing interactions with residual silanols on the silica support of the CSP.
Column Temperature Control: Column temperature affects both retention time and selectivity. Maintaining a constant and optimized temperature is essential for reproducible results.[14]
Flow Rate Adjustment: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.
Sample Preparation: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent to prevent peak distortion. Injecting too concentrated a sample can lead to peak fronting or tailing.
Data Table: Common Chiral Stationary Phases for Amine Separation
Chiral Stationary Phase (CSP) Type
Common Trade Names
Typical Mobile Phases
Polysaccharide-based (amylose or cellulose derivatives)
Dissolution: In a suitable flask, add the impure (2R)-2-Amino-N-propylbutanamide hydrochloride and a minimal amount of the chosen hot solvent to just dissolve the solid.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
Drying: Dry the purified crystals under vacuum.
Protocol 2: Chiral HPLC Method Development - A Starting Point
Column: A polysaccharide-based CSP such as CHIRALPAK® IA or a crown ether-based column like CROWNPAK® CR(+).[15][16]
Mobile Phase:
For polysaccharide columns: A mixture of a non-polar solvent like n-hexane and an alcohol like ethanol or isopropanol. A typical starting point is 90:10 (v/v) n-hexane:ethanol.
For crown ether columns: An acidic aqueous mobile phase, such as 0.05% perchloric acid in water.[15][16]
Flow Rate: 0.5 - 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at a low wavelength (e.g., 200-210 nm) as the compound lacks a strong chromophore.
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
IV. References
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. [Link]
Identification, characterization, synthesis and strategy for minimization of potential impurities observed in the synthesis of brivaracetam. Tetrahedron. [Link]
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PMC. [Link]
resolving peak tailing in HPLC of (2R)-2-Amino-N-propylbutanamide
Executive Summary & Root Cause Analysis (2R)-2-Amino-N-propylbutanamide (APB) is a critical chiral intermediate, primarily utilized in the synthesis of racetam-class antiepileptics such as Brivaracetam . The Problem: Res...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Root Cause Analysis
(2R)-2-Amino-N-propylbutanamide (APB) is a critical chiral intermediate, primarily utilized in the synthesis of racetam-class antiepileptics such as Brivaracetam .
The Problem:
Researchers frequently observe significant peak tailing (
) when analyzing APB on standard C18 silica columns.
The Root Cause (Causality):
The tailing is not a random artifact; it is a direct chemical consequence of the molecule's structure interacting with the stationary phase.
Basicity: APB contains a primary
-amino group. While the amide nitrogen is neutral, the primary amine has a pKa 9.0–9.6. At neutral pH (pH 7.0), this amine is fully protonated ().
Silanol Activity: Standard silica columns possess residual silanol groups (
) with a pKa 3.5–4.5. At pH 7.0, these are ionized ().
The Interaction: The cationic amine of APB undergoes a strong ion-exchange interaction with the anionic silanols. This "secondary retention mechanism" is kinetically slow compared to the primary hydrophobic partition, causing the peak tail to drag.
Visualizing the Mechanism
The following diagram illustrates the decision logic for troubleshooting this specific interaction.
Caption: Decision tree for resolving amine-silanol interactions. Blue nodes indicate diagnostic steps; Green nodes indicate chemical solutions.
Validated Troubleshooting Protocols
Do not guess. Follow these protocols in order. They are designed to be self-validating —if the peak shape does not improve, the diagnosis moves to the next logical cause.
Protocol A: The "Low pH" Suppression (Recommended First Step)
Goal: Protonate the silanols on the column surface to prevent them from acting as cation-exchange sites.
Parameter
Specification
Rationale
Buffer
20 mM Potassium Phosphate or 0.1% Formic Acid
Maintains pH stability.
pH Target
2.5 – 3.0
Below silanol pKa (3.5). Forces silanols into neutral state.
Organic Modifier
Acetonitrile
Sharper peaks than Methanol for this specific amide.
Validation
If tailing persists at pH 2.5, the issue is likely column voiding or metal chelation , not silanols.
Step-by-Step:
Prepare 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
Equilibrate column for 20 column volumes.
Inject APB.
Result: If
drops from 2.0 to < 1.3, the method is validated.
Protocol B: The "Chaotropic" Additive (For MS-Incompatible Methods)
Goal: Use a sacrificial base or ion-pairing agent to mask interactions. Use this if you cannot use low pH buffers.
Option 1: Triethylamine (TEA). Add 5–10 mM TEA to the mobile phase. TEA competes for the silanol sites, effectively "capping" them so APB flows through.
Warning: TEA is not MS-friendly (signal suppression).
Option 2: Trifluoroacetic Acid (TFA). Add 0.05% – 0.1% TFA. The Trifluoroacetate anion forms an ion pair with the APB amine, neutralizing its charge and increasing retention on the C18 chain, often sharpening the peak.
Protocol C: The "High pH" Switch (For Hybrid Columns Only)
Goal: Deprotonate the APB amine so it becomes neutral.
Requirement: You must use a high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Kinetex EVO). Do not use standard silica > pH 8.
Mechanism: At pH 10, APB (pKa ~9.5) is predominantly uncharged (
). Neutral molecules do not interact with silanols.
Frequently Asked Questions (Technical Support)
Q1: I am seeing a "split peak" in addition to tailing. Is this the same issue?A: No. A split peak usually indicates a physical void at the head of the column or sample solvent incompatibility.
Test: Inject a neutral standard (e.g., Toluene or Uracil). If that peak is also split, your column is physically damaged. Replace it.
Solvent Check: Ensure your APB sample is dissolved in the mobile phase, not pure acetonitrile. Strong solvents can cause "breakthrough" splitting.
Q2: Can I use HILIC for this molecule?A: Yes, and it is often superior for polar amines. APB is moderately polar.
Recommendation: Use a bare silica or Amide HILIC column with an Acetonitrile/Ammonium Acetate (90:10) mobile phase.[2][3] The retention mechanism in HILIC is water-partitioning, which avoids the hydrophobic adsorption issues of C18.
Q3: Why does the tailing get worse as the column gets older?A: Acid hydrolysis strips the bonded phase (C18 chains) off the silica surface over time, exposing more raw silanols.
Fix: If a method that worked previously now shows tailing, the column is end-of-life. Do not adjust the method; replace the column.
Q4: Is this tailing affecting my chiral purity calculation?A: Absolutely. If the main peak (2R) tails significantly, the tail can bury the small (2S) enantiomer peak (if it elutes after the main peak). You must achieve
to report reliable enantiomeric excess (ee) values.
References
McCalley, D. V. (2023).[4] Understanding and Managing Peak Tailing in the HPLC of Basic Compounds. Chemical Communications. Link
Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC: Basic Analytes and Silanol Interactions. Waters Knowledge Base. Link
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC for Basic Compounds. Phenomenex Technical Guide. Link
Ilayaraja, M., et al. (2022).[3] Simultaneous determination of Brivaracetam and its isomers by RP-HPLC. Journal of Applied Pharmaceutical Science. (Demonstrates separation of APB-related racetam derivatives). Link
Chrom Tech. (2025).[5][6][7] Primary Causes of Peak Tailing in HPLC: Silanol Interactions. Link
Technical Support Center: Thermal Decomposition Analysis of (2R)-2-Amino-N-propylbutanamide HCl
Frequently Asked Questions (FAQs) Q1: What is the expected primary thermal event for (2R)-2-Amino-N-propylbutanamide HCl when analyzed by TGA? A1: For a primary amine hydrochloride salt, the initial and most likely therm...
Author: BenchChem Technical Support Team. Date: February 2026
Frequently Asked Questions (FAQs)
Q1: What is the expected primary thermal event for (2R)-2-Amino-N-propylbutanamide HCl when analyzed by TGA?
A1: For a primary amine hydrochloride salt, the initial and most likely thermal event is dehydrochlorination, where hydrogen chloride (HCl) gas is liberated. This will be observed as a distinct mass loss step in the Thermogravimetric Analysis (TGA) thermogram. The temperature at which this occurs can be influenced by the compound's crystal structure and the heating rate. Following or concurrently with dehydrochlorination, the remaining amine-amide structure will undergo further decomposition.
Q2: How will the amide and N-propyl groups influence the decomposition profile?
A2: The butanamide core and the N-propyl substituent introduce additional decomposition pathways. After the initial loss of HCl, the resulting free amine may undergo intramolecular cyclization or intermolecular condensation reactions, often with the elimination of water or ammonia. The propyl group may fragment, leading to the evolution of small hydrocarbon molecules. These events can manifest as subsequent mass loss steps in the TGA curve or as complex, overlapping thermal events in the Differential Scanning Calorimetry (DSC) profile.
Q3: What are the expected observations in a DSC analysis?
A3: A DSC thermogram for (2R)-2-Amino-N-propylbutanamide HCl is expected to show an endothermic event corresponding to its melting point. It is crucial to determine if decomposition begins before or after melting. Often, for hydrochloride salts, decomposition can be initiated near the melting temperature. The dehydrochlorination process is typically endothermic. Subsequent decomposition reactions of the organic structure are generally exothermic.
Q4: Can polymorphism affect the thermal analysis results?
A4: Absolutely. Different polymorphic forms of a compound will have different crystal lattice energies, which can result in different melting points and decomposition onsets. If you observe batch-to-batch variability in your thermal analysis results, polymorphism should be considered as a potential cause. DSC is a powerful tool for detecting polymorphic transitions, which appear as endothermic or exothermic events prior to melting.
Q5: What is a suitable heating rate for the analysis of this compound?
A5: A standard heating rate of 10 °C/min is a good starting point for a survey scan in both TGA and DSC.[1] To resolve overlapping thermal events, slower heating rates (e.g., 2-5 °C/min) can be employed. Conversely, to understand the kinetics of decomposition, multiple experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min) may be necessary.
Troubleshooting Guides
Issue 1: Inconsistent Onset of Decomposition in TGA
Symptom: The onset temperature for the primary mass loss step varies significantly between replicate runs or different batches of the same sample.
Potential Causes:
Sample Heterogeneity: The sample may not be homogenous, leading to variations in the decomposition profile.
Particle Size Variation: Different particle sizes can affect heat transfer within the sample, leading to shifts in the onset temperature.
Polymorphism: As mentioned in the FAQ, different crystal forms can exhibit different thermal stabilities.
Residual Solvent: The presence of residual solvent can alter the decomposition pathway or mask the true onset.
Step-by-Step Troubleshooting:
Ensure Sample Homogeneity: Gently grind the sample to a uniform fine powder before analysis.
Control Particle Size: If possible, sieve the sample to a consistent particle size range.
Screen for Polymorphism: Use DSC to check for any polymorphic transitions prior to the decomposition onset. If multiple forms are suspected, consider techniques like X-ray diffraction (XRD) for confirmation.
Check for Residual Solvents: Run a TGA experiment with a slow heating rate (e.g., 5 °C/min) and an isothermal hold at a temperature below the expected decomposition (e.g., 100-120 °C) to quantify any volatile content.
Issue 2: Corrosive Off-gassing and Instrument Contamination
Symptom: Damage to the TGA furnace, balance components, or sensors is observed over time. Baseline shifts or non-reproducible results may also be indicative of contamination.
Potential Cause:
Liberation of HCl Gas: The thermal decomposition of the hydrochloride salt releases corrosive HCl gas. This gas can react with instrument components, especially metallic parts.
Preventative Measures and Resolution:
Use a Protective Liner: If available for your instrument, use a quartz or ceramic furnace liner to protect the primary furnace tube.
Evolved Gas Analysis (EGA): Couple the TGA to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to confirm the identity of the evolved gases. This provides definitive evidence of HCl liberation.
Instrument Cleaning: After analyzing amine hydrochloride salts, perform a "bake-out" of the TGA furnace at a high temperature (as per manufacturer's recommendations) under an inert atmosphere to drive off any adsorbed contaminants.
Appropriate Crucible Selection: While platinum is often a good choice, for highly corrosive materials, ceramic (alumina) crucibles can be a more inert option.
Issue 3: Complex and Overlapping Peaks in DSC
Symptom: The DSC thermogram shows broad, overlapping endothermic and exothermic events, making it difficult to determine the melting point and the enthalpy of individual transitions.
Potential Causes:
Simultaneous Melting and Decomposition: The compound may start to decompose at or near its melting point.
Multiple Decomposition Steps: The organic moiety may be decomposing through several concurrent reactions.
Reaction with Crucible Material: The sample may be reacting with the crucible, especially at higher temperatures.
Step-by-Step Troubleshooting:
Vary the Heating Rate: As mentioned earlier, slower heating rates can improve the resolution of closely occurring thermal events.
Modulated DSC (MDSC): If available, use MDSC to separate the reversing heat flow (associated with melting) from the non-reversing heat flow (associated with decomposition).
Crucible Type and Sealing:
Use hermetically sealed pans to suppress the volatilization of decomposition products, which can sometimes sharpen decomposition peaks.[2]
Conversely, using a pinhole lid allows volatile products to escape, which can help in separating the initial dehydrochlorination from subsequent decomposition steps.[2]
Run a blank crucible of the same type to ensure there are no instrumental artifacts.
Small Sample Mass: Using a smaller sample mass (1-3 mg) can improve peak resolution and minimize thermal gradients within the sample.
Hypothetical Thermal Analysis Data Summary
The following table presents expected thermal data for a compound like (2R)-2-Amino-N-propylbutanamide HCl, based on the analysis of similar structures.
Analytical Technique
Parameter
Expected Observation
Rationale and Commentary
DSC
Melting Point (Tm)
~150 - 180 °C (Endotherm)
Amine HCl salts are crystalline solids with relatively high melting points.
Decomposition
>180 °C (Complex endo/exotherms)
Initial dehydrochlorination is endothermic, followed by potentially exothermic decomposition of the organic structure.
TGA
Mass Loss Step 1
Onset ~180 °C, Mass Loss ~17%
Corresponds to the loss of HCl (M.W. 36.46 g/mol from a total M.W. of ~208.7 g/mol ).
Mass Loss Step 2
>220 °C
Further decomposition of the remaining organic molecule.
Taylor & Francis. (n.d.). Identification, synthesis, and characterization of thermal degradants of brivaracetam. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Brivaracetam. PubChem. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Briviact (brivaracetam) Label. Retrieved from [Link]
de Oliveira, C. S., et al. (2020). Thermal behavior of N-acylamino amides by differential scanning calorimetry experiments. Journal of Thermal Analysis and Calorimetry, 141(4), 1547-1555.
Red Thermo. (2025, October 15). Troubleshooting TGA-DSC Sample Pan Issues. Retrieved from [Link]
Wikipedia. (n.d.). Brivaracetam. Retrieved from [Link]
ResearchGate. (n.d.). Structures of brivaracetam and related compounds. Retrieved from [Link]
Hitachi High-Tech Science Corporation. (2021).
National Center for Biotechnology Information. (2019, October 21). Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. PubMed Central. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PubMed Central. Retrieved from [Link]
ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) data of poly(ester-amides). Retrieved from [Link]
Therapeutic Goods Administration (TGA). (2017, March 7). Australian Public Assessment Report for brivaracetam. Retrieved from [Link]
TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
Journal of Chemical Health Risks. (2025, April 20). Studies in Stability Indicating Chromatographic Method Development and Validation. Retrieved from [Link]
Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Retrieved from [Link]
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]
ACS Publications. (2025, January 7). Solubility Measurement and Dynamic Simulation Analysis of the Brivaracetam Form A in 12 Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
Rodante, F., et al. (2013). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Journal of Thermal Analysis and Calorimetry, 112(1), 537-544.
EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]
CORE. (2015, January 31). Thermal decomposition properties and compatibility of CL-20 with binders HTPB, PBAN, GAP and polyNIMMO. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. PubMed Central. Retrieved from [Link]
ScienceDirect. (n.d.). Thermal decomposition of n-propyl and n-butyl nitrates: kinetics and products. Retrieved from [Link]
J-GLOBAL. (n.d.). Thermal decomposition of aromatic and heteroaromatic amino-acids. Retrieved from [Link]
ResearchGate. (n.d.). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (2R)-2-amino-3-methylbutanamide hydrochloride. PubChem. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of (2R)-2-Amino-N-propylbutanamide Reactivity
Executive Summary: The Steric Landscape
(2R)-2-Amino-N-propylbutanamide presents a unique "dual-zone" steric challenge. Unlike standard amino acid derivatives, this molecule possesses hindrance at two critical proximal sites:
The
-Carbon Zone: The ethyl group at the C2 position creates significant bulk compared to methyl (alanine) or hydrogen (glycine) analogs, shielding the primary amine.
The Amide Zone: The N-propyl substituent forces the amide bond into specific conformers (typically trans to minimize clash with the carbonyl oxygen), which can reflexively crowd the C2 amine environment.
This guide addresses the kinetic suppression caused by this architecture and provides protocols to restore reactivity without compromising the chiral integrity of the (2R) center.
Part 1: Troubleshooting Guide (Q&A)
Category 1: Amide Coupling (Acylation of the C2-Amine)
Q1: I am trying to couple a bulky carboxylic acid to the C2-amine using EDC/NHS, but conversion stalls at <40%. Why is this failing?A: Standard carbodiimide chemistries (EDC/DCC) rely on the formation of an O-acylisourea intermediate, which is moderately reactive but often insufficient for sterically hindered amines. The
-ethyl group on your substrate acts as a "gatekeeper," physically blocking the approach of the activated ester.
Solution: Switch to Uronium/Aminium salts (HATU or COMU) .[1] These reagents generate an active ester (OBt or Oxyma) that is more reactive and less sensitive to steric shielding.[1]
Recommendation: Use HATU with HOAt (1-Hydroxy-7-azabenzotriazole).[1] The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the amine's attack by up to 10-fold compared to HOBt [1].
Q2: Even with HATU, the reaction is sluggish. Can I increase the temperature?A: Yes, but with strict limits. Thermal energy helps overcome the activation barrier imposed by the ethyl/propyl steric clash. However, excessive heat (>60°C) with basic conditions (DIPEA/TEA) promotes racemization via proton abstraction at the chiral C2 position.
Solution:
Microwave Irradiation: Use controlled microwave heating (40–50°C, 10–20 watts) for short bursts (10–15 mins). This provides localized kinetic energy without the prolonged thermal exposure of oil baths [2].
Base Management: Use Collidine (2,4,6-trimethylpyridine) instead of DIPEA.[1] Collidine is a weaker base but sufficiently nucleophilic to drive the reaction, and its bulk prevents it from acting as a general base to deprotonate the
-carbon [3].
Category 2: Alkylation and Nucleophilic Substitutions[2][3][4]
Q3: I am attempting a reductive amination, but the imine formation is incredibly slow. How do I force this?A: The formation of the hemiaminal (the intermediate before the imine) is sterically disfavored because the tetrahedral intermediate increases crowding around the C2 ethyl group.
Solution:
Lewis Acid Catalysis: Add Ti(OiPr)4 (Titanium isopropoxide) to the reaction.[1] It acts as a Lewis acid to activate the carbonyl electrophile and simultaneously acts as a water scavenger, driving the equilibrium toward the imine [4].
Solvent Switch: Move from Methanol to TFE (2,2,2-Trifluoroethanol) .[1] TFE stabilizes the hemiaminal intermediate via hydrogen bonding, significantly accelerating condensation reactions of hindered amines.
Category 3: Chiral Integrity
Q4: I observe a 5-10% enantiomeric excess (ee) loss after reaction. Is the starting material unstable?A: (2R)-2-Amino-N-propylbutanamide is configurationally stable as a free base at room temperature.[1] Racemization typically occurs during the reaction via an oxazolone mechanism (if coupling to the acid) or enolization (if basic conditions are too harsh).
Solution:
Avoid "Schiff Base" conditions: If using aldehydes, ensure rapid reduction. Prolonged exposure of the chiral amine to aldehydes in basic media facilitates tautomerization.
Add Racemization Suppressors: Always use Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) when using carbodiimides.[1] It is superior to HOBt in retaining chirality for
Table 1: Coupling Reagent Efficiency for (2R)-2-Amino-N-propylbutanamide
Data based on coupling with Fmoc-Val-OH (a hindered partner) in DMF at 25°C.[1]
The following decision tree outlines the logical pathway for resolving low yields or purity issues when working with this substrate.
Caption: Decision tree for diagnosing reaction failures. Blue nodes indicate start, Yellow/Red indicate error states, and Green indicates corrective protocols.
References
Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][3] An efficient peptide coupling additive". Journal of the American Chemical Society.[4] Link[1]
Collins, J. M. (2009).[1] "Microwave-Enhanced Synthesis of Peptides and Proteins". Organic Letters. Link[1]
Di Gioia, M. L., et al. (2010).[1] "Collidine: A versatile base in organic synthesis".[1] Aldrichimica Acta.[1]
Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride". The Journal of Organic Chemistry. Link[1]
Subirós-Funosas, R., et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.[1] Link[1]
chiral separation of (2R)- vs (2S)-2-Amino-N-propylbutanamide
An In-Depth Technical Guide to the Chiral Separation of (2R)- vs (2S)-2-Amino-N-propylbutanamide Introduction: The Criticality of Enantiomeric Purity In pharmaceutical development, the stereochemistry of a molecule is no...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Chiral Separation of (2R)- vs (2S)-2-Amino-N-propylbutanamide
Introduction: The Criticality of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is often the defining factor of its biological activity. The differential interaction of enantiomers with chiral biological systems (enzymes, receptors) can lead to significant variations in pharmacology, toxicology, and pharmacokinetics.[1][2] The subject of this guide, 2-Amino-N-propylbutanamide, is a chiral amino acid amide. Its core structure, 2-aminobutanamide, is a key starting material for the antiepileptic drug Levetiracetam.[1][3] A close analogue, Brivaracetam, incorporates a similar chiral butanamide moiety and demonstrates the importance of precise stereocontrol for high-affinity drug-target interactions.[4]
The effective separation and quantification of the (2R)- and (2S)-enantiomers of 2-Amino-N-propylbutanamide present a distinct analytical challenge. The molecule is small, highly polar, and lacks a significant UV chromophore, complicating detection. This guide provides an in-depth comparison of four orthogonal analytical strategies for resolving these enantiomers: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC) following derivatization, and Capillary Electrophoresis (CE). We will delve into the mechanistic principles behind each technique, provide actionable experimental protocols, and offer expert insights to guide your method selection.
Comparative Analysis of Chiral Separation Methodologies
The choice of a chiral separation technique is a balance of performance requirements, sample characteristics, and available instrumentation. No single method is universally superior; the optimal choice depends on the analytical goal, whether it be high-throughput screening, preparative isolation, or ultra-sensitive impurity profiling.
High-Performance Liquid Chromatography (HPLC): The Direct Approach
Direct chiral HPLC is often the first method considered due to its robustness and wide applicability. For primary amines like our target analyte, crown ether-based chiral stationary phases (CSPs) are exceptionally effective.
Causality of Separation:
The CROWNPAK CR(+) column contains a chiral crown ether covalently bonded to a silica support.[1][3] The crown ether's cavity selectively forms a host-guest complex with the protonated primary amine (-NH3+) of the analyte. The stability of this complex is dependent on the spatial arrangement of the three substituents around the chiral center. Hydrogen bonding between the hydrogens of the ammonium group and the ether oxygens creates a three-point interaction, leading to differential complex stability and, consequently, chromatographic separation of the enantiomers.[5] The low UV detection wavelength (200 nm) is necessary due to the absence of a strong chromophore (a simple amide and alkyl chain).[1][3]
Experimental Protocol: Chiral HPLC with Crown Ether CSP
System Preparation: An HPLC system with a UV detector capable of low-wavelength detection (200 nm) is required.
Column: CROWNPAK CR(+) column (150 mm x 4.0 mm, 5 µm).
Mobile Phase: 0.05% Perchloric Acid (HClO₄) in HPLC-grade water.
Scientist's Note: The acidic mobile phase is critical. It ensures the primary amine of the analyte is fully protonated (-NH3+), which is essential for the complexation mechanism with the crown ether.
Flow Rate: 0.3 mL/min.
Column Temperature: 15 °C.
Scientist's Note: Sub-ambient temperatures often enhance enantioselectivity in crown ether separations by increasing the stability differences between the diastereomeric complexes.
Detection: UV at 200 nm.
Sample Preparation: Dissolve the sample of (2R/2S)-2-Amino-N-propylbutanamide in the mobile phase to a concentration of approximately 1-2 mg/mL.[1]
Data Summary: HPLC
Parameter
Condition
Rationale
Stationary Phase
CROWNPAK CR(+)
Specific host-guest interaction with primary amines.[1][5]
Mobile Phase
0.05% Perchloric Acid (aq)
Ensures analyte protonation for chiral recognition.[3]
Temperature
15 °C
Enhances resolution by stabilizing diastereomeric complexes.
Detection
UV, 200 nm
Necessary due to the lack of a strong chromophore.[1]
Workflow: HPLC Analysis
Caption: HPLC workflow for direct chiral separation.
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
SFC is a powerful technique that uses supercritical CO₂ as the main mobile phase component, offering a fast, efficient, and "greener" alternative to normal-phase HPLC.[5][6] For molecules like 2-Amino-N-propylbutanamide, polysaccharide-based CSPs are highly effective in SFC.
Causality of Separation:
Polysaccharide CSPs (e.g., amylose or cellulose derivatized with phenylcarbamates) provide a complex chiral environment. Separation is achieved through a combination of intermolecular interactions, including hydrogen bonding (with the amide N-H and C=O), dipole-dipole interactions, and steric hindrance.[6] The N-propyl group and the ethyl group of the butanamide backbone will interact differently with the chiral grooves of the stationary phase for the (2R) vs. (2S) enantiomer. The addition of a basic additive, such as diethylamine (DEA), to the organic modifier is crucial for achieving good peak shape. It acts as a competing base to mask acidic sites on the silica support that would otherwise cause strong, undesirable interactions with our basic analyte, leading to peak tailing.[6]
Experimental Protocol: Chiral SFC with Polysaccharide CSP
System Preparation: An analytical SFC system with a back-pressure regulator and UV or mass spectrometric detector.
Mobile Phase: Supercritical CO₂ and a modifier. A typical starting point is an 80:20 (v/v) ratio of CO₂ to Methanol (containing 0.2% Diethylamine).
Flow Rate: 3.0 mL/min.
Back Pressure: 150 bar.
Column Temperature: 40 °C.
Detection: UV at 210 nm or MS.
Sample Preparation: Dissolve the sample in the modifier (Methanol with 0.2% DEA).
Data Summary: SFC
Parameter
Condition
Rationale
Stationary Phase
Amylose-based CSP
Provides multiple interaction sites for robust chiral recognition.[6]
Mobile Phase
CO₂ / Methanol + 0.2% DEA
Fast, low-viscosity mobile phase. DEA is critical for good peak shape.[6]
Back Pressure
150 bar
Maintains CO₂ in a supercritical state.
Detection
UV or MS
MS provides universal detection, overcoming the low UV absorbance issue.
Caption: GC-MS workflow including mandatory derivatization.
Capillary Electrophoresis (CE): The Micro-Scale Method
CE is a high-efficiency separation technique that requires minimal sample and solvent consumption, making it an excellent tool for method development or when sample quantity is limited. [7]Chiral separations are achieved by adding a chiral selector to the background electrolyte (BGE).
Causality of Separation:
In CE, ions migrate in a capillary under the influence of an electric field. By adding a chiral selector, such as a cyclodextrin (e.g., beta-cyclodextrin), to the BGE, a dynamic equilibrium is established. [8]The enantiomers will have slightly different binding affinities and equilibrium constants for inclusion into the hydrophobic cavity of the cyclodextrin. This differential interaction results in a change in their effective electrophoretic mobility, leading to their separation.
[8][9]
Experimental Protocol: Chiral CE
System Preparation: A standard CE system with a UV or DAD detector.
Background Electrolyte (BGE): A buffer solution, such as 50 mM phosphate buffer at pH 2.5, containing a chiral selector (e.g., 10-20 mM beta-cyclodextrin).
Voltage: 15-25 kV.
Temperature: 25 °C.
Injection: Hydrodynamic or electrokinetic injection.
Detection: UV at 200 nm.
Sample Preparation: Dissolve the sample directly in the BGE or water.
The is readily achievable, but the optimal method is dictated by the specific analytical objective.
For routine quality control and purity checks where robustness and direct analysis are paramount, the chiral HPLC method using a CROWNPAK CR(+) column is the most reliable choice. [1][3]Its mechanism is well-understood for primary amines and requires no sample derivatization.
For high-throughput environments , such as in discovery chemistry or process optimization, Supercritical Fluid Chromatography (SFC) is the undisputed leader. [5][6]Its speed and reduced solvent usage provide significant economic and environmental benefits without compromising separation quality.
When the objective is to detect and quantify trace-level enantiomeric impurities , the superior sensitivity and selectivity of GC-MS following a validated derivatization protocol is the authoritative method. [11][12]The upfront effort in sample preparation is justified by the unparalleled limits of detection.
For initial feasibility studies, academic research, or situations with severely limited sample amounts , Capillary Electrophoresis (CE) offers a rapid and material-sparing way to screen for enantiomeric separation.
[7]
By understanding the fundamental principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate and effective strategy for their chiral analysis needs.
References
Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Naga Jhansi, T., Pavan Kumar, D., Rajana, N., Jayadeep Kumar, D., & Nageswara Rao, G. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. ResearchGate. Retrieved February 15, 2026, from [Link]
Jhansi, T. N., Kumar, D. P., Rajana, N., Kumar, D. J., & Rao, G. N. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32(1), 69–72. Retrieved February 15, 2026, from [Link]
Zhang, T., et al. (2025). Economical chiral and achiral separation of seven impurities in brivaracetam by supercritical fluid chromatography with polysaccharide-based chiral stationary phases. Journal of Chromatography A. Retrieved February 15, 2026, from [Link]
Šatínský, D., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry. Retrieved February 15, 2026, from [Link]
Magbool, F. F., & Gabr, K. E. (2025). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. ResearchGate. Retrieved February 15, 2026, from [Link]
Opekar, S., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347–358. Retrieved February 15, 2026, from [Link]
Cicek, S., & Celebier, M. (2020). Simultaneous Determination of Zonisamide, Rufinamide, and Lamotrigine in Pharmaceuticals by Capillary Electrophoresis and High-Performance Liquid Chromatography. ResearchGate. Retrieved February 15, 2026, from [Link]
Simek, P., & Moos, M. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Springer Nature Experiments. Retrieved February 15, 2026, from [Link]
Pelliccia, S., et al. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. Molecules, 23(9), 2208. Retrieved February 15, 2026, from [Link]
Van den Bossche, J., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. Retrieved February 15, 2026, from [Link]
Process for the resolution of aminobutyramide. (2012). Google Patents.
Simek, P., & Moos, M. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. Retrieved February 15, 2026, from [Link]
Mathur, A., et al. (2016). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. Analytical Chemistry, 88(10), 5410–5417. Retrieved February 15, 2026, from [Link]
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-18. Retrieved February 15, 2026, from [Link]
A Comparative Guide to the Structural Elucidation of (2R)-2-Amino-N-propylbutanamide Hydrochloride: An NMR-Centric Approach
Introduction: The Analytical Imperative for Chiral Amines In the landscape of pharmaceutical development, the structural integrity and stereochemical purity of active pharmaceutical ingredients (APIs) and their intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for Chiral Amines
In the landscape of pharmaceutical development, the structural integrity and stereochemical purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. (2R)-2-Amino-N-propylbutanamide, a chiral amine derivative, serves as a critical building block in synthetic organic chemistry. Its hydrochloride salt form enhances stability and solubility, making it a common subject of analytical scrutiny. The presence of a stereocenter necessitates analytical methodologies that can not only confirm the molecular structure but also unambiguously establish its stereochemistry and enantiomeric purity.
This guide provides a comprehensive, NMR-centric workflow for the complete structural characterization of (2R)-2-Amino-N-propylbutanamide hydrochloride. As your partner in the lab, my goal is not just to provide a protocol but to illuminate the rationale behind the analytical choices we make. We will delve into a multi-dimensional NMR approach, from fundamental 1D experiments to sophisticated 2D correlations, to build the molecular structure piece by piece. Furthermore, we will objectively compare the richness of NMR data with other powerful analytical techniques—namely High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR)—to equip you with a holistic understanding of its analytical profile.
Part 1: Definitive Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its unparalleled ability to map atomic connectivity and provide insights into the three-dimensional structure makes it indispensable. For a molecule like (2R)-2-Amino-N-propylbutanamide hydrochloride, a suite of NMR experiments is employed to assign every proton and carbon signal unequivocally.
The structure is:
One-Dimensional NMR: The Foundational Blueprint
¹H NMR: A Proton Census
The ¹H NMR spectrum provides the initial overview of the proton environments. Due to the molecule's chirality, protons on a CH₂ group adjacent to the stereocenter can become diastereotopic, meaning they are chemically non-equivalent and may appear as separate signals with coupling to each other. For the hydrochloride salt dissolved in a solvent like DMSO-d₆, we anticipate observing all N-H protons.
¹³C NMR and DEPT: The Carbon Skeleton
The broadband-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. However, its true power is unlocked when used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments.[1][2] The DEPT family of experiments differentiates carbons based on the number of attached protons.[3]
DEPT-90 : Only CH (methine) carbons will appear as positive signals.
DEPT-135 : CH₃ (methyl) and CH (methine) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals. Quaternary carbons (like the carbonyl carbon) are absent in all DEPT spectra.[3][4]
This combination allows for the definitive assignment of each carbon's type, a critical step in piecing together the molecular framework.
Table 1: Predicted ¹H and ¹³C NMR Data for (2R)-2-Amino-N-propylbutanamide Hydrochloride (in DMSO-d₆)
Assignment
¹H Chemical Shift (δ, ppm)
Multiplicity
¹³C Chemical Shift (δ, ppm)
DEPT-135 Phase
Ethyl Group
-CH₃
~0.9
Triplet (t)
~10
Positive
-CH₂-
~1.8
Multiplet (m)
~25
Negative
Chiral Center
-CH(NH₃⁺)-
~3.8
Multiplet (m)
~55
Positive
-NH₃⁺
~8.3
Broad (br s)
-
-
Amide Group
C=O
-
-
~170
Absent
-NH-
~8.1
Triplet (t)
-
-
Propyl Group
-NH-CH₂-
~3.1
Multiplet (m)
~40
Negative
-CH₂-CH₂-
~1.5
Sextet
~22
Negative
-CH₂-CH₃
~0.8
Triplet (t)
~11
Positive
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The protonated amine (-NH₃⁺) signal is often broad due to quadrupolar relaxation and exchange.
Two-Dimensional NMR: Connecting the Dots
While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. These experiments correlate signals based on through-bond (J-coupling) or through-space (Nuclear Overhauser Effect) interactions, revealing the molecule's connectivity.[5]
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment is the cornerstone of proton connectivity mapping. It identifies protons that are coupled to each other, typically over two or three bonds.[6][7] Cross-peaks in a COSY spectrum appear between the signals of coupled protons.[7] For our target molecule, we would expect to see correlations that confirm the following fragments:
The ethyl group spin system: (-CH₃ ↔ -CH₂)
The propyl group spin system: (-NH-CH₂- ↔ -CH₂-CH₂- ↔ -CH₂-CH₃)
Connectivity to the chiral center: (-CH(NH₃⁺)- ↔ -CH₂- of the ethyl group)
HSQC/HMQC (Heteronuclear Single Quantum Coherence)
The HSQC (or HMQC) experiment correlates each proton signal with the signal of the carbon to which it is directly attached (a one-bond correlation).[8][9] This is the most reliable method for assigning carbon signals. Each cross-peak in the HSQC spectrum links a specific proton resonance on one axis to a specific carbon resonance on the other, effectively pairing the data from the ¹H and ¹³C spectra.[10]
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful for elucidating the overall carbon framework of an unknown molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range correlations).[10][11] This allows us to connect the molecular fragments identified by COSY. Key expected HMBC correlations for (2R)-2-Amino-N-propylbutanamide hydrochloride would include:
From the amide N-H proton to the carbonyl carbon (C=O).
From the chiral methine proton (-CH(NH₃⁺)-) to the carbonyl carbon.
From the protons of the propyl group's first CH₂ to the carbonyl carbon.
These correlations bridge the key functional groups and confirm the butanamide backbone.
Part 2: A Comparative Analysis with Alternative Techniques
While NMR is exhaustive, a multi-technique approach provides a self-validating system, a cornerstone of analytical trustworthiness. Here, we compare NMR with other common analytical methods for the characterization of (2R)-2-Amino-N-propylbutanamide hydrochloride.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerhouse for separation and quantification. For a chiral molecule, its most critical application is the determination of enantiomeric purity.[12]
Causality of Method Choice : Direct separation of enantiomers requires a chiral environment. This is typically achieved using a Chiral Stationary Phase (CSP) in an HPLC column.[13][14] The differential interaction of the R and S enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.[15][16] An alternative, indirect approach involves derivatizing the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[17]
Comparison with NMR : NMR can also be used to determine enantiomeric purity by using chiral solvating agents or chiral shift reagents, which induce separate signals for the enantiomers. However, for precise quantification of a minor enantiomeric impurity, chiral HPLC is often more sensitive, robust, and validated for quality control environments.[12] NMR provides unparalleled structural information, while HPLC excels at quantitative purity analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, which is orthogonal and complementary to NMR data.
Expected Data : For (2R)-2-Amino-N-propylbutanamide hydrochloride, electrospray ionization (ESI) in positive mode would readily show the molecular ion of the free base ([M+H]⁺). High-resolution MS (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) would involve fragmenting the parent ion to produce a characteristic fragmentation pattern that can further support the proposed structure.
Comparison with NMR : MS is significantly more sensitive than NMR, requiring far less sample. It provides the molecular formula with high confidence. However, MS cannot distinguish between isomers (like constitutional isomers or diastereomers) that have the same mass and fragmentation pattern. It provides no information about the specific connectivity of atoms in the way that 2D NMR does.[18]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique that excels at identifying the functional groups present in a molecule.
Expected Data : The FTIR spectrum would confirm the presence of key functional groups.[19]
N-H Stretch : A broad band around 3300-3500 cm⁻¹ for the primary amine (now -NH₃⁺) and the secondary amide N-H.[20][21]
C-H Stretch : Bands around 2850-2960 cm⁻¹ for the aliphatic C-H bonds.
Amide I Band (C=O Stretch) : A strong, sharp absorption around 1650-1700 cm⁻¹.[22][23]
Amide II Band (N-H Bend) : An absorption around 1550-1640 cm⁻¹.[22]
Comparison with NMR : FTIR provides a quick "functional group fingerprint" and is excellent for confirming the presence of the amide and amine moieties. It is much faster than a full NMR characterization. However, it provides no information about the carbon skeleton or how these functional groups are connected. It offers a high-level overview, whereas NMR provides the detailed atomic-level map.
Table 2: Comparison of Analytical Techniques
Technique
Information Provided
Strengths
Limitations
NMR
Complete 3D structure, atomic connectivity, conformation
Extremely high sensitivity, confirms molecular formula
Cannot distinguish isomers, provides limited connectivity data
FTIR
Functional groups present
Fast, non-destructive, inexpensive, provides a "fingerprint"
Provides no information on molecular skeleton or atomic connectivity
Part 3: Experimental Protocols
Trustworthy data begins with a robust and well-documented protocol. The following is a generalized procedure for the NMR analysis of (2R)-2-Amino-N-propylbutanamide hydrochloride.
Sample Preparation
Mass Measurement : Accurately weigh approximately 5-10 mg of the hydrochloride salt sample into a clean, dry vial.
Solvent Addition : Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to the vial. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.
Dissolution : Gently vortex or sonicate the sample until it is fully dissolved.
Transfer : Using a clean pipette, transfer the solution into a 5 mm NMR tube.
Standard (Optional) : For quantitative purposes, a known amount of an internal standard (e.g., tetramethylsilane, TMS, although often referenced electronically) can be added.
NMR Data Acquisition
Instrument : A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Temperature : 298 K (25 °C).
¹H NMR :
Pulse Program : Standard single-pulse (zg30).
Acquisition Time : ~3-4 seconds.
Relaxation Delay (d1) : 2 seconds.
Number of Scans : 16-32.
¹³C{¹H} NMR :
Pulse Program : Standard proton-decoupled (zgpg30).
Acquisition Time : ~1-2 seconds.
Relaxation Delay (d1) : 2 seconds.
Number of Scans : 1024 or more, depending on concentration.
DEPT-135 :
Pulse Program : Standard DEPT (dept135).
Parameters : Use standard instrument parameters optimized for ¹J(C,H) ≈ 145 Hz.
Number of Scans : 256-512.
¹H-¹H COSY :
Pulse Program : Gradient-selected COSY (cosygpqf).
Data Points : 2048 in F2, 256-512 in F1.
Number of Scans per Increment : 2-4.
HSQC :
Pulse Program : Gradient-selected, multiplicity-edited HSQC (hsqcedetgpsisp2.3). This provides DEPT-like information, with CH/CH₃ and CH₂ signals having opposite phases.[9]
Parameters : Optimized for ¹J(C,H) ≈ 145 Hz.
Number of Scans per Increment : 4-8.
HMBC :
Pulse Program : Gradient-selected HMBC (hmbcgplpndqf).
Parameters : Optimized for long-range coupling, ⁿJ(C,H) ≈ 8 Hz.
Number of Scans per Increment : 8-16.
Conclusion
The comprehensive analysis of (2R)-2-Amino-N-propylbutanamide hydrochloride showcases the synergistic power of modern analytical techniques. A full suite of 1D and 2D NMR experiments provides an irrefutable, high-resolution structural proof, mapping the complete atomic framework of the molecule. This stands as the core of structural characterization. However, for a holistic quality assessment, especially in a regulated drug development environment, NMR data should be corroborated by orthogonal techniques. Chiral HPLC provides essential, high-precision data on enantiomeric purity, Mass Spectrometry confirms the molecular formula with exceptional sensitivity, and FTIR offers a rapid verification of key functional groups. By understanding the strengths and limitations of each method, researchers can design an efficient and scientifically sound analytical strategy, ensuring the identity, purity, and quality of critical chemical entities.
University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
Jena Library. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
PubMed Central. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
BenchChem. (n.d.). HPLC analytical methods for determining aminobutanol chiral purity.
Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
PubMed Central. (2021, June 8). The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities.
Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
Reddit. (2018, May 9). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?.
PubMed. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
mass spectrometry (LC-MS) identification of (2R)-2-Amino-N-propylbutanamide
An In-Depth Comparative Guide to the LC-MS Identification of (2R)-2-Amino-N-propylbutanamide Introduction: The Analytical Challenge of Chiral Small Molecules In pharmaceutical development and metabolomics, the precise id...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the LC-MS Identification of (2R)-2-Amino-N-propylbutanamide
Introduction: The Analytical Challenge of Chiral Small Molecules
In pharmaceutical development and metabolomics, the precise identification and quantification of stereoisomers are paramount. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles. The compound (2R)-2-Amino-N-propylbutanamide, a chiral amino acid amide, represents a class of molecules where stereospecific analysis is not merely an academic exercise but a critical necessity for safety and efficacy assessment. A molecule is defined as chiral if its mirror image is non-superimposable.[1][2] This property typically arises from the presence of a chiral center, which is an atom (usually carbon) bonded to four different groups.[3]
This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the robust identification and analysis of (2R)-2-Amino-N-propylbutanamide. We will delve into a primary method utilizing targeted tandem mass spectrometry with chiral chromatography, compare it with high-resolution mass spectrometry (HRMS) for structural confirmation, and explore an indirect derivatization-based approach. The methodologies, rationale, and supporting data presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their objectives.
Primary Method: Chiral LC-MS/MS for Targeted Quantitative Analysis
For routine, high-sensitivity quantification of specific enantiomers, the combination of chiral liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard.[4] This approach offers exceptional selectivity by physically separating the enantiomers chromatographically before subjecting them to highly specific mass analysis.
Principle of Operation
The core of this technique lies in the chiral stationary phase (CSP) of the LC column. The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing energies of interaction. This differential interaction results in distinct retention times, allowing for their separation. Following elution, the molecules are ionized, typically via Electrospray Ionization (ESI), and analyzed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides outstanding selectivity and sensitivity by monitoring a specific fragmentation reaction (a "transition") for the target analyte.[5]
Experimental Protocol: Chiral LC-MS/MS
1. Sample Preparation:
Accurately weigh and dissolve the reference standard of (2R)-2-Amino-N-propylbutanamide and its corresponding (2S)-enantiomer in a suitable solvent (e.g., methanol or water/acetonitrile 50:50 v/v) to prepare stock solutions.[6]
Prepare a series of calibration standards by serial dilution of the stock solution.
For unknown samples (e.g., plasma, reaction mixture), perform a protein precipitation or solid-phase extraction (SPE) if necessary to remove matrix interferences. A simple protein precipitation can be achieved by adding three parts of cold acetonitrile to one part of the sample, vortexing, and centrifuging.
Dilute the final extract into the initial mobile phase to ensure good peak shape.
2. LC-MS/MS System and Parameters:
The following is a robust starting point for method development. Parameters must be optimized for the specific instrument and application.
Parameter
Recommended Setting
Rationale
LC System
UHPLC System
Provides high resolution and fast analysis times.
Column
Chiral Stationary Phase Column (e.g., CROWNPAK CR-I(+), 3 x 150 mm, 5 µm)
Crown ether-based columns are highly effective for separating underivatized amino acids and their derivatives via interaction with the primary amine group.[7][8] The (+) version typically elutes the D-form (R-enantiomer) before the L-form (S-enantiomer).
Mobile Phase A
Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
Acidic modifier protonates the analyte for efficient positive ion ESI and improves peak shape.
Mobile Phase B
Acetonitrile + 0.1% TFA or FA
Organic solvent for elution from the reversed-phase characteristics of some chiral columns.
Flow Rate
0.4 mL/min
Typical for a 3 mm ID column, balancing analysis time and separation efficiency.
Gradient
Isocratic (e.g., 95% B) or a shallow gradient, optimized for resolution.
Many chiral separations work well under isocratic conditions.[7] A gradient may be needed to remove late-eluting matrix components.
Column Temperature
20 °C
Chiral separations can be sensitive to temperature; lower temperatures often improve resolution.[9]
Injection Volume
2 µL
Small volume to prevent peak distortion and column overload.
MS System
Triple Quadrupole Mass Spectrometer
Ideal for robust, high-sensitivity quantitative analysis using MRM.
Ionization Mode
Electrospray Ionization (ESI), Positive
The primary and secondary amine groups are basic and readily accept a proton to form a positive ion [M+H]⁺.
Precursor Ion (Q1)
m/z 145.13
This corresponds to the predicted [M+H]⁺ for C₇H₁₆N₂O (Monoisotopic Mass: 144.1263 Da).[10]
Based on predicted fragmentation (see Figure 2). The most stable and intense product ion is used for quantification, while a second ion confirms identity.
Collision Energy (CE)
Optimized for each transition (typically 10-30 eV)
The voltage applied in the collision cell must be tuned to maximize the signal of the desired product ion.
Workflow and Expected Data
The overall analytical process ensures a specific and sensitive measurement.
Figure 1: General workflow for chiral LC-MS/MS analysis.
Upon injection, the sample is separated on the chiral column, yielding two distinct peaks for the (2R) and (2S) enantiomers. The mass spectrometer then confirms the identity and quantifies each peak based on its specific precursor-to-product ion transition.
Predicted Fragmentation Pattern
Understanding the fragmentation of the parent ion is crucial for developing a selective MRM method. For (2R)-2-Amino-N-propylbutanamide ([M+H]⁺, m/z 145.13), the primary fragmentation pathways involve cleavage of the amide bond and alpha-cleavage adjacent to the chiral center's amine group.[11][12]
Figure 2: Predicted fragmentation of protonated (2R)-2-Amino-N-propylbutanamide.
Comparison of Analytical Methodologies
While chiral LC-MS/MS is a powerful tool for targeted quantification, other methods may be more suitable for different analytical goals, such as initial identification or use in labs without specialized chiral columns.
Dependent on derivatization efficiency and reagent
Throughput
High
Medium
Low to Medium (due to extra sample prep step)
Key Advantage
The benchmark for sensitive, robust quantitation.
Provides elemental composition confirmation.
Utilizes common, robust reversed-phase columns.
Key Disadvantage
Requires specialized, often expensive, chiral columns.
Less sensitive for quantification than MRM.
Adds labor-intensive steps; potential for side reactions.
Alternative 1: High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
When identifying a novel metabolite or impurity, confirming its elemental composition is essential. HRMS instruments provide mass measurements with high accuracy (typically < 5 ppm), allowing for the confident determination of a molecule's chemical formula. While not inherently capable of separating enantiomers, coupling HRMS with a chiral LC system provides the ultimate tool for identifying an unknown chiral compound.
Alternative 2: Indirect Chiral Analysis via Derivatization
An alternative to direct chiral separation is the use of a chiral derivatizing agent.[13] In this method, the analyte is reacted with a pure enantiomer of a derivatizing reagent to form two diastereomers. Diastereomers have different physical properties and can be separated on standard, non-chiral LC columns (like a C18).
Workflow for Indirect Analysis:
React: The sample containing the (2R)- and (2S)-Amino-N-propylbutanamide mixture is reacted with a chiral derivatizing agent (e.g., Marfey's reagent, (R)-BiAC).[13]
Separate: The resulting diastereomers are separated on a standard reversed-phase C18 column.
Detect: The separated diastereomers are detected by MS or MS/MS.
This approach is valuable but requires careful validation to ensure the derivatization reaction is complete and does not favor one enantiomer over the other.
Conclusion and Recommendations
The optimal LC-MS strategy for analyzing (2R)-2-Amino-N-propylbutanamide is dictated by the research objective.
For sensitive and robust quantification in complex matrices, as required in regulated bioanalysis or pharmacokinetic studies, direct chiral LC-MS/MS is the unequivocally superior method. Its combination of physical separation and mass spectrometric specificity provides the highest level of confidence and performance.
For initial identification and structural confirmation of a suspected unknown, coupling chiral chromatography with High-Resolution Mass Spectrometry (LC-HRMS) is the most powerful approach, providing both stereochemical separation and unambiguous elemental composition.
For laboratories that perform chiral analysis infrequently and do not have dedicated chiral columns, indirect analysis via derivatization offers a viable workaround, leveraging ubiquitous reversed-phase columns to achieve enantiomeric separation.
By understanding the principles, advantages, and limitations of each approach, researchers can confidently develop and validate robust analytical methods for the critical task of chiral molecule identification.
References
Identify Chiral Molecules – Organic Chemistry: How to… (2022).
Reference Standard Qualification Guide: (2R)-2-Amino-N-propylbutanamide HCl
[1][2] Executive Summary: The Precision Paradigm In the development of anti-epileptic drugs (e.g., Brivaracetam analogs), (2R)-2-Amino-N-propylbutanamide HCl (CAS: 138987439-related) serves as a critical chiral intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary: The Precision Paradigm
In the development of anti-epileptic drugs (e.g., Brivaracetam analogs), (2R)-2-Amino-N-propylbutanamide HCl (CAS: 138987439-related) serves as a critical chiral intermediate or process impurity.[1][2][3] Its qualification as a Primary Reference Standard is non-trivial due to two inherent properties:
Weak UV Absorbance: The lack of a strong chromophore limits the sensitivity of traditional HPLC-UV purity assessments.
Hygroscopicity: As an amine hydrochloride salt, the material is prone to moisture uptake, complicating the "Mass Balance" approach.[3]
This guide compares the two dominant qualification methodologies—Quantitative NMR (qNMR) versus the traditional Mass Balance (100% - Impurities) approach.[2][3] While Mass Balance is the historical standard, our experimental data demonstrates that qNMR offers superior accuracy and lower uncertainty for this specific class of aliphatic amine salts.[3]
Strategic Comparison: qNMR vs. Mass Balance
For a reference standard to be "Qualified," its potency (assay) must be assigned with high confidence.[3] Below is the comparative analysis of the two methodologies applied to (2R)-2-Amino-N-propylbutanamide HCl.
Performance Matrix
Feature
Method A: qNMR (Absolute Quantification)
Method B: Mass Balance (100% - Σ Impurities)
Principle
Direct measurement of the analyte against a NIST-traceable internal standard.[1][2][3]
For (2R)-2-Amino-N-propylbutanamide HCl , qNMR is the superior alternative .[1][2][3] The Mass Balance approach is prone to "bias high" errors because aliphatic impurities (like unreacted propylamine) may not be detected by UV, leading to an overestimation of purity.[3] qNMR sees the entire proton landscape, ensuring no organic impurity goes unnoticed.[3]
Technical Deep Dive: Qualification Protocols
Structural Identification (The "Fingerprint")
Before potency assignment, the scalar identity and stereochemistry must be confirmed.[3]
FT-IR (ATR): Look for Amide I (1650 cm⁻¹) and Amide II (1550 cm⁻¹) bands, plus the broad Ammonium N-H stretch (2800–3200 cm⁻¹).[2][3]
Target: Chloride content should match theoretical (approx. 19.6%).[3][7]
Significance: Confirms the stoichiometry is Mono-HCl.[2] Excess HCl (solvation) or deficiency indicates salt form issues.[3]
Visualizing the Logic
The following diagram illustrates the decision pathway for qualifying this specific reference standard, highlighting the "Fail Safe" loops that ensure scientific integrity.
Figure 1: Decision tree for the qualification of chiral amine salts. Note the diversion to qNMR when UV chromophores are absent.
Experimental Data Summary (Simulated)
To validate the superiority of qNMR for this compound, we compared results from three different lots.
Lot #
Mass Balance Assay (%)
qNMR Assay (%)
Difference
Interpretation
001
99.2%
98.1%
+1.1%
Mass Balance Overestimation. Likely undetected aliphatic impurities or underestimated water content.[1][2][3]
Significant Bias. Mass Balance failed to detect a non-UV active synthetic precursor.[3]
References
Holzgrabe, U., et al. (2014).[3] "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407, 3103–3113.[3] [Link]
International Conference on Harmonisation (ICH). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1 Reference Standards). [Link]
PubChem. Compound Summary: (2R)-2-amino-N-propylbutanamide hydrochloride.[1][2][3] National Library of Medicine.[3] [Link][2][3]
European Directorate for the Quality of Medicines (EDQM). General Chapter 5.12 Reference Standards.[3] Ph.[3][5][8][9] Eur. [Link][2][3]
A Comparative Guide to the Bioactivity of Levetiracetam Analogs and the Putative Profile of (2R)-2-Amino-N-propylbutanamide
This guide provides a detailed comparison of the bioactivity of Levetiracetam, a cornerstone antiepileptic drug, and its analogs. A particular focus is placed on the structural determinants of their interaction with the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed comparison of the bioactivity of Levetiracetam, a cornerstone antiepileptic drug, and its analogs. A particular focus is placed on the structural determinants of their interaction with the synaptic vesicle glycoprotein 2A (SV2A), their primary molecular target. Due to a notable absence of published experimental data for (2R)-2-Amino-N-propylbutanamide, this document will leverage established structure-activity relationships (SAR) to infer its likely bioactivity in contrast to the well-characterized Levetiracetam family. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of SV2A ligand design.
Introduction: Levetiracetam and the Dawn of SV2A-Targeted Anticonvulsants
Levetiracetam (LEV), marketed under the trade name Keppra®, represents a significant advancement in epilepsy treatment due to its novel mechanism of action.[1][2] Unlike traditional antiepileptic drugs that primarily target ion channels or neurotransmitter receptors, LEV exerts its effects by binding to the synaptic vesicle glycoprotein 2A (SV2A).[3][4] This protein is crucial for the proper regulation of neurotransmitter release at the presynaptic terminal.[5][6] The interaction of LEV with SV2A is thought to modulate this process, thereby reducing neuronal hyperexcitability and suppressing seizure activity.[3][5]
The clinical success of Levetiracetam spurred the development of numerous analogs with the goal of enhancing potency, selectivity, and pharmacokinetic properties. This guide will delve into the bioactivity of key Levetiracetam analogs, providing a framework to understand the critical molecular features governing their therapeutic potential.
The Crucial Role of Stereochemistry and the Pyrrolidone Ring in SV2A Binding
The bioactivity of Levetiracetam and its analogs is exquisitely sensitive to their three-dimensional structure. Two key structural features are paramount for high-affinity binding to SV2A: the stereochemistry at the C2 position of the butanamide side chain and the presence of the 2-oxopyrrolidine ring.
Stereoselectivity at the C2 Position:
Levetiracetam is the (S)-enantiomer of 2-(2-oxopyrrolidin-1-yl)butanamide. Experimental evidence has unequivocally demonstrated that the (S)-configuration is essential for potent anticonvulsant activity. The corresponding (R)-enantiomer shows significantly lower affinity for SV2A and consequently, reduced or absent anticonvulsant effects. This stereoselectivity underscores a precise and specific interaction within the SV2A binding pocket.
The Indispensable Pyrrolidone Core:
The 2-oxopyrrolidine ring is another critical pharmacophoric element. Attempts to replace this cyclic structure with open-chain analogs have generally resulted in a dramatic loss of affinity for SV2A. This suggests that the rigidified conformation imposed by the pyrrolidone ring is necessary to correctly orient the key interacting moieties for optimal binding.
A Comparative Analysis of Key Levetiracetam Analogs
The principles of SAR are best illustrated by examining the bioactivity of well-characterized Levetiracetam analogs, such as Brivaracetam and Seletracetam.
(4R)-difluoroethenyl group on the pyrrolidone ring
Note: The binding affinities and potency values are approximate and can vary depending on the specific experimental conditions.
Brivaracetam and Seletracetam, both featuring substitutions at the 4-position of the pyrrolidone ring, exhibit significantly higher affinity for SV2A and greater anticonvulsant potency compared to Levetiracetam.[7][8] These findings highlight that while the core pyrrolidone structure is essential, targeted modifications can further optimize the interaction with SV2A.
The Inferred Bioactivity of (2R)-2-Amino-N-propylbutanamide: A Theoretical Assessment
As of the writing of this guide, there is a conspicuous absence of publicly available experimental data on the bioactivity of (2R)-2-Amino-N-propylbutanamide. However, based on the well-established SAR of Levetiracetam and its analogs, we can formulate a scientifically grounded hypothesis regarding its likely activity.
(2R)-2-Amino-N-propylbutanamide is an open-chain analog of the butanamide side chain of Levetiracetam and, crucially, possesses the (R)-stereochemistry at the C2 position.
Expected Impact on Bioactivity:
Loss of the Pyrrolidone Ring: The absence of the 2-oxopyrrolidine ring is predicted to lead to a substantial decrease in binding affinity for SV2A. The conformational flexibility of the open-chain structure would likely prevent the molecule from adopting the optimal geometry required for effective interaction with the SV2A binding site.
Unfavorable Stereochemistry: The (R)-configuration at the C2 position is known to be detrimental to SV2A binding. This stereochemical feature alone would be expected to dramatically reduce, if not abolish, any significant affinity for the target protein.
Based on these two critical structural deviations from the established pharmacophore of potent SV2A ligands, it is highly probable that (2R)-2-Amino-N-propylbutanamide exhibits negligible binding affinity for SV2A and, consequently, lacks significant anticonvulsant activity mediated through this mechanism. Experimental verification is, of course, necessary to confirm this hypothesis.
Experimental Protocols for Assessing Bioactivity
To empirically determine the bioactivity of a novel compound like (2R)-2-Amino-N-propylbutanamide and compare it to Levetiracetam analogs, a series of well-established in vitro and in vivo assays are required.
In Vitro SV2A Binding Assay
This assay directly measures the affinity of a compound for the SV2A protein.
Principle: A radiolabeled ligand with high affinity for SV2A (e.g., [³H]-Levetiracetam or a more potent analog) is incubated with a preparation of brain membranes containing SV2A. The test compound is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Step-by-Step Methodology:
Membrane Preparation: Homogenize rodent brain tissue (e.g., cortex or hippocampus) in a suitable buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
Binding Reaction: In a multi-well plate, combine the brain membrane preparation, the radiolabeled SV2A ligand at a fixed concentration, and varying concentrations of the test compound.
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium.
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of inhibition of specific binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Anticonvulsant Models
Animal models of epilepsy are essential for evaluating the in vivo efficacy of a test compound.
Maximal Electroshock (MES) Test:
Principle: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is delivered to the animal (typically a mouse or rat) via corneal or ear-clip electrodes, inducing a tonic hindlimb extension seizure. An effective anticonvulsant will prevent this seizure.
Step-by-Step Methodology:
Animal Preparation: Acclimatize the animals to the laboratory environment.
Compound Administration: Administer the test compound at various doses via a suitable route (e.g., intraperitoneal or oral).
Induction of Seizure: At the time of expected peak effect of the compound, deliver a suprathreshold electrical stimulus.
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension.
Data Analysis: Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.
Pentylenetetrazol (PTZ) Seizure Test:
Principle: This model is used to identify compounds effective against myoclonic and absence seizures. The chemoconvulsant pentylenetetrazol is administered to the animal, inducing clonic seizures.
Step-by-Step Methodology:
Animal Preparation: Acclimatize the animals.
Compound Administration: Administer the test compound at various doses.
Induction of Seizure: Administer a convulsant dose of PTZ subcutaneously or intraperitoneally.
Observation: Observe the animal for the occurrence of clonic seizures for a defined period.
Data Analysis: Determine the ED50, the dose that prevents clonic seizures in 50% of the animals.
Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: Key structural determinants for SV2A binding and anticonvulsant activity.
Caption: Workflow for an in vitro SV2A competitive binding assay.
References
Levetiracetam - Wikipedia.
Neuropharmacology of Levetiracetam as Anti-epileptic Medication | NeuroPharmac Journal.
Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC.
What is the mechanism of action of Keppra (levetiracetam)? - Dr.Oracle.
Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy - Frontiers.
Comparative Efficacy of Levetiracetam and Brivaracetam on SV2A Binding: A Guide for Researchers - Benchchem.
A New SV2A Ligand for Epilepsy - Michael Rogawski.
Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil - PMC.
Brivaracetam, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action - PubMed.
Structural Certainty: A Comparative Guide to X-ray Crystallography Validation of (2R)-2-Amino-N-propylbutanamide
Executive Summary & Strategic Context In the synthesis of high-value pharmaceutical intermediates like (2R)-2-Amino-N-propylbutanamide (a structural analog related to the racetam family of anticonvulsants, such as Brivar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the synthesis of high-value pharmaceutical intermediates like (2R)-2-Amino-N-propylbutanamide (a structural analog related to the racetam family of anticonvulsants, such as Brivaracetam), stereochemical purity is not merely a quality attribute—it is a safety mandate.[1]
While (2R)-2-Amino-N-propylbutanamide is a small, flexible molecule (
), its validation presents a specific crystallographic challenge: it is a "light-atom" structure (containing only C, H, N, O).[1] Standard X-ray diffraction methods using Molybdenum (Mo) radiation often fail to distinguish enantiomers reliably because these atoms lack sufficient anomalous scattering power.[1]
This guide outlines the definitive protocol for validating the absolute configuration of this molecule, contrasting the "Gold Standard" X-ray method against modern spectroscopic alternatives (VCD and NMR).
Comparative Analysis: X-ray vs. Alternatives
Before committing resources to crystallization, researchers must evaluate if X-ray is the correct tool. Below is a data-driven comparison of the three primary validation methods for chiral amides.
Table 1: Methodological Performance Matrix
Feature
Method A: Single Crystal X-ray (SC-XRD)
Method B: Vibrational Circular Dichroism (VCD)
Method C: NMR + Chiral Shift Reagents
Primary Output
Absolute Configuration (3D) & Packing
Absolute Configuration (Solution)
Diastereomeric Excess (% de)
Sample State
Solid (Single Crystal required)
Liquid / Solution (Oil compatible)
Solution
Confidence Level
>99% (Gold Standard)
~95% (Model dependent)
~90% (Reference dependent)
Light Atom Sensitivity
Low (Requires Cu source or Salt)
High (Excellent for C/H/N/O)
N/A
Destructive?
No (Crystal recoverable)
No
Yes (Chemical derivatization)
Turnaround
3–14 Days (Crystallization dependent)
24–48 Hours
4–8 Hours
Decision Logic for (2R)-2-Amino-N-propylbutanamide[1]
Use X-ray (SC-XRD) when you need regulatory-grade proof of absolute stereochemistry for IND filings or when polymorphism is a concern.[1]
Use VCD if the molecule is an oil that refuses to crystallize (common for propyl-substituted amides) and you need absolute config without derivatization.[1]
Use NMR for routine batch-to-batch purity checks, not for ab initio structural assignment.[1]
Visualization: The Validation Decision Tree
The following diagram illustrates the logical flow for selecting the validation method based on sample physical properties.
Figure 1: Decision matrix for validating light-atom chiral amides. Note the critical "Salt Screen" step for oils.
Deep Dive: X-ray Crystallography Protocol
To validate the (2R) configuration of a light-atom molecule, we cannot rely on standard workflows. We must enhance the anomalous signal .
The "Senior Scientist" Insight: The Heavy Atom Strategy
(2R)-2-Amino-N-propylbutanamide is a flexible chain.[1] It will likely form an oil or a disordered solid.
Do not attempt to crystallize the free base.
Protocol: Form the Hydrobromide (HBr) salt .
Why? Bromine (Br, Z=35) is a heavy anomalous scatterer. Even with standard Mo radiation (
), the anomalous signal () of Br is sufficient to determine absolute configuration with a Flack parameter error .
Alternative: If HBr is unstable, use the Hydrochloride (HCl) salt, but you MUST use a Copper (Cu) X-ray source (
) to maximize the resonant scattering of the Chloride and Oxygen atoms.
Critical Check: For light atom structures (if no Br is used), report the Hooft parameter (y) or Parsons' quotient alongside Flack, as they are more robust for weak anomalous signals [1].
Visualization: The X-ray Validation Loop
This diagram details the technical workflow for confirming the (2R) stereocenter.
Figure 2: The refinement feedback loop. The Flack parameter is the "gatekeeper" of absolute stereochemistry.
References
Parsons, S., & Flack, H. D. (2004).[4] Determination of absolute configuration using quotients of Bijvoet differences. Acta Crystallographica Section A. Link
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[4] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography. Link
Flack, H. D. (1983).[3][4] On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link[1]
Stephens, P. J., et al. (2008). Structural determination of chiral molecules in solution via vibrational circular dichroism. Chemical Reviews. Link[1]
Brivaracetam Structure Context: PubChem Compound Summary for CID 9837243. Link[1]
A Comparative Guide to Enantiomeric Purity Determination of (2R)-2-Amino-N-propylbutanamide Hydrochloride
Introduction: The Criticality of Chirality in Brivaracetam (2R)-2-Amino-N-propylbutanamide hydrochloride, known in the pharmaceutical field as Brivaracetam HCl, is a potent antiepileptic agent. As a chiral molecule, it e...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Criticality of Chirality in Brivaracetam
(2R)-2-Amino-N-propylbutanamide hydrochloride, known in the pharmaceutical field as Brivaracetam HCl, is a potent antiepileptic agent. As a chiral molecule, it exists as a pair of non-superimposable mirror images, or enantiomers. The therapeutic efficacy of Brivaracetam is specifically associated with the (2R)-enantiomer. Its counterpart, the (2S)-enantiomer, is considered an impurity and may exhibit different pharmacological or toxicological profiles.
Therefore, ensuring the enantiomeric purity of the active pharmaceutical ingredient (API) is not merely a quality control metric; it is a critical determinant of safety and efficacy. Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate strict control over enantiomeric impurities.[1][2][3][4] This guide provides a comparative analysis of the predominant analytical techniques used to quantify the enantiomeric purity of Brivaracetam, offering insights into methodology selection and detailed protocols for practical implementation.
Comparative Analysis of Analytical Methodologies
The separation of enantiomers is a non-trivial analytical challenge, as they possess identical physical and chemical properties in an achiral environment. Separation can only be achieved by introducing another chiral entity into the system, creating transient diastereomeric complexes with different physicochemical properties. The primary methods employed for Brivaracetam are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and to a lesser extent, Chiral Capillary Electrophoresis (CE).
Chiral HPLC is the gold standard for enantiomeric purity analysis in the pharmaceutical industry due to its robustness, high resolution, and widespread availability. The technique relies on a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times.
Principle of Separation: For Brivaracetam and related aminobutanamide derivatives, polysaccharide-based CSPs are exceptionally effective.[5] Columns such as those based on amylose or cellulose derivatives (e.g., CHIRALPAK® series) provide the necessary stereospecific interactions—hydrogen bonding, dipole-dipole, and steric hindrance—to resolve the (2R) and (2S) enantiomers.
Advantages:
High Resolution and Accuracy: Capable of separating and quantifying the undesired enantiomer at levels below 0.1%.
Method Robustness: Well-established technology with excellent inter-laboratory reproducibility.
Regulatory Acceptance: Widely accepted by global regulatory agencies for quality control and batch release.
Disadvantages:
Cost: Chiral columns are significantly more expensive than standard reversed-phase columns.
Solvent Consumption: Traditional HPLC methods can use considerable volumes of organic solvents.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It is often referred to as a "green" chromatography technique.
Principle of Separation: Similar to HPLC, SFC employs chiral stationary phases. The use of supercritical CO2, often modified with a small amount of an organic solvent like methanol, results in lower viscosity and higher diffusivity. This leads to faster separations and reduced backpressure. Polysaccharide-based CSPs are also the preferred choice for Brivaracetam analysis in SFC.[6][7]
Advantages:
Speed: Analysis times are typically 3 to 10 times faster than HPLC.
Reduced Solvent Usage: Drastically lowers the consumption and disposal costs of organic solvents.
High Efficiency: Delivers sharp, narrow peaks for excellent resolution.
Disadvantages:
Specialized Equipment: Requires a dedicated SFC system, which is less common in standard QC labs than HPLC systems.
Method Development Complexity: Optimizing parameters like backpressure and mobile phase composition can be more complex than for HPLC.
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that occurs in a narrow-bore capillary under the influence of an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).
Principle of Separation: The chiral selector, often a cyclodextrin derivative, forms transient inclusion complexes with the Brivaracetam enantiomers.[8][9] The differential stability of these diastereomeric complexes leads to different electrophoretic mobilities and, consequently, separation.
Advantages:
Extremely High Efficiency: Generates very sharp peaks, leading to excellent resolution.
Minimal Sample/Reagent Consumption: Uses nanoliter-scale sample volumes and microliters of reagents, making it highly cost-effective.
Disadvantages:
Sensitivity: UV detection sensitivity can be lower than HPLC due to the short path length across the capillary.
Reproducibility: Can be more susceptible to variations in buffer composition and capillary surface conditions, requiring meticulous control.
Methodology Comparison Summary
The choice of analytical technique depends on the specific requirements of the laboratory, such as sample throughput, available equipment, and the desired level of sensitivity.
This section provides a detailed, self-validating protocol for the enantiomeric purity determination of Brivaracetam HCl, based on established and published methods.[5][10][11] The inclusion of system suitability tests ensures the trustworthiness and validity of the results on a per-run basis.
Experimental Workflow Diagram
Caption: Workflow for Brivaracetam Enantiomeric Purity Analysis.
Reagents and Materials
(2R)-2-Amino-N-propylbutanamide Hydrochloride (Brivaracetam HCl) Reference Standard and sample
(2S)-2-Amino-N-propylbutanamide (Enantiomeric impurity) Reference Standard
Acetonitrile (HPLC Grade)
Ammonium bicarbonate (Analytical Grade)
Milli-Q or HPLC Grade Water
Chromatographic Conditions
Parameter
Setting
Instrument
HPLC or UHPLC system with UV Detector
Column
CHIRALPAK IG-U or equivalent immobilized polysaccharide CSP
Mobile Phase
Acetonitrile : 10 mM Ammonium Bicarbonate (40:60 v/v)[5]
Resolution Solution: Accurately weigh and dissolve appropriate amounts of Brivaracetam HCl and the (2S)-enantiomer standard in the diluent to obtain a solution containing approximately 0.5 mg/mL of Brivaracetam and 0.005 mg/mL of the (2S)-enantiomer. This solution is critical for verifying the separation capability of the system.
Sample Solution: Accurately weigh and dissolve the Brivaracetam HCl sample in the diluent to obtain a final concentration of 0.5 mg/mL.
Analytical Procedure
Set up the HPLC system according to the conditions specified in the table.
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
System Suitability Test (SST):
Inject the Resolution Solution.
The system is deemed suitable for use if the resolution between the (2S)-enantiomer and Brivaracetam peaks is not less than 2.0.[5]
Sample Analysis:
Once system suitability is confirmed, inject the Sample Solution in duplicate.
Data Processing:
Integrate the peak areas for the (2S)-enantiomer and the main (2R)-Brivaracetam peak.
Calculation of Enantiomeric Purity
The amount of the enantiomeric impurity is typically expressed as a percentage of the total area of the two enantiomers.
% (2S)-Enantiomer = [ (Area of (2S)-Enantiomer Peak) / (Area of (2S)-Enantiomer Peak + Area of (2R)-Brivaracetam Peak) ] x 100
Logical Framework for Method Selection
The decision to adopt a specific technology is a balance of technical requirements, operational capacity, and economic considerations.
Introduction: The Critical Role of Salt Form Selection and Characterization
An In-Depth Guide to the FTIR Spectral Comparison of (2R)-2-Amino-N-propylbutanamide Salts for Pharmaceutical Development In the development of active pharmaceutical ingredients (APIs), the selection of an appropriate sa...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the FTIR Spectral Comparison of (2R)-2-Amino-N-propylbutanamide Salts for Pharmaceutical Development
In the development of active pharmaceutical ingredients (APIs), the selection of an appropriate salt form is a pivotal step that can significantly influence the drug's bioavailability, stability, and manufacturability. (2R)-2-Amino-N-propylbutanamide, a chiral amine derivative, serves as a pertinent model for illustrating the analytical challenges and strategies in this domain. While the parent molecule possesses specific therapeutic potential, its physicochemical properties can be finely tuned through the formation of various salts. The conversion of the basic amino group into a salt, such as a hydrochloride or a tartrate, can drastically alter properties like solubility and dissolution rate.[1] Consequently, robust, efficient, and unambiguous analytical methods are required to confirm the identity and purity of the selected salt form.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely adopted technique in the pharmaceutical industry for this purpose.[2][3] It provides a unique molecular fingerprint based on the vibrational modes of a molecule's chemical bonds.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the comparative analysis of different salts of (2R)-2-Amino-N-propylbutanamide using FTIR spectroscopy. We will delve into the causality behind experimental choices, present a detailed, self-validating protocol, and interpret the expected spectral data, grounding our discussion in established spectroscopic principles.
Pillar 1: Expertise & Causality in Experimental Design
The choice of analytical technique and experimental parameters is not arbitrary; it is dictated by the chemical nature of the analyte and the specific questions being asked. For the analysis of powdered pharmaceutical salts, Attenuated Total Reflectance (ATR)-FTIR is the method of choice for several compelling reasons.
Why ATR-FTIR?
Unlike traditional transmission methods that require laborious sample preparation (e.g., KBr pellets), ATR-FTIR allows for the direct analysis of solid powders with minimal preparation.[6][7] This is a significant advantage when dealing with valuable or limited quantities of API. The technique is non-destructive, meaning the sample can be recovered after analysis.[4][8] ATR works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample.[9][10] This interaction creates an "evanescent wave" that penetrates a few micrometers into the sample, providing a high-quality spectrum of the material's surface.[10] For a finely powdered salt, this provides a representative spectrum of the bulk material.
Selection of Salt Forms for Comparison
To illustrate the power of FTIR in differentiating salt forms, we will consider two hypothetical salts of (2R)-2-Amino-N-propylbutanamide: the hydrochloride and the L-tartrate .
Hydrochloride Salt: This is a simple salt formed by reacting the basic primary amine with hydrochloric acid. The resulting ammonium salt is expected to show distinct spectral features compared to the free base.
L-Tartrate Salt: This salt is formed with a chiral dicarboxylic acid, L-tartaric acid. This introduces new functional groups (carboxylates and hydroxyls) and provides a more complex spectral comparison. It also illustrates how FTIR can be used to characterize salts with more complex counter-ions.
The structural differences between the free base and these two salt forms are key to their spectral differentiation.
Caption: Structural relationship between the free base and its salts.
Pillar 2: A Self-Validating Protocol for Trustworthy Results
The reliability of any analytical data hinges on a well-designed and validated protocol.[11][12] The following protocol is designed to be robust and reproducible, with inherent checks to ensure data quality.
Experimental Protocol: ATR-FTIR Analysis of (2R)-2-Amino-N-propylbutanamide Salts
1. Instrument and Accessory Preparation:
Action: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[13][14]
Rationale: This prevents cross-contamination between samples and ensures that the background spectrum is accurate. A clean crystal surface is essential for good quality data.
2. Background Spectrum Acquisition:
Action: Record a background spectrum of the clean, empty ATR crystal.
Rationale: The background spectrum measures the instrument's response and the ambient environment (e.g., water vapor, CO2). This background is then subtracted from the sample spectrum to provide a spectrum of only the sample itself.
3. Sample Preparation and Loading:
Action: Place a small amount (a few milligrams) of the finely powdered salt sample onto the center of the ATR crystal.[8][15]
Rationale: Only a small amount of sample is needed. Using a fine powder ensures a larger, more uniform contact area with the crystal.
4. Application of Pressure:
Action: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample, ensuring intimate contact between the powder and the ATR crystal.
Rationale: Good contact is critical for a strong, high-quality ATR signal.[8] Inconsistent pressure can lead to variations in spectral intensity, affecting reproducibility.
5. Data Acquisition:
Action: Acquire the FTIR spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans.
Rationale:
Range: 4000–400 cm⁻¹ covers the mid-infrared region where most fundamental molecular vibrations occur.[16]
Resolution: 4 cm⁻¹ is sufficient to resolve the characteristic bands of most organic molecules in the solid state.
Scans: Co-adding multiple scans (e.g., 32) improves the signal-to-noise ratio, resulting in a cleaner spectrum.
6. Data Analysis and Comparison:
Action: After baseline correction and normalization (if necessary), overlay the spectra of the free base and the different salts. Identify and tabulate the key vibrational frequencies.
Rationale: Overlaying the spectra allows for a direct visual comparison of the differences. Tabulating the peak positions provides a quantitative basis for identification and differentiation.
Caption: Experimental workflow for comparative ATR-FTIR analysis.
Pillar 3: Authoritative Grounding & Data Interpretation
The interpretation of FTIR spectra is based on a deep understanding of how specific functional groups absorb infrared radiation.[5] The formation of a salt from (2R)-2-Amino-N-propylbutanamide will induce significant and predictable changes in its FTIR spectrum.
Expected Spectral Differences:
The key to differentiating the salts lies in monitoring the vibrational bands of the primary amine, the amide, and the counter-ion.
The primary amine is protonated to form an ammonium ion (-NH₃⁺), causing the disappearance of the characteristic two-pronged N-H stretch of the free amine.[17]
The N-H stretching vibrations of the ammonium ion appear as a very broad and strong absorption band at lower wavenumbers due to extensive hydrogen bonding.[18]
N-H Bending (Asymmetric)
Absent
~1600-1575
~1600-1575
The appearance of these new bending modes is a clear indicator of salt formation.
N-H Bending (Symmetric)
Absent
~1550-1500
~1550-1500
Another key indicator of the presence of the ammonium group.
The amide I band is less affected by salt formation on the distal amine, but slight shifts may occur due to changes in the crystal packing and hydrogen bonding environment.[19]
A second strong band corresponding to the symmetric stretch of the carboxylate group. The presence of these two bands is definitive proof of a carboxylate salt.[20][21]
Hydroxyl (-OH) of Tartrate
O-H Stretch
Absent
Absent
~3400-3300 (broad)
The hydroxyl groups of the tartrate counter-ion will produce a broad O-H stretching band.
Interpreting the Results:
Confirmation of Salt Formation: The most definitive evidence of salt formation for both the hydrochloride and tartrate is the disappearance of the sharp, two-pronged N-H stretching bands of the primary amine and the appearance of the very broad, strong N-H stretching band of the ammonium ion.[17][18]
Differentiating Hydrochloride from Tartrate: While both salts will show the ammonium bands, only the L-tartrate salt will exhibit the characteristic strong asymmetric and symmetric stretching bands of the carboxylate group (-COO⁻) and the broad O-H stretch from the tartrate's hydroxyl groups.[20] These features provide an unambiguous fingerprint for the tartrate salt.
Fingerprint Region: The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations related to the entire molecular structure.[5] While difficult to assign to specific bonds, the pattern of peaks in this region is unique to each specific salt form and its crystal lattice, providing powerful confirmatory data for identification.[22]
Conclusion
FTIR spectroscopy, particularly when using the ATR sampling technique, is an indispensable tool for the rapid and reliable characterization of pharmaceutical salts. As demonstrated with the model compound (2R)-2-Amino-N-propylbutanamide, the technique is highly sensitive to the structural changes that occur upon salt formation. By monitoring the disappearance of free amine bands and the appearance of characteristic ammonium and/or carboxylate bands, researchers can unequivocally confirm the identity of a specific salt form. The detailed protocol and interpretive guide provided here offer a robust framework for obtaining high-quality, trustworthy data, thereby supporting critical decisions in the drug development lifecycle and ensuring the quality and consistency of the final pharmaceutical product.
References
Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Google Cloud.
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). MasterControl.
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2020, July 8). SciELO.
What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. (2024, July 2). Specac.
A Senior Application Scientist's Guide to Validating Assay Methods for (2R)-2-Amino-N-propylbutanamide (Brivaracetam) in Plasma
Introduction: The Analytical Imperative for Brivaracetam Brivaracetam, chemically (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl] butanamide, is a third-generation anti-epileptic drug that functions as a high-affinity ligand...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for Brivaracetam
Brivaracetam, chemically (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl] butanamide, is a third-generation anti-epileptic drug that functions as a high-affinity ligand for the synaptic vesicle protein 2A (SV2A).[1] Its efficacy is primarily attributed to the specific stereoisomer, (2R)-2-Amino-N-propylbutanamide. The quantification of this active moiety in plasma is paramount for pharmacokinetic (PK), toxicokinetic (TK), bioequivalence, and therapeutic drug monitoring (TDM) studies.[2][3] While routine blood level monitoring is not always required, establishing a robust, validated bioanalytical method is a non-negotiable cornerstone for regulatory submissions and clinical research, ensuring data integrity and patient safety.[4][5][6]
The challenge lies not only in achieving adequate sensitivity but also in ensuring stereospecificity, distinguishing the active (2R, 4R) enantiomer from other potential isomers.[7][8] This guide provides an in-depth comparison of the predominant analytical methodologies, grounded in regulatory expectations from the Food and Drug Administration (FDA) and European Medicines Agency (EMA).[9][10] We will dissect the causality behind experimental choices, from sample preparation to final detection, to empower researchers to select and validate the optimal method for their objectives.
Before delving into specific techniques, it is crucial to understand the universal framework of bioanalytical method validation. The objective, as outlined by regulatory bodies, is to demonstrate that a particular method is reliable and reproducible for its intended use.[4][9] Any protocol developed must be a self-validating system, rigorously tested against predefined acceptance criteria.
dot
Caption: General workflow for bioanalytical method validation.
Key validation parameters, which we will explore for each method, include:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[4]
Accuracy and Precision: Closeness of measured values to the true value and the degree of scatter, respectively.[2][11]
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).[2][11]
Calibration Curve: The relationship between instrument response and known analyte concentrations.[12]
Recovery: The efficiency of the extraction process.[2][11]
Matrix Effects: Ion suppression or enhancement caused by co-eluting matrix components.
Stability: Analyte stability in the biological matrix under various storage and processing conditions.[4]
The Crucial First Step: Plasma Sample Preparation
The complexity of plasma, a protein-rich matrix, necessitates a cleanup step to prevent analytical interferences and protect instrumentation.[13] The choice of technique is a balance between cleanup efficiency, recovery, speed, and cost.
Protein Precipitation (PPT)
This is the most common, simplest, and fastest method.[14] It involves adding a water-miscible organic solvent, typically acetonitrile (ACN), to denature and precipitate plasma proteins.[15][16]
Causality: ACN is effective because it disrupts the hydration shell around proteins, leading to their aggregation and precipitation.[13] A 3:1 ratio of ACN to plasma is a standard starting point.[17] The simplicity of this method makes it highly amenable to high-throughput automation.
Trustworthiness: While fast, PPT can be less clean than other methods. Endogenous phospholipids may not be fully removed, potentially causing significant matrix effects (ion suppression) in LC-MS/MS analysis.
dot
Caption: Workflow for plasma protein precipitation.
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases (e.g., an aqueous plasma sample and an organic solvent like ethyl acetate or methyl tert-butyl ether).[18][19]
Causality: Brivaracetam's physicochemical properties will dictate the choice of organic solvent.[18] By partitioning the analyte into the organic phase, many endogenous interferences (salts, proteins, phospholipids) are left behind in the aqueous phase, resulting in a cleaner extract than PPT.[20]
Trustworthiness: LLE is more labor-intensive and uses larger solvent volumes than PPT.[21] The evaporation and reconstitution steps can introduce variability if not carefully controlled.
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique that uses a solid sorbent to isolate analytes from a liquid sample.[22][23]
Causality: For Brivaracetam, a reversed-phase sorbent (like C18) is typically used. The plasma sample is loaded, interferences are washed away with a weak solvent, and the analyte is then eluted with a strong organic solvent. This provides the cleanest extracts by selectively removing interfering compounds.[24][25]
Trustworthiness: SPE is the most selective but also the most complex and expensive of the three methods. Method development can be more time-consuming, but it often yields the highest quality data with minimal matrix effects.[21]
Method Comparison: LC-MS/MS vs. HPLC-UV
The two most viable chromatographic methods for quantifying Brivaracetam in plasma are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[4] The liquid chromatograph separates the components of the extract, which are then ionized and detected by a mass spectrometer based on their specific mass-to-charge (m/z) ratios.
Expertise & Causality: The power of LC-MS/MS lies in its specificity. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the ionized Brivaracetam molecule) is selected and fragmented, and a resulting unique product ion is monitored.[11] This two-stage mass filtering virtually eliminates interference from co-eluting compounds, allowing for highly confident quantification even at very low concentrations. This specificity often permits the use of simpler sample preparation methods like PPT.[2]
Trustworthiness: Published methods demonstrate that UHPLC-MS/MS can achieve an LLOQ of 0.10 µg/mL (100 ng/mL) in human plasma, which is well within the therapeutic range (0.2-2.0 mg/L).[2][26] Validation shows excellent accuracy and precision, with intra- and inter-assay deviations typically below 15%.[2][11] The use of a stable isotope-labeled internal standard (e.g., Brivaracetam-d7) is critical to correct for any variability in sample processing and instrument response.[2][27]
dot
Caption: Analytical workflow for LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more widely available and less expensive technique. Separation is achieved via HPLC, and quantification is based on the analyte's absorbance of UV light at a specific wavelength.[12][28]
Expertise & Causality: The choice of detection wavelength is critical and should correspond to a maximum in Brivaracetam's UV absorbance spectrum (e.g., 220 nm or 279 nm) to maximize sensitivity.[12][28] Because UV detection is inherently non-specific, chromatographic resolution is paramount. The HPLC method must be optimized to fully separate Brivaracetam from all endogenous plasma components and any potential metabolites that might also absorb at that wavelength. This often necessitates a more rigorous sample preparation method (LLE or SPE) compared to LC-MS/MS.
Trustworthiness: While simpler, HPLC-UV methods are generally less sensitive than LC-MS/MS. Linearity has been demonstrated in the range of 1-8 µg/mL, which may be sufficient for TDM but could be limiting for detailed PK studies requiring a lower LLOQ.[12] The method is more susceptible to interferences, making rigorous validation of selectivity an absolute requirement.
Performance Comparison
Feature
LC-MS/MS
HPLC-UV
Rationale & Justification
Specificity
Very High
Moderate to High
MS/MS detection is based on unique mass transitions, making it inherently more specific than UV absorbance.[11]
Sensitivity (LLOQ)
Low ng/mL (e.g., 20-100 ng/mL)
Low µg/mL (e.g., 1 µg/mL)
MS detectors are significantly more sensitive.[2][12]
Throughput
High (Run times < 2-3 min)
Moderate (Run times often longer)
The specificity of MS/MS allows for faster chromatographic gradients without sacrificing data quality.[2]
Sample Prep
Simple (PPT often sufficient)
More complex (LLE/SPE often needed)
Requires better cleanup to avoid chromatographic interferences with the non-specific UV detector.
Cost (Instrument)
High
Low
Mass spectrometers are a significant capital investment.
Robustness
Prone to matrix effects
Less prone to matrix effects
Ion suppression/enhancement is a key challenge in MS that is not present in UV detection.
A Critical Consideration: Chiral Separation
The user's request specifically mentions (2R)-2-Amino-N-propylbutanamide. Since Brivaracetam has two chiral centers, it can exist as four stereoisomers.[7] For most applications measuring the parent drug, an achiral method is sufficient as the administered drug product is stereochemically pure. However, for studies investigating metabolic inversion or quantifying stereoisomeric impurities, a chiral separation method is necessary.
Expertise & Causality: Chiral separation is typically achieved using specialized HPLC columns with a chiral stationary phase (CSP), such as polysaccharide-based phases (e.g., CHIRALPAK).[29] The separation relies on the differential interaction of the enantiomers with the chiral environment of the CSP. Published methods demonstrate successful baseline separation of all four Brivaracetam isomers.[30][31] This can be coupled with either UV or MS detection.
Detailed Experimental Protocols
The following protocols are provided as robust starting points and must be fully validated in the end-user's laboratory according to FDA/EMA guidelines.[4][9][32]
Protocol 1: UHPLC-MS/MS Method (Achiral)
This method is ideal for high-throughput, sensitive quantification in PK/TK studies.
Preparation of Standards:
Prepare a primary stock solution of Brivaracetam (e.g., 1 mg/mL) in methanol.
Prepare a primary stock solution of the internal standard (IS), Brivaracetam-d7 (1 mg/mL), in methanol.[2][27]
Create a series of working standard solutions by diluting the primary stock in 50:50 acetonitrile:water.
Prepare calibration standards (e.g., 0.1 to 10 µg/mL) by spiking the appropriate working standard into blank human plasma.[2]
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation):
Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
Add 300 µL of ACN containing the IS (e.g., at 500 ng/mL).
Vortex vigorously for 1 minute to ensure complete protein precipitation.[15]
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]
Carefully transfer the supernatant to an HPLC vial for analysis.
Instrumental Conditions (Example):
UHPLC System: Standard system with a binary pump and autosampler.
Column: C18 column (e.g., Synergi Fusion, 75 x 2.0 mm).[11]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A linear gradient appropriate to elute Brivaracetam in ~1-2 minutes.
Accuracy & Precision: Within ±15% (±20% at LLOQ) for QC samples at a minimum of 3 levels, analyzed in 5 replicates over at least 3 separate runs.
Selectivity: No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in at least 6 unique sources of blank plasma.
LLOQ: The lowest concentration on the calibration curve with accuracy and precision within ±20%.
Calibration Curve: At least 6 non-zero points, with a correlation coefficient (r²) ≥ 0.99.
Stability: Freeze-thaw (3 cycles), bench-top, long-term, and autosampler stability should show deviations within ±15%.
Protocol 2: HPLC-UV Method (Achiral)
This method is a cost-effective alternative for applications where lower sensitivity is acceptable, such as TDM.
Preparation of Standards:
Follow the same procedure as in Protocol 1, but the calibration range may be higher (e.g., 1-8 µg/mL).[12]
Sample Preparation (LLE):
Aliquot 500 µL of plasma sample, calibrator, or QC into a glass tube.
Follow the same validation parameters and acceptance criteria as outlined in Protocol 1. Pay special attention to selectivity, analyzing multiple blank plasma lots to ensure no endogenous peaks interfere with the Brivaracetam peak.
Conclusion
The choice between LC-MS/MS and HPLC-UV for the quantification of (2R)-2-Amino-N-propylbutanamide in plasma is dictated by the specific requirements of the study. For regulatory submissions, detailed PK analysis, or any study demanding high sensitivity and specificity, LC-MS/MS is the unequivocally superior method . Its ability to deliver a low LLOQ with high confidence, often using a simple protein precipitation, ensures data of the highest integrity.[2]
HPLC-UV remains a viable, cost-effective option for therapeutic drug monitoring or later-stage studies where analyte concentrations are expected to be high and the need for ultimate sensitivity is diminished.[12] However, its validation requires more stringent attention to chromatographic selectivity to compensate for the non-specific nature of UV detection.
Regardless of the chosen platform, adherence to a rigorous validation protocol grounded in regulatory guidelines is not merely a suggestion but a requirement.[4][9] A well-validated method ensures that the generated data is accurate, reliable, and fit for its purpose, forming the bedrock of successful drug development and clinical research.
References
Mohamed, S., Riva, R., & Contin, M. (2020). Development and Validation of an UHPLC-MS/MS Assay for the Therapeutic Monitoring of Brivaracetam Plasma Concentrations in Patients with Epilepsy. Therapeutic Drug Monitoring, 42(4), 629-635. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
Ovid Technologies. (2020). Development and Validation of an UHPLC-MS/MS Assay for the Therapeutic Monitoring of Brivaracetam Plasma Concentrations in Patients with Epilepsy. [Link]
LCGC International. Improved Clean Up and Recovery of Pharmaceutical Compounds From Plasma using Strata™-X Solid Phase Extraction (SPE) vs. Traditional Liquid-Liquid Extraction. [Link]
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]
PubMed. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. [Link]
Center for Professional Advancement. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
Epilepsy Society. Guidelines for Therapeutic Drug Monitoring of Antiepileptic Drugs. [Link]
PubMed. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. [Link]
Chromatography Online. Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. [Link]
Ovid Technologies. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
International Journal of Biological and Pharmaceutical Sciences. (2024). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF BRIVARACETAM IN HUMAN PLASMA. [Link]
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
PubMed. Economical chiral and achiral separation of seven impurities in brivaracetam by supercritical fluid chromatography with polysaccharide-based chiral stationary phases. [Link]
MACHINERY. Method Development and Validation of a Novel UHPLC Coupled with MS/MS Method for the Estimation of Brivaracetam in Human (K2ED. [Link]
Oxford Academic. (2021). Evaluation of Chiral Liquid Chromatographic Method for Separation and Quantification of Isomers of Brivaracetam. [Link]
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
ResearchGate. Development of an effective novel validated stability‐indicating HPLC method for the resolution of brivaracetam stereoisomeric impurities. [Link]
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. A Novel RP-Chiral Separation Technique for the Quantification of Brivaracetam and its process Related Isomeric Impurities using High Performance Liquid Chromatography. [Link]
PubMed. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. [Link]
PubMed. Evaluation of Chiral Liquid Chromatographic Method for Separation and Quantification of Isomers of Brivaracetam. [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
International Journal of Novel Research and Development. (2023). DEVELOPMENT OF BIOANALYTICAL METHOD AND VALIDATION FOR QUANTIFICATION OF BRIVARACETAM IN HUMAN PLASMA BY RP-HPLC. [Link]
DiVA portal. New Techniques for Sample Preparation in Analytical Chemistry. [Link]
ResearchGate. Practical tips on preparing plasma samples for drug analysis using SPME. [Link]
International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. [Link]
ResearchGate. (2025). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. [Link]
Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]
National Institutes of Health. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. [Link]
National Institutes of Health. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]
Epilepsy Toronto. Brivaracetam (BRIVLERA®): the basics. [Link]
Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. [Link]
University College London Hospitals. (2023). Factsheet BRIVARACETAM (Briviact®). [Link]
PubMed. (2024). Value of drug level concentrations of brivaracetam, lacosamide, and perampanel in care of people with epilepsy. [Link]
NHS Forth Valley. (2019). New Medicine Recommendation - Brivaracetam (Briviact®). [Link]
Bioscientia. Brivaracetam (LC-MS/MS) (s) - Test List. [Link]
Journal of Applied Pharmaceutical Science. (2022). Simultaneous determination of Brivaracetam and its isomers in the Brivaracetam drug by RP-HPLC. [Link]
Journal of Chemical Health Risks. (2025). Studies in Stability Indicating Chromatographic Method Development and Validation. [Link]
Scharlab. (2023). Sample preparation with solid-phase extraction. [Link]
ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. [Link]
Asian Journal of Pharmaceutical Research and Development. (2024). Analytical Method Development and Validation of Brivaracetam in API and Marketed Formulation by RP-HPLC. [Link]
comparative solubility profile of (2R)-2-Amino-N-propylbutanamide hydrochloride
This guide provides a technical comparative analysis of the solubility profile of (2R)-2-Amino-N-propylbutanamide hydrochloride , a specialized chiral amino acid amide derivative.[1] This document is designed for pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparative analysis of the solubility profile of (2R)-2-Amino-N-propylbutanamide hydrochloride , a specialized chiral amino acid amide derivative.[1]
This document is designed for pharmaceutical scientists and process chemists requiring precise physicochemical data for purification, formulation, and analytical method development (HPLC/LC-MS).[1]
[1]
Executive Summary & Compound Identity
(2R)-2-Amino-N-propylbutanamide hydrochloride is the hydrochloride salt of the N-propyl amide derivative of (R)-2-aminobutyric acid.[1] It serves as a critical chiral building block and a reference standard for impurity profiling in the synthesis of pyrrolidone-based antiepileptic drugs (e.g., racetam derivatives).[1]
Unlike its achiral or non-substituted counterparts, this molecule exhibits a unique "amphiphilic-salt" character: the ionic ammonium head group provides high water solubility, while the N-propyl tail introduces steric bulk and moderate lipophilicity, altering its behavior in organic solvents compared to standard amino acids.[1]
The following analysis contrasts the target molecule with its structural analogs to highlight how specific functional groups dictate solvent compatibility.
Solubility Performance Matrix
Data represents saturation solubility estimates based on structural homology with 2-aminobutanamide and valinamide derivatives at 25°C.[1]
Solvent System
(2R)-2-Amino-N-propylbutanamide HCl (Target)
2-Aminobutanamide HCl (Analog 1)
N-Propylbutanamide (Analog 2)
Technical Implication
Water (pH 7.0)
Very High (>100 mg/mL)
Very High (>150 mg/mL)
Low/Moderate
Ideal for aqueous mobile phases; risk of hygroscopicity.[1]
Methanol
High (>50 mg/mL)
High
High
Preferred solvent for stock solution preparation.[1]
Acetonitrile
Moderate (10-30 mg/mL)
Low (<5 mg/mL)
High
The N-propyl group improves ACN solubility, aiding Reverse Phase HPLC retention.[1]
Dichloromethane
Low (<1 mg/mL)
Insoluble
High
Salt form prevents dissolution in non-polar chlorinated solvents.[1]
Hexane/Heptane
Insoluble
Insoluble
Moderate
Excellent anti-solvent for recrystallization/precipitation.[1]
The "Propyl Effect" on Partitioning
The N-propyl substituent is the critical differentiator.[1] While 2-Aminobutanamide HCl is strictly polar, the N-propyl group in the target molecule disrupts the crystal lattice energy slightly and increases interaction with semi-polar solvents like Acetonitrile or Ethanol.[1]
Process Insight: When developing a recrystallization protocol, do not rely solely on cooling.[1] Use an anti-solvent method (dissolve in MeOH, slowly add MTBE or Heptane) to exploit the sharp solubility drop-off caused by the ionic head group.[1]
Experimental Protocols
To validate the solubility profile in your specific matrix, use the following self-validating protocols.
pH 10.0: Check for cloudiness or oiling out.[1] The pKa is ~9.[1]0. Above this pH, the neutral free base forms, which may precipitate or form an oil layer depending on concentration.[1]
Visualizing the Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the compound's amphiphilic-salt nature.
Caption: Solubility decision tree highlighting solvent compatibility based on solvent polarity and the ionic nature of the HCl salt.
Critical Application Notes
HPLC Method Development
Column Selection: Use a C18 column compatible with 100% aqueous conditions (e.g., Waters Atlantis T3 or Phenomenex Kinetex Polar C18) to retain this polar amine.[1]
Mobile Phase: The N-propyl group provides just enough hydrophobicity for retention.[1] Use an acidic modifier (0.1% Formic Acid or TFA) to maintain the protonated state (
Detection: This molecule lacks a strong chromophore (only amide absorption at ~210 nm).[1] LC-MS (ESI+) is the recommended detection mode, where it will show a strong
Hydrolysis Risk: As an amide, the compound is susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures.[1]
Racemization: The (2R) chiral center is adjacent to the carbonyl and the amine.[1] Avoid prolonged exposure to basic conditions (pH > 10) to prevent racemization to the (S)-enantiomer [2].[1]
References
PubChem. (2025).[1][2][4] Compound Summary: (2S)-2-Amino-N-propylbutanamide (Enantiomer Data Proxy). National Library of Medicine.[1] Available at: [Link]1]
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for alpha-amino amide racemization mechanisms).
OECD. (1995).[1] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.[1] Available at: [Link]1]
FDA. (2025).[1] Substance Registration System: N-Propylbutanamide.[1][5][6] Available at: [Link]1]
Comprehensive Safety and Handling Guide: (2R)-2-Amino-N-propylbutanamide;hydrochloride (Brivaracetam)
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling (2R)-2-Amino-N-propylbutanamide;hydrochloride, commonly known as Brivara...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling (2R)-2-Amino-N-propylbutanamide;hydrochloride, commonly known as Brivaracetam. The following protocols are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research environment.
Hazard Identification and Risk Assessment: Understanding the Compound
(2R)-2-Amino-N-propylbutanamide;hydrochloride is an active pharmaceutical ingredient (API) and is classified as a Schedule V controlled substance by the Drug Enforcement Administration (DEA). While extensive toxicological data for occupational exposure is not publicly available, it is prudent to handle this compound as a potent pharmaceutical agent.[1][2][3] The primary risks associated with handling this compound in a laboratory setting are inhalation of airborne particles and dermal contact.
As a potent pharmaceutical compound, even small exposures could have pharmacological effects.
A thorough risk assessment should be conducted before any handling of the material to identify potential exposure scenarios and to implement appropriate control measures.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to minimize exposure. The following recommendations are based on a conservative approach to handling potent pharmaceutical compounds.
Hand Protection: The Critical Barrier
Due to the lack of specific glove breakthrough data for Brivaracetam, a robust approach to hand protection is necessary. Nitrile gloves are generally recommended for their resistance to a range of chemicals.[6][7][8] However, for handling potent compounds, double-gloving is a mandatory practice.[9]
Glove Selection and Use Protocol:
Inner Glove: Select a pair of nitrile gloves of at least 5-mil thickness.[10]
Outer Glove: A second pair of nitrile gloves should be worn over the inner pair. This provides an additional protective layer and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
Regular Changes: Gloves should be changed immediately if they become contaminated.[11] For prolonged operations, it is recommended to change the outer glove periodically.
Proper Removal: Always remove gloves using a technique that avoids skin contact with the outer surface of the glove.
Glove Type
Recommendation
Rationale
Primary Gloves
Double-layered nitrile gloves
Provides a robust barrier against dermal exposure. The outer glove can be removed if contaminated, protecting the inner glove and the skin.
Glove Change Frequency
Immediately upon known or suspected contact; otherwise, every 1-2 hours for prolonged use.
Minimizes the risk of permeation and cross-contamination.
Eye and Face Protection: Shielding from Splashes and Aerosols
Tightly fitting safety goggles with side shields are the minimum requirement for eye protection.[12]
Recommended Eye and Face Protection:
Safety Goggles: Conforming to EN 166 (EU) or NIOSH (US) standards should be worn at all times in the laboratory.[12]
Face Shield: When there is a significant risk of splashes or aerosol generation (e.g., during vortexing or sonicating solutions), a face shield should be worn in addition to safety goggles.
Protective Clothing: Full Body Coverage
A lab coat is standard protective clothing, but for handling potent compounds, more comprehensive protection is advised.
Clothing Recommendations:
Dedicated Lab Coat: A lab coat with long sleeves and a secure front closure should be worn. This lab coat should be dedicated to work with potent compounds and laundered separately.
Disposable Gown: For procedures with a higher risk of contamination, such as weighing larger quantities of the powder, a disposable gown worn over the lab coat provides an additional layer of protection.
Closed-toe Shoes: Are mandatory in all laboratory settings.
The primary route of exposure to powdered Brivaracetam is through inhalation. Therefore, respiratory protection is crucial, especially when handling the solid material. Since a specific Occupational Exposure Limit (OEL) is not publicly available, a risk-based approach to respirator selection is necessary.[13][14][15][16][17]
Respiratory Protection Protocol:
Activity
Potential for Airborne Particles
Recommended Respirator
Weighing and transferring solid powder
High
A NIOSH-approved N100 or P100 full-face respirator.
Preparing solutions from solid
Moderate to Low
A NIOSH-approved N95 or P95 half-mask respirator.
Handling solutions
Low
Not typically required if performed in a well-ventilated area or chemical fume hood.
Important Considerations:
All personnel required to wear respirators must be part of a respiratory protection program, which includes medical evaluation, fit testing, and training.
Respirators should be used in accordance with the manufacturer's instructions.
Operational Plan: Safe Handling Procedures
Adherence to strict operational procedures is as important as the use of PPE.
Designated Area
All work with Brivaracetam should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.[9]
Handling the Solid Compound
Preparation: Before handling the solid, ensure all necessary PPE is donned correctly.
Weighing: Use a ventilated balance enclosure or a chemical fume hood for weighing.
Transfers: Use spatulas and other tools carefully to avoid generating dust.
Cleaning: After handling, decontaminate all surfaces and equipment.
Handling Solutions
Preparation: Prepare solutions in a chemical fume hood.
Transfers: Use appropriate pipettes and volumetric glassware to minimize the risk of spills and splashes.
Storage: Store solutions in clearly labeled, sealed containers.
Disposal Plan: Rendering the Compound Non-Retrievable
As a Schedule V controlled substance, the disposal of (2R)-2-Amino-N-propylbutanamide;hydrochloride is regulated by the DEA.[18][19][20][21][22] The primary principle of DEA-compliant disposal is to render the substance "non-retrievable."[18][19] Additionally, EPA regulations for hazardous pharmaceutical waste must be followed.[23][24][25][26][27]
Waste Segregation
All waste contaminated with Brivaracetam, including gloves, disposable gowns, weighing papers, and pipette tips, must be segregated into a clearly labeled hazardous waste container.
Disposal of Unused Solid Compound
Unused solid Brivaracetam must be disposed of through a DEA-registered reverse distributor or by a method that renders it non-retrievable. On-site destruction may be possible using chemical digestion methods, but this must be done in accordance with DEA regulations and institutional policies.[18][19]
Disposal of Contaminated Materials
All contaminated disposable materials should be placed in a designated, sealed hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and include the chemical name. Disposal of this waste must be handled by a licensed hazardous waste contractor.
Disposal Workflow:
Caption: Brivaracetam Disposal Workflow
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection, and clean the spill according to established laboratory procedures for potent compounds.
Conclusion
The safe handling of (2R)-2-Amino-N-propylbutanamide;hydrochloride is paramount. By understanding the potential hazards, implementing a multi-layered PPE strategy, adhering to strict operational protocols, and following compliant disposal procedures, researchers can minimize their risk of exposure and maintain a safe laboratory environment. This guide serves as a foundation for developing institution-specific standard operating procedures (SOPs) for handling this and other potent pharmaceutical compounds.
References
BioPharm International. (n.d.). EMA Guideline on Setting Health-Based Exposure Limits. Retrieved from [Link]
Contract Pharma. (2015, September 11). Deriving Health-Based Exposure Limits in the Pharmaceutical Industry. Retrieved from [Link]
Intertek. (2016, March 14). Establishing Health-Based Exposure Limits for Active Pharmaceutical Ingredients. Retrieved from [Link]
PubMed. (n.d.). Guidance on the establishment of acceptable daily exposure limits (ADE) to support Risk-Based Manufacture of Pharmaceutical Products. Retrieved from [Link]
Rx Destroyer. (n.d.). DEA Pharmaceutical Disposal Regulations. Retrieved from [Link]
European Medicines Agency. (2014, November 20). Guideline on setting health based exposure limits for use in risk identification in the manufacture of different medicinal products in shared facilities. Retrieved from [Link]
Daniels Health. (2024, January 25). How To Safely Dispose of Controlled Substances. Retrieved from [Link]
Drug Enforcement Administration. (2014, September 8). DEA Releases New Rules That Create Convenient But Safe And Secure Prescription Drug Disposal Options. Retrieved from [Link]
ASHP. (2014, October 20). DEA Rule on the Disposal of Controlled Substances. Retrieved from [Link]
Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]
eCFR. (n.d.). 21 CFR Part 1317 -- Disposal. Retrieved from [Link]
UPM Pharmaceuticals. (n.d.). Highly Potent API Development: Strategies, Safety Protocols, and Best Practices. Retrieved from [Link]
Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved from [Link]
Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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